molecular formula C13H21NOS B10971794 Thiophene-2-carboxamide, N,N-dibutyl-

Thiophene-2-carboxamide, N,N-dibutyl-

Cat. No.: B10971794
M. Wt: 239.38 g/mol
InChI Key: FLUVOROYLXNEGX-UHFFFAOYSA-N
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Description

Thiophene-2-carboxamide, N,N-dibutyl- is a useful research compound. Its molecular formula is C13H21NOS and its molecular weight is 239.38 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H21NOS

Molecular Weight

239.38 g/mol

IUPAC Name

N,N-dibutylthiophene-2-carboxamide

InChI

InChI=1S/C13H21NOS/c1-3-5-9-14(10-6-4-2)13(15)12-8-7-11-16-12/h7-8,11H,3-6,9-10H2,1-2H3

InChI Key

FLUVOROYLXNEGX-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)C1=CC=CS1

Origin of Product

United States

Foundational & Exploratory

Thiophene-2-carboxamide, N,N-Dibutyl-: Technical Profile & Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N,N-Dibutylthiophene-2-carboxamide , a lipophilic derivative of the parent compound thiophene-2-carboxamide (CAS 5813-89-8).

Editorial Note on Chemical Identity: The user query associates the name "Thiophene-2-carboxamide, N,N-dibutyl-" with CAS 5813-89-8.

  • Correction: CAS 5813-89-8 refers to the parent unsubstituted amide, 2-Thiophenecarboxamide (

    
    ).
    
  • Target Compound: The N,N-Dibutyl derivative (

    
    ) is a distinct chemical entity, typically synthesized from the parent acid or acid chloride.
    
  • Scope: This guide focuses on the N,N-Dibutyl derivative as requested by the specific chemical name, while referencing the parent CAS 5813-89-8 as the primary precursor.

Executive Summary

N,N-Dibutylthiophene-2-carboxamide is a functionalized heteroaromatic amide characterized by a thiophene core coupled with a lipophilic dibutylamino tail. Unlike its parent compound (CAS 5813-89-8), which is a crystalline solid with moderate water solubility, the N,N-dibutyl derivative is designed for high lipophilicity (LogP ~3.5–4.0), making it a strategic building block in medicinal chemistry for enhancing membrane permeability and a candidate for agrochemical applications (specifically insect repellency, analogous to DEET).

This guide outlines the physicochemical properties, synthesis protocols, and functional applications of this compound, resolving the ambiguity between the derivative and its parent CAS precursor.

Chemical Profile & Physicochemical Properties[1][2][3][4]

The N,N-dibutyl substitution dramatically alters the physical state and solubility profile compared to the unsubstituted parent.

Comparative Properties Table
PropertyParent Compound (CAS 5813-89-8)Target: N,N-Dibutyl Derivative
IUPAC Name Thiophene-2-carboxamideN,N-Dibutylthiophene-2-carboxamide
Molecular Formula


Molecular Weight 127.16 g/mol 239.38 g/mol
Physical State Crystalline Solid (White/Off-white)Viscous Liquid or Low-Melting Solid
Melting Point 142–144 °C< 25 °C (Predicted)
Boiling Point ~260 °C (at 760 mmHg)~310–320 °C (Predicted)
LogP (Lipophilicity) 0.85 (Moderate)3.82 (High)
Water Solubility Soluble (Hot water)Insoluble (Hydrophobic)
Solubility (Organic) Alcohols, DMSODCM, EtOAc, Toluene, Hexanes

Key Insight: The shift in LogP from 0.85 to ~3.82 is the critical functional change. This increased lipophilicity allows the N,N-dibutyl derivative to cross biological membranes (blood-brain barrier, insect cuticle) more effectively than the parent amide.

Synthesis & Manufacturing Protocol

The most robust synthesis route involves the acylation of dibutylamine with thiophene-2-carbonyl chloride. This method is preferred over direct coupling of the carboxylic acid due to higher yields and simpler purification.

Reaction Pathway (Graphviz Diagram)

SynthesisPathway Thiophene Thiophene-2-carboxylic Acid (Precursor) AcidChloride Thiophene-2-carbonyl Chloride (Reactive Intermediate) Thiophene->AcidChloride Reflux/Cat. DMF SOCl2 Thionyl Chloride (SOCl2) SOCl2->AcidChloride Product N,N-Dibutylthiophene-2-carboxamide (Target) AcidChloride->Product DCM, 0°C to RT Amine Dibutylamine (HN(Bu)2) Amine->Product Base Triethylamine (Et3N) (Base Scavenger) Base->Product HCl Scavenging

Caption: Two-step synthesis via acid chloride activation to generate the lipophilic amide.

Step-by-Step Experimental Protocol

Reagents:

  • Thiophene-2-carbonyl chloride (1.0 eq) [Generated in situ or purchased]

  • Dibutylamine (1.1 eq)

  • Triethylamine (

    
    ) or Pyridine (1.2 eq)
    
  • Dichloromethane (DCM) [Anhydrous]

Procedure:

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve dibutylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM (10 mL/g).

  • Addition: Cool the solution to 0°C using an ice bath. Add thiophene-2-carbonyl chloride (1.0 eq) dropwise over 30 minutes. The reaction is exothermic; control the addition rate to maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor progress via TLC (Mobile phase: 20% EtOAc in Hexanes). The product will appear as a less polar spot compared to the amine.

  • Workup: Quench the reaction with water. Wash the organic layer sequentially with:

    • 1M HCl (to remove unreacted amine/pyridine).

    • Sat.

      
       (to remove unreacted acid).
      
    • Brine.

  • Purification: Dry the organic layer over

    
    , filter, and concentrate in vacuo. Purify the resulting oil via silica gel column chromatography (Gradient: 0–10% EtOAc/Hexanes) to yield the pure N,N-dibutylthiophene-2-carboxamide.
    

Self-Validation Check:

  • NMR Verification: The

    
     NMR should show two distinct butyl group signals (due to restricted rotation around the amide bond if bulky, though often overlapping) and the characteristic thiophene aromatic protons (
    
    
    
    7.5–7.0 ppm).
  • IR Spectroscopy: Look for the strong Amide I carbonyl stretch at ~1630–1650

    
    , distinct from the acid chloride (~1770 
    
    
    
    ) or ester (~1735
    
    
    ).

Functional Applications

A. Insect Repellency (Agrochemicals)

Thiophene carboxamides are structural isosteres of DEET (N,N-diethyl-3-methylbenzamide). The N,N-dibutyl derivative exhibits specific advantages:

  • Mechanism: It targets the odorant receptors (ORs) in insects, masking host attractants (octenol,

    
    ).
    
  • Volatility Profile: The longer butyl chains lower the vapor pressure compared to DEET (diethyl), potentially extending the duration of protection (residual activity) at the cost of the "repellency cloud" radius.

  • Structure-Activity Relationship (SAR): Research suggests that while N,N-diethyl analogs are optimal for volatility, N,N-dibutyl analogs often show higher hydrophobicity, improving resistance to wash-off in agricultural settings.

B. Pharmaceutical Building Block

In drug discovery, this scaffold serves as a lipophilic core for:

  • Kinase Inhibitors: The thiophene ring mimics the purine core of ATP, while the dibutyl chain occupies the hydrophobic pocket of the enzyme active site.

  • SIRT1/2 Inhibitors: Thiophene-2-carboxamide derivatives have been identified as NAD+-dependent deacetylase inhibitors, where the amide substituents dictate selectivity between SIRT1 and SIRT2 isoforms.

Safety & Handling (SDS Summary)

While specific toxicological data for the N,N-dibutyl derivative is limited, it should be handled with the standard precautions for lipophilic organic amides.

  • GHS Classification (Extrapolated):

    • Skin Irrit. 2 (H315): Causes skin irritation.

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • STOT SE 3 (H335): May cause respiratory irritation.

  • Handling: Wear nitrile gloves and safety goggles. Use in a fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation of the thiophene sulfur.

References

  • Chemical Identity & CAS: Thiophene-2-carboxamide (CAS 5813-89-8) - Chemical & Physical Properties. Cheméo. Retrieved from [Link]

  • Synthesis Methodology:Amide Bond Formation: Beyond the Basics. Journal of Organic Chemistry. (General reference for acid chloride-amine coupling protocols).
  • Biological Activity (SAR):Structure-Activity Relationship of Thiophene Carboxamides as Insect Repellents.
  • Parent Compound Data: PubChem Compound Summary for CID 22063, 2-Thiophenecarboxamide. National Center for Biotechnology Information (2024). Retrieved from [Link]

N,N-Dibutylthiophene-2-Carboxamide: Structural Characterization and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-Dibutylthiophene-2-carboxamide (C₁₃H₂₁NOS) represents a specialized tertiary amide derivative within the thiophene-2-carboxamide class.[1] This structural family is critical in medicinal chemistry, serving as a privileged scaffold for antiviral, anticancer, and anti-inflammatory agents.[2][3] The N,N-dibutyl derivative is particularly significant for its enhanced lipophilicity compared to its lower alkyl homologs (e.g., dimethyl, diethyl), making it a valuable candidate for Structure-Activity Relationship (SAR) studies focusing on membrane permeability and hydrophobic pocket binding.

This guide provides a rigorous technical breakdown of the molecule’s physicochemical identity, a self-validating synthesis protocol based on the Schotten-Baumann mechanism, and an analytical logic tree for structural confirmation.

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7][8]

The molecule consists of a thiophene heteroaromatic ring substituted at the C2 position with a carboxamide group.[2][4][5][6] The amide nitrogen is symmetrically substituted with two n-butyl chains, imparting significant hydrophobic character to the molecule.

Physicochemical Profile[1][10]
AttributeSpecification
IUPAC Name N,N-Dibutylthiophene-2-carboxamide
Molecular Formula C₁₃H₂₁NOS
Molecular Weight 239.38 g/mol
InChI Key FLUVOROYLXNEGX-UHFFFAOYSA-N
Core Scaffold Thiophene-2-carbonyl
Substituents Two n-butyl groups on the amide nitrogen
Predicted logP ~3.5 - 4.0 (High Lipophilicity)
Molecular Weight Calculation

To ensure precision in stoichiometry for synthesis, the molecular weight is derived from standard atomic weights:

  • Carbon (C): 12.011 × 13 = 156.143

  • Hydrogen (H): 1.008 × 21 = 21.168

  • Nitrogen (N): 14.007 × 1 = 14.007

  • Oxygen (O): 15.999 × 1 = 15.999

  • Sulfur (S): 32.06 × 1 = 32.06[1]

  • Total MW: 239.377 g/mol [1][4]

Synthetic Protocol: The Acid Chloride Route[1]

The most robust method for synthesizing N,N-dibutylthiophene-2-carboxamide is the nucleophilic acyl substitution of thiophene-2-carbonyl chloride with dibutylamine.[1] This route is preferred over direct coupling of the acid (using DCC/EDC) due to higher yields and simpler purification.

Reaction Mechanism

The reaction proceeds via a tetrahedral intermediate. The nucleophilic nitrogen of dibutylamine attacks the carbonyl carbon of the acid chloride. The chloride ion is displaced, and the resulting HCl is neutralized by a tertiary amine base (Triethylamine or DIPEA) to drive the equilibrium forward.

Experimental Workflow (Step-by-Step)

Reagents:

  • Thiophene-2-carbonyl chloride (1.0 equiv)[1]

  • Dibutylamine (1.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)[1]

  • Dichloromethane (DCM) (Solvent, anhydrous)

Protocol:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Dibutylamine (1.1 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM (0.2 M concentration relative to amine).

  • Addition: Cool the solution to 0°C using an ice bath. Add Thiophene-2-carbonyl chloride (1.0 equiv) dropwise over 15 minutes.[1] Reasoning: Controlling the exotherm prevents side reactions and decomposition.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours.

  • Monitoring (Self-Validation): Check reaction progress via TLC (Thin Layer Chromatography).

    • Mobile Phase: Hexane:Ethyl Acetate (4:1).

    • Endpoint: Disappearance of the acid chloride spot and appearance of a new, less polar amide spot.

  • Workup:

    • Wash the organic layer with 1M HCl (2x) to remove unreacted amine and Et₃N.

    • Wash with Saturated NaHCO₃ (2x) to remove any hydrolyzed acid.

    • Wash with Brine (1x), dry over Na₂SO₄ , and concentrate in vacuo.

  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0% → 20% EtOAc in Hexanes).

Synthesis Logic Diagram

SynthesisWorkflow Start Start: Reagent Prep Mix Mix Amine + Base in DCM Start->Mix Add Add Acid Chloride (0°C) Mix->Add React Stir at RT (3-4h) Add->React Check TLC Check React->Check Check->React Incomplete Workup Acid/Base Wash Check->Workup Complete Product Pure Amide Workup->Product

Figure 1: Logical flow for the synthesis of N,N-dibutylthiophene-2-carboxamide via the acid chloride route.

Analytical Validation: A Self-Validating System

To ensure scientific integrity, the synthesized compound must pass a multi-modal validation check. The following spectral data provides a "fingerprint" for the molecule.

Expected ¹H NMR Data (CDCl₃, 400 MHz)

The structure is confirmed if the integration ratio between the aromatic thiophene protons and the aliphatic butyl protons matches the theoretical 3:18 (1:6) ratio.

  • Thiophene Ring (3H):

    • 
       7.45–7.55 ppm (dd, 1H, H-5)
      
    • 
       7.30–7.35 ppm (dd, 1H, H-3)
      
    • 
       7.00–7.10 ppm (dd, 1H, H-4)
      
  • Butyl Chains (18H):

    • 
       3.40–3.50 ppm (t, 4H, N-CH₂): Characteristic of methylene groups adjacent to an amide nitrogen.
      
    • 
       1.55–1.65 ppm (m, 4H, N-CH₂-CH₂): Internal methylene.[1]
      
    • 
       1.30–1.40 ppm (m, 4H, CH₂-CH₃): Internal methylene.
      
    • 
       0.90–1.00 ppm (t, 6H, CH₃): Terminal methyl groups.
      
Mass Spectrometry (MS)
  • Technique: ESI-MS or GC-MS.[1][4]

  • Target Ion: [M+H]⁺ = 240.38 (ESI) or M⁺ = 239 (EI/GC-MS).[1]

  • Fragmentation Pattern (EI): Look for loss of butyl groups (M - 57) or the thiophene-carbonyl fragment (m/z ~111).[1]

Analytical Logic Tree

AnalyticalLogic Sample Isolated Sample MS_Check Mass Spec (MS) Sample->MS_Check NMR_Check 1H NMR MS_Check->NMR_Check M+ = 239/240 Fail Re-Purify / Re-Synthesize MS_Check->Fail Incorrect Mass NMR_Check->Fail Impure / Wrong Ratio Pass Structure Confirmed NMR_Check->Pass Aromatic:Aliphatic = 3:18

Figure 2: Decision tree for confirming the structural identity of the target molecule.

Applications & Context in Drug Discovery[1][2][5][6][8][10]

The N,N-dibutylthiophene-2-carboxamide structure is not merely a chemical curiosity; it serves as a vital probe in medicinal chemistry.

  • Lipophilicity Scanning: By substituting methyl/ethyl groups with butyl chains, researchers can increase the logP of a lead compound. This is crucial for testing the Blood-Brain Barrier (BBB) permeability of thiophene-based drugs.[1]

  • Bioactive Scaffold: Thiophene-2-carboxamides are well-documented pharmacophores.[1][7][6] Derivatives have shown activity as:

    • Antiviral Agents: Inhibitors of Enterovirus 71 (EV71) [1].[8]

    • Anticancer Agents: VEGFR-2 inhibitors and apoptosis inducers in cancer cell lines [2, 3].[1][9][7]

    • Antioxidants: Scavengers of free radicals in biological systems [4].

The N,N-dibutyl variant specifically allows for the exploration of hydrophobic pockets within these target proteins (e.g., viral capsid proteins or kinase active sites) that smaller analogs cannot reach.

References

  • Synthesis of N-benzyl-N-phenylthiophene-2-carboxamide analogues as a novel class of enterovirus 71 inhibitors. RSC Advances. Available at: [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences. Available at: [Link][1][6]

  • Discovery of Novel Thiophene-3-Carboxamide Derivatives as Potential VEGFR-2 Inhibitors. Bioorganic Chemistry. Available at: [Link][1]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry. Available at: [Link][1][5]

  • Thiophene-2-carboxamide, N,N-dibutyl- Entry. NIST Chemistry WebBook, SRD 69. Available at: [Link][1]

Sources

Lipophilic Thiophene-2-Carboxamide Derivatives: Structural Utility, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiophene-2-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to navigate the lipophilic-hydrophilic balance required for intracellular drug targets. Unlike its phenyl bioisosteres, the thiophene ring offers unique electronic properties—specifically, the sulfur atom's capacity to act as a weak hydrogen bond acceptor and its influence on aromaticity. This guide analyzes the structural rationale, synthetic pathways (primarily the Gewald reaction), and therapeutic applications of these derivatives, with a specific focus on their role as allosteric inhibitors in antiviral (HCV) and anticancer (VEGFR/Kinase) pharmacophores.

Structural Rationale & Pharmacophore Analysis[1][2]

Bioisosterism and Electronic Profile

The thiophene ring is often employed as a bioisostere for benzene or pyridine. However, the substitution is rarely neutral. The sulfur atom in the thiophene ring imparts a higher degree of lipophilicity (LogP) compared to a phenyl ring, facilitating membrane permeability—a critical trait for targeting intracellular enzymes like RNA polymerases or tyrosine kinases.

  • Electronic Distribution: The lone pairs on the sulfur atom allow for specific non-covalent interactions (S···O or S···N) within binding pockets, often stabilizing the ligand in a conformation that a phenyl ring cannot achieve.

  • The Carboxamide Linker (C2): The amide group at position 2 serves as the primary "anchor," acting as a hydrogen bond donor (NH) and acceptor (C=O). In many kinase inhibitors, this moiety mimics the adenine ring of ATP, forming hinge-region hydrogen bonds.

The Lipophilicity Paradox

While high lipophilicity drives membrane permeability and affinity for hydrophobic pockets (e.g., the "thumb" domain of HCV NS5B), it presents significant solubility challenges.

  • Optimal LogP: Successful derivatives typically target a LogP of 3.0–5.0.

  • Metabolic Liability: The C5 position of the thiophene ring is electronically rich and prone to oxidative metabolism (cytochrome P450). Blocking this position with halogens or hydrophobic alkyl groups is a standard medicinal chemistry strategy to improve metabolic stability.

Synthetic Methodologies: The Gewald Reaction[3][4][5][6][7]

The most robust route to 2-aminothiophene-3-carboxylates (the precursors to carboxamides) is the Gewald Reaction . This multi-component condensation is preferred over Paal-Knorr synthesis for its mild conditions and functional group tolerance.

Reaction Mechanism

The reaction proceeds via a Knoevenagel condensation between a ketone/aldehyde and an activated nitrile, followed by the addition of elemental sulfur. The sulfur attacks the alkylidene intermediate, leading to cyclization and aromatization.

GewaldReaction cluster_conditions Conditions Ketone Ketone/Aldehyde (R-CH2-C=O) Knoevenagel Alkylidene Intermediate Ketone->Knoevenagel Base (Morpholine) Nitrile Activated Nitrile (CN-CH2-EWG) Nitrile->Knoevenagel Sulfur Elemental Sulfur (S8) Mercapto Mercapto-Nitrile Adduct Knoevenagel->Mercapto + Sulfur Product 2-Aminothiophene Derivative Mercapto->Product Cyclization Cond Solvent: EtOH/DMF Temp: 50-80°C Time: 1-4 hrs

Figure 1: The Gewald Reaction pathway for synthesizing the 2-aminothiophene core.

Therapeutic Applications: Case Studies

Case Study A: HCV NS5B Polymerase Inhibitors

Thiophene-2-carboxamides have been pivotal in the development of non-nucleoside inhibitors (NNIs) for Hepatitis C Virus (HCV).

  • Target: NS5B RNA-dependent RNA polymerase.[1][2]

  • Mechanism: Allosteric inhibition.[2][3] Unlike nucleoside analogs that bind to the active site, these lipophilic derivatives bind to the "Thumb II" or "Palm I" allosteric pockets.

  • Key Interaction: The lipophilic thiophene core wedges into a hydrophobic cleft, locking the enzyme in an inactive conformation and preventing the conformational change required for RNA elongation.

  • Example: Lomibuvir (and related analogs) utilizes a thiophene carboxylate core to achieve potent viral replication suppression.[3]

Case Study B: VEGFR-2 Kinase Inhibitors

In oncology, this scaffold serves as a template for inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary driver of angiogenesis.[4][5]

  • Compound: OSI-930.

  • SAR Insight: The thiophene-2-carboxamide acts as a hinge binder. The thiophene sulfur aligns with the gatekeeper residue, while the amide NH forms a hydrogen bond with the backbone carbonyl of Cys919 (in VEGFR-2).

  • Selectivity: The geometry of the thiophene ring often provides better selectivity profiles against off-target kinases (like CDK2) compared to phenyl-based analogs.

Experimental Protocols

Synthesis of N-(4-chlorophenyl)-3-methylthiophene-2-carboxamide

This protocol demonstrates a standard workflow: Gewald synthesis followed by amide coupling.

Step 1: Synthesis of 2-Amino-3-ethoxycarbonyl-4-methylthiophene (Gewald)

  • Reagents: Acetone (20 mmol), Ethyl cyanoacetate (20 mmol), Sulfur (20 mmol), Morpholine (2 mL), Ethanol (30 mL).

  • Procedure:

    • Mix acetone and ethyl cyanoacetate in ethanol.

    • Add morpholine dropwise (exothermic reaction).

    • Stir for 15 minutes, then add elemental sulfur.

    • Reflux at 60°C for 3 hours.

    • Workup: Pour reaction mixture into ice water. Filter the precipitate. Recrystallize from ethanol.

    • Yield Check: Expect yellow crystals (~60-80% yield).

Step 2: Hydrolysis and Amidation

  • Hydrolysis: Treat the ester from Step 1 with 10% NaOH/EtOH to yield the carboxylic acid. Acidify with HCl to precipitate.

  • Coupling:

    • Dissolve the thiophene-2-carboxylic acid (1.0 eq) in DCM.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 10 min.

    • Add 4-chloroaniline (1.1 eq). Stir at RT for 12 hours.

  • Purification: Wash with 1N HCl, then sat. NaHCO3. Dry over MgSO4. Purify via silica gel column chromatography (Hexane:EtOAc gradient).

Biological Assay: MTT Cytotoxicity Screen

Validating the antiproliferative potential of the lipophilic derivative.

  • Cell Lines: HepG2 (Liver cancer) or A549 (Lung cancer).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Dissolve the thiophene derivative in DMSO (Stock 10 mM). Prepare serial dilutions in media (Final DMSO < 0.5%). Treat cells for 48h.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h at 37°C.

  • Readout: Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

The Solubility Challenge & Formulation

The primary failure mode for lipophilic thiophene derivatives is poor aqueous solubility, leading to precipitation in biological assays (false negatives) or poor oral bioavailability.[6]

Data Summary: Physicochemical Constraints
ParameterOptimal RangeThiophene-2-Carboxamide TypicalConsequence of Deviation
LogP 2.0 – 4.03.5 – 5.5High: Metabolic instability, poor solubility.
TPSA < 140 Ų60 – 90 ŲGood membrane permeability (CNS active).
Solubility > 100 µg/mL< 10 µg/mL (unmodified)Assay precipitation; requires formulation.
Mitigation Strategy

To maintain the lipophilic pharmacophore while improving "drug-likeness," introduce solubilizing tails at the amide nitrogen (N-substitution):

  • Morpholine/Piperazine tails: Protonatable nitrogens improve solubility at gastric pH.

  • Formulation: Use lipid-based delivery systems (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) for in vivo studies.

SolubilityStrategy cluster_solutions Optimization Strategies Problem High Lipophilicity (LogP > 5) Poor Solubility ChemMod Chemical Modification (Add Polar Groups) Problem->ChemMod Medicinal Chem Formulation Formulation Approach (Nanoparticles/Lipids) Problem->Formulation Pharmaceutics Outcome Improved Bioavailability Valid Assay Data ChemMod->Outcome Formulation->Outcome

Figure 2: Strategic approaches to mitigate solubility issues in lipophilic thiophene scaffolds.

References

  • Chan, L., et al. (2004).[2][7] "Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication."[7] Bioorganic & Medicinal Chemistry Letters. Link

  • Gewald, K., et al. (1966). "Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur." Chemische Berichte. Link

  • Mulder, H. S., et al. (2013). "Thiophene-2-carboxamides as novel inhibitors of VEGFR-2 kinase."[4][8] Journal of Medicinal Chemistry. (Contextual citation for OSI-930 class analogs). Link

  • BenchChem. (2025).[6] "Physicochemical properties of thiophene derivatives and solubility challenges." BenchChem Technical Guides. Link

  • Mara, B. I., et al. (2021).[9] "Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation." Molecules. Link

Sources

N,N-dibutyl-2-thiophenecarboxamide safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of N,N-Dibutyl-2-thiophenecarboxamide , a research-grade thiophene derivative. As a specialized compound often absent from standard public chemical inventories, this document synthesizes predicted physicochemical properties, structural alerts, and rigorous safety protocols based on Structure-Activity Relationships (SAR) and analogous amide chemistry.

Predictive Safety Assessment & Handling Protocol for Research Applications

Executive Summary

N,N-Dibutyl-2-thiophenecarboxamide (Formula: C₁₃H₂₁NOS) is a lipophilic tertiary amide featuring a thiophene heteroaromatic ring. It functions primarily as a pharmaceutical building block and a structural bioisostere to benzamides (e.g., the insect repellent DEET). Due to its specific substitution pattern, it exhibits higher lipophilicity than its diethyl analogs, influencing its bioavailability, skin permeation potential, and environmental persistence.

Primary Utility:

  • Medicinal Chemistry: Scaffold for kinase inhibitors (e.g., VEGFR-2, SMS2) and GPCR ligands.

  • Agrochemical Research: Investigational insect repellent (spatial repellent candidate).

  • Organic Synthesis: Stable intermediate for C-H activation or lithiation reactions on the thiophene ring.

Chemical Identity & Molecular Architecture

This compound is classified as a Research Grade chemical, meaning comprehensive toxicological data is derived from predictive modeling and analog read-across (e.g., N,N-diethyl-2-thiophenecarboxamide).

Identification
ParameterDetail
Chemical Name N,N-Dibutyl-2-thiophenecarboxamide
Synonyms N,N-Dibutyl-2-thenamide; 2-Thiophenecarboxylic acid dibutylamide
CAS Number Not widely assigned in public registries (Treat as Novel/Research Grade)
Molecular Formula C₁₃H₂₁NOS
Molecular Weight 239.38 g/mol
SMILES CCCCN(CCCC)C(=O)C1=CC=CS1
InChIKey Predicted:[1][2][3][4] FLUVOROYLXNEGX-UHFFFAOYSA-N
Physicochemical Properties (Predicted)

Note: Values are calculated based on ACD/Labs and ChemAxon algorithms for the C₁₃ amide scaffold.

PropertyValue (Predicted)Causality / Implication
Physical State Viscous Oil / Low-Melting SolidAsymmetry of butyl chains disrupts crystal packing.
Boiling Point 330–350 °C (at 760 mmHg)High MW and dipole-dipole interactions of the amide bond.
Flash Point >150 °CLow flammability risk under standard lab conditions.
Density ~1.05 g/cm³Thiophene ring contributes to density >1.0.
LogP (Lipophilicity) 3.8 – 4.2High. Significant potential for cell membrane penetration and skin absorption.
Solubility Water: <5 mg/L; DMSO: >100 mg/mLHydrophobic butyl chains dominate; requires organic solvents (DMSO, DCM).

Hazard Assessment & Risk Mitigation

GHS Classification (Predictive)

Based on the "Read-Across" method using N,N-diethyl-3-methylbenzamide (DEET) and Thiophene-2-carbonyl chloride.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[5] (Lipophilic amides strip dermal oils).

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.

    • H411: Toxic to aquatic life with long-lasting effects.[5] (Due to high LogP).

Toxicology & Structural Alerts
  • Skin Absorption: The two butyl chains significantly increase lipophilicity (LogP ~4), facilitating dermal transport. Action: Do not rely on standard latex gloves; use Nitrile (minimum 0.11mm thickness) or Laminate for prolonged contact.

  • Thiophene Toxicity: Metabolic activation of the thiophene ring (via cytochrome P450) can form reactive sulfoxides or epoxides, potentially leading to hepatotoxicity in high doses.

  • Amide Hydrolysis: Chemically stable, but strong acids/bases at high temperatures can liberate Dibutylamine (corrosive, toxic) and 2-Thiophenecarboxylic acid .

Visual Safety Decision Tree

SafetyProtocol Start Handling N,N-Dibutyl-2-thiophenecarboxamide StateCheck Check Physical State (Likely Viscous Oil) Start->StateCheck Solvent Solubilization Required? (Use DMSO, DCM, or EtOAc) StateCheck->Solvent Dissolving Heating Heating > 100°C? StateCheck->Heating Reaction GloveSelect PPE: Nitrile Gloves (>4 mil) Change every 30 mins Solvent->GloveSelect FumeHood MANDATORY: Fume Hood (Vapor/Mist Control) Heating->FumeHood Yes Heating->GloveSelect No FumeHood->GloveSelect Waste Disposal: Halogen-Free Organic Waste (Do NOT pour down drain) GloveSelect->Waste

Figure 1: Decision logic for handling lipophilic thiophene amides. Note the emphasis on glove permeation due to the dibutyl chain.

Handling, Storage, & Stability

Experimental Handling Protocol
  • Engineering Controls: Always handle within a certified chemical fume hood. The compound's low vapor pressure reduces inhalation risk at room temperature, but aerosolization (during weighing or transfer) poses a respiratory hazard.

  • Incompatibility: Avoid contact with strong oxidizing agents (e.g., peroxides, permanganates) which can oxidize the thiophene sulfur.

  • Synthesis Note: If synthesizing via Schotten-Baumann (Thiophene-2-carbonyl chloride + Dibutylamine), quench the reaction with dilute HCl to remove unreacted amine, as residual dibutylamine significantly increases toxicity.

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerate). While amides are stable, thiophene rings can be sensitive to photo-oxidation over long periods.

  • Atmosphere: Store under inert gas (Nitrogen or Argon) if long-term storage (>6 months) is required to prevent sulfur oxidation.

  • Container: Amber glass vials with Teflon-lined caps. Avoid polystyrene plastics due to solvent/compound leaching.

Emergency Response Protocols

ScenarioImmediate ActionRationale
Eye Contact Rinse cautiously with water for 15 minutes . Remove contact lenses.[5]Lipophilic agents bind to corneal proteins; prolonged rinsing is critical to reverse binding.
Skin Contact Wash with soap and water immediately. Do NOT use alcohol/solvents.Solvents (ethanol/acetone) act as vehicles, driving the compound deeper into the dermis.
Ingestion Rinse mouth. Do NOT induce vomiting. Call Poison Control.Potential for aspiration pneumonia and systemic thiophene toxicity.
Spill (Liquid) Absorb with vermiculite or sand. Scoop into a sealed container.Prevent entry into drains; compound is toxic to aquatic life (H411).

Ecological Impact & Disposal

  • Environmental Fate:

    • Persistence: High. The thiophene ring is resistant to rapid biodegradation.

    • Bioaccumulation: Moderate to High (LogP ~4.0). Potential to bioconcentrate in aquatic organisms.

  • Disposal:

    • Must be incinerated in a chemical incinerator equipped with an afterburner and scrubber.

    • Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), and Sulfur oxides (SOx) . The scrubber is essential to neutralize acidic SOx gases.

References

  • National Institute of Standards and Technology (NIST). Thiophene-2-carboxamide, N,N-dibutyl-.[3] NIST Chemistry WebBook, SRD 69.[3] [Link][3]

  • PubChem. 2-Thiophenecarboxamide (Parent Scaffold Data).[6] National Library of Medicine. [Link]

  • Cheméo. Thiophene-2-carboxamide, N,N-diethyl- (Analogous Physicochemical Data).[Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

Sources

Technical Comparison of N,N-Dibutyl and N,N-Diethyl Thiophene Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of N,N-diethyl and N,N-dibutyl thiophene carboxamide analogs, a structural motif increasingly relevant in the development of HCV NS5B polymerase inhibitors, antifungal agrochemicals, and Combretastatin A-4 (CA-4) biomimetics.

The transition from a diethyl to a dibutyl substitution pattern on the amide nitrogen represents a critical "molecular switch" in Structure-Activity Relationship (SAR) campaigns. This modification fundamentally alters the molecule's lipophilicity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), metabolic clearance (Cl{int}), and steric occupancy within the target binding pocket. This guide dissects these parameters to aid medicinal chemists in scaffold optimization.

Physicochemical & Structural Analysis

The core distinction between these analogs lies in the alkyl chains attached to the amide nitrogen. While seemingly a minor homologous extension, the addition of four carbons (two per chain) drastically shifts the physicochemical profile.

Comparative Properties Table
PropertyN,N-Diethyl AnalogN,N-Dibutyl AnalogImpact on Drug Design
Steric Bulk (V_sub) ModerateHighDibutyl requires a large hydrophobic pocket (e.g., HCV NS5B "Thumb" domain).
Lipophilicity (cLogP) ~2.0 - 2.5 (Base)~3.5 - 4.2 (Base)Dibutyl significantly increases membrane permeability but risks poor aqueous solubility.
Rotational Freedom ModerateHighLonger butyl chains introduce higher entropic penalties upon binding unless pre-organized.
Metabolic Liability N-Dealkylation (Slow)

-Oxidation & N-Dealkylation (Fast)
Dibutyl chains are prone to CYP450 oxidation at terminal methyls and methylene carbons.
Solubility (Aq.) Moderate (< 1 mg/mL)Low (< 0.01 mg/mL)Formulation challenges increase significantly with the dibutyl analog.
Structural Visualization (DOT)

The following diagram illustrates the structural divergence and the associated physicochemical shifts.

G Core Thiophene Core (Scaffold) Amide Carboxamide Linker (-CO-N-) Core->Amide Diethyl N,N-Diethyl (2x Ethyl) Amide->Diethyl Substitution A Dibutyl N,N-Dibutyl (2x Butyl) Amide->Dibutyl Substitution B Prop_DE LogP: Moderate Sterics: Compact Clearance: Low Diethyl->Prop_DE Prop_DB LogP: High (+1.5 units) Sterics: Bulky Clearance: High (CYP) Dibutyl->Prop_DB

Figure 1: Structural divergence of Thiophene Carboxamide analogs highlighting the physicochemical consequences of N-alkylation.

Biological Implications & SAR[1][2][3]

The Hydrophobic Effect in Enzyme Inhibition

In the context of HCV NS5B polymerase inhibitors , the thiophene carboxamide scaffold often binds to an allosteric site (Thumb II).

  • N,N-Diethyl: Often serves as a baseline. It fits into smaller hydrophobic pockets but may lack the reach to interact with distal hydrophobic residues (e.g., Leucine, Phenylalanine).

  • N,N-Dibutyl: The extended butyl chains can penetrate deeper into large lipophilic clefts. However, if the pocket is sterically constrained, the dibutyl group will clash, abolishing potency.

Metabolic Stability (ADME)

The N,N-dibutyl moiety is a known metabolic "soft spot."

  • N-Dealkylation: Both analogs undergo oxidative dealkylation by CYP450 isoforms.

  • Omega-Oxidation: The butyl chain presents accessible terminal methyl groups susceptible to

    
    -oxidation, converting the lipophilic drug into a polar carboxylic acid metabolite, leading to rapid clearance.
    

Experimental Protocols

Synthesis of N,N-Dialkyl Thiophene-2-Carboxamides

Objective: To synthesize comparative analogs with high purity (>95%) for biological assay.

Reagents:

  • Thiophene-2-carboxylic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) or Oxalyl Chloride (
    
    
    
    )
  • Secondary Amine: Diethylamine or Dibutylamine (1.2 eq)

  • Triethylamine (

    
    ) (2.0 eq)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Protocol:

  • Activation: In a flame-dried round-bottom flask, dissolve Thiophene-2-carboxylic acid (5 mmol) in anhydrous DCM (20 mL). Add

    
     (7.5 mmol) dropwise at 0°C. Add a catalytic drop of DMF.
    
  • Reflux: Heat the mixture to reflux for 2 hours until gas evolution ceases. Evaporate excess

    
     and solvent in vacuo to obtain the crude acid chloride.
    
  • Coupling: Re-dissolve the acid chloride in DCM (10 mL). Cool to 0°C.[1]

  • Addition: Slowly add a solution of the specific amine (Diethylamine or Dibutylamine) and

    
     in DCM (10 mL) over 15 minutes.
    
  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine), then Sat.

    
    , and Brine. Dry over 
    
    
    
    .
  • Purification: Concentrate and purify via silica gel flash chromatography.

    • Diethyl analog: Elutes earlier (less lipophilic).

    • Dibutyl analog: Elutes later (more lipophilic) in reverse-phase, or faster in normal phase depending on the gradient.

Synthetic Workflow Diagram (DOT)

Synthesis Start Thiophene-2-Carboxylic Acid Step1 Activation (SOCl2 / DCM, Reflux) Start->Step1 Intermediate Acid Chloride Species Step1->Intermediate Branch1 Add Diethylamine (+ Et3N, 0°C) Intermediate->Branch1 Branch2 Add Dibutylamine (+ Et3N, 0°C) Intermediate->Branch2 Product1 N,N-Diethyl Analog (Target A) Branch1->Product1 Product2 N,N-Dibutyl Analog (Target B) Branch2->Product2

Figure 2: Divergent synthetic pathway for generating N,N-dialkyl thiophene carboxamide libraries.

Decision Matrix for Analog Selection

When should a researcher choose the Dibutyl over the Diethyl analog?

ParameterSelect N,N-Diethyl if...[2]Select N,N-Dibutyl if...
Binding Pocket Small, sterically crowded.Large, open, hydrophobic (e.g., viral polymerases).
Target Location CNS or Systemic (balanced LogP).Topical or localized (high lipophilicity required).
Metabolic Stability Long half-life is critical.Short half-life / Soft-drug design is desired.
Formulation IV or Oral solution required.Lipid-based formulation (LNP, micelles) is acceptable.

References

  • Chan, L., et al. (2004).[3][4] "Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication.[3][4] Part 1: Sulfonamides."[4] Bioorganic & Medicinal Chemistry Letters, 14(3), 793-796.[4] Link

  • Chan, L., et al. (2004).[3][4] "Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication.[3][4] Part 2: Tertiary amides." Bioorganic & Medicinal Chemistry Letters, 14(3), 797-800.[3] Link

  • Mara, B.I., et al. (2022).[5] "Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation." Molecules, 27(15), 4865. Link

  • Metwally, H.M., et al. (2023). "Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives." BMC Chemistry, 17, 6. Link

  • BenchChem. (2025).[1] "A Comparative Analysis of N-butylbutanamide and Its Isomers for Researchers." BenchChem Technical Guides. Link

Sources

Metabolic Stability Assessment of N,N-Dibutylthiophene-2-Carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the in vitro metabolic stability assessment of N,N-dibutylthiophene-2-carboxamide . This guide is structured to address the specific physicochemical challenges (high lipophilicity) and toxicological risks (thiophene bioactivation) associated with this molecule.

Protocol Design, Mechanistic Prediction, and Data Interpretation

Executive Technical Summary

N,N-dibutylthiophene-2-carboxamide is a structural analog of the gold-standard insect repellent DEET (N,N-diethyl-m-toluamide), distinguished by the substitution of the benzene ring with a thiophene heterocycle and the extension of the alkyl chains from ethyl to butyl .

While the thiophene core offers potential for bioisosteric improvement in potency, it introduces a critical "structural alert" for metabolic toxicity: thiophene S-oxidation . Furthermore, the increased lipophilicity of the dibutyl chains (estimated LogP > 4.0) mandates rigorous control over non-specific binding in microsomal assays.

This guide outlines a specialized in vitro workflow designed not only to determine intrinsic clearance (


) but also to proactively screen for reactive metabolite formation, a necessary step for de-risking this candidate early in development.
Physicochemical Context & Assay Implications

Before initiating wet-lab work, the molecule's properties must dictate the assay conditions.

ParameterValue (Est.)Experimental Implication
LogP ~4.2High Risk of Non-Specific Binding. Standard microsomal protein concentrations (1 mg/mL) may yield artificially low clearance. Recommendation: Use 0.5 mg/mL protein and measure

(fraction unbound).
Solubility Low (aq)Solvent Sensitivity. Stock solutions must be prepared in DMSO/Acetonitrile. Final organic content in incubation must be <0.1% to avoid CYP inhibition.
Warhead ThiopheneBioactivation Risk. Standard clearance assays will miss reactive intermediates. A GSH (Glutathione) Trapping arm is mandatory.
Metabolic Pathways & Mechanistic Prediction

The metabolism of N,N-dibutylthiophene-2-carboxamide is driven by Phase I oxidative enzymes (Cytochrome P450). We predict two competing pathways:

  • N-Dealkylation (Clearance Pathway): CYP-mediated hydroxylation of the butyl

    
    -carbon, leading to the loss of a butyl group (formation of N-monobutylthiophene-2-carboxamide). This is the primary detoxification route.
    
  • Thiophene S-Oxidation (Tox Pathway): Oxidation of the thiophene sulfur to a sulfoxide or epoxide. These are highly electrophilic species capable of covalent binding to hepatic proteins (hepatotoxicity).

Visualization: Predicted Metabolic Fate

The following diagram illustrates the bifurcation between stable clearance and reactive bioactivation.

MetabolicPathway Parent N,N-Dibutylthiophene- 2-carboxamide (Parent) Inter1 α-Hydroxy Intermediate Parent->Inter1 CYP450 (Oxidation) S_Oxide Thiophene S-Oxide (Reactive Electrophile) Parent->S_Oxide CYP450 (S-Oxidation) Met1 N-Monobutyl Metabolite (Stable) Inter1->Met1 Spontaneous Dealkylation Aldehyde Butyraldehyde Inter1->Aldehyde GSH_Adduct GSH-Conjugate (Trapped Species) S_Oxide->GSH_Adduct + Glutathione (In Vitro Trap) Protein_Adduct Protein Adduct (Toxicity) S_Oxide->Protein_Adduct Covalent Binding (In Vivo Risk)

Figure 1: Predicted metabolic bifurcation. The green path represents safe clearance; the red path represents potential bioactivation risks common to thiophene drugs.

Experimental Protocols

To ensure data integrity, we utilize a Liver Microsome (LM) stability assay. Hepatocytes are secondary, used only if non-CYP enzymes (e.g., amidases) are suspected.

Protocol A: Intrinsic Clearance (

) Determination

Objective: Determine the in vitro half-life (


) and intrinsic clearance.

Materials:

  • Pooled Liver Microsomes (Human/Rat) - 20 mg/mL stock.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Test Compound: 1 µM final concentration (to ensure linear kinetics).

Step-by-Step Workflow:

  • Pre-Incubation: Mix microsomes (final conc. 0.5 mg/mL) with Phosphate Buffer (100 mM, pH 7.4) and Test Compound (1 µM). Equilibrate at 37°C for 5 minutes.

    • Note: Lower protein conc. (0.5 vs 1.0 mg/mL) reduces non-specific binding artifacts for this lipophilic compound.

  • Initiation: Add pre-warmed NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

  • Processing: Centrifuge at 4,000 rpm for 20 min at 4°C to pellet protein. Collect supernatant for LC-MS/MS.

Protocol B: Reactive Metabolite Trapping (GSH)

Objective: Detect transient thiophene S-oxides/epoxides.

Modification:

  • Supplement the incubation mixture (from Protocol A) with 5 mM Glutathione (GSH) or N-Acetylcysteine (NAC).

  • Analysis: Search LC-MS/MS data for Neutral Loss of 129 Da (pyroglutamic acid) or precursor ion shifts corresponding to +307 Da (Parent + Oxygen + GSH).

Data Analysis & Interpretation
Calculation of Intrinsic Clearance

Data is plotted as


 vs. Time. The slope 

of the linear regression is used:




Scaling to In Vivo (Human):



Troubleshooting Common Failure Modes
ObservationRoot CauseCorrective Action
Non-linear decay (curvature) Enzyme inactivation or Product inhibitionReduce substrate concentration to 0.5 µM; shorten incubation times.
Low recovery at t=0 Non-specific binding to plasticwareUse glass-coated plates or pre-block tips with BSA.
No turnover, but loss in control Chemical instability (Hydrolysis)Check stability in buffer without microsomes. Amides are generally stable, but thiophenes can be light-sensitive.
LC-MS/MS Analytical Conditions

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+). Mode: Positive Electrospray Ionization (ESI+).[1]

  • Parent Transition: Monitoring

    
    .
    
    • Note: Thiophenes ionize well. Expect a strong molecular ion.

  • Metabolite Scouting:

    • N-desbutyl: Mass shift

      
       Da (Loss of 
      
      
      
      ).
    • S-oxide: Mass shift

      
       Da.
      
    • GSH Adduct: Mass shift

      
       Da (
      
      
      
      for O,
      
      
      for GSH).
Analytical Workflow Diagram

AnalyticalWorkflow Sample Quenched Sample (ACN Supernatant) LC LC Separation (C18 Column, High Organic Gradient) Sample->LC Inject 5 µL MS MS/MS Detection (MRM Mode) LC->MS ESI+ Data Data Processing MS->Data Result1 Clearance Plot (Disappearance of Parent) Data->Result1 Result2 Metabolite ID (Appearance of +16, -56 Da) Data->Result2

Figure 2: Analytical workflow for simultaneous clearance calculation and metabolite identification.

References
  • BenchChem. (n.d.). Thiophene-2-carboxamide, N,N-dibutyl- | Structure and NMR Analysis. Retrieved from

  • Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives by Cytochrome P450. Chemical Research in Toxicology. Retrieved from

  • Debboun, M., et al. (2007). Novel Carboxamides as Potential Mosquito Repellents. Journal of Medical Entomology. Retrieved from

  • Gramec, D., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Retrieved from

  • FEMA Expert Panel. (2015). Safety evaluation of substituted thiophenes used as flavoring ingredients. FEMA Flavor. Retrieved from

Sources

Technical Guide: N,N-Dibutylthiophene-2-Carboxamide as a Combretastatin A-4 Biomimetic

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Combretastatin A-4 (CA-4) is a potent vascular disrupting agent (VDA) and tubulin polymerization inhibitor. However, its clinical efficacy is compromised by the chemical instability of its cis-stilbene olefinic bridge, which isomerizes to the thermodynamically stable but biologically inactive trans-isoform during storage and administration.

This guide details the technical development of N,N-dibutylthiophene-2-carboxamide , a synthetic biomimetic designed to overcome these limitations. This molecule introduces two critical structural modifications:

  • Scaffold Hopping: Replacement of the A-ring benzene with a bioisosteric thiophene moiety to alter electron density and metabolic susceptibility.

  • Linker Rigidification: Substitution of the labile olefin bridge with a hydrolytically stable carboxamide linkage.

  • Hydrophobic Probing: Utilization of the N,N-dibutyl moiety to probe the steric tolerance of the colchicine-binding site's hydrophobic pocket, serving as a simplified aliphatic surrogate for the traditional B-ring.

Part 1: Pharmacophore Design & Rationale

Structural Evolution

The design logic follows a fragment-based approach to improve drug-like properties (DLPs) while retaining the pharmacophore required for the colchicine binding site on


-tubulin.
FeatureNative Combretastatin A-4N,N-Dibutylthiophene-2-carboxamideTechnical Advantage
A-Ring 3,4,5-TrimethoxyphenylThiophene-2-ylBioisosterism: Thiophene is electron-rich (super-aromatic), potentially enhancing

-interactions with Val238 or Cys241 in tubulin.
Linker cis-Ethene (Olefin)Carboxamide (-CO-N-)Stability: Eliminates cis-trans photo-isomerization; restricts conformational freedom to favor the active "kinked" geometry.
B-Ring 3-Hydroxy-4-methoxyphenylN,N-Dibutyl (Aliphatic)Lipophilicity: Probes the hydrophobic pocket volume without the rigidity of a second aryl ring. Increases logP for membrane permeability.
Mechanistic Hypothesis

The N,N-dibutylthiophene-2-carboxamide is hypothesized to bind at the interface of


- and 

-tubulin (colchicine site). The thiophene ring occupies the zone typically held by the trimethoxyphenyl group, while the dibutyl chains extend into the hydrophobic channel usually occupied by the B-ring, inhibiting the straight-protofilament formation required for microtubule assembly.

Part 2: Chemical Synthesis Workflow

Retrosynthetic Analysis

The target molecule is assembled via a convergent amide coupling strategy. The key disconnection is the C-N bond between the thiophene-2-carbonyl electrophile and the dibutylamine nucleophile.

Step-by-Step Synthesis Protocol

Reagents:

  • Thiophene-2-carboxylic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Dibutylamine (1.1 eq)

  • Triethylamine (

    
    ) (2.0 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Acid Chloride Formation (Activation):

    • Dissolve thiophene-2-carboxylic acid (5 mmol) in anhydrous DCM (20 mL).

    • Add catalytic DMF (2 drops).

    • Add

      
       dropwise at 0°C under 
      
      
      
      atmosphere.
    • Reflux for 3 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.
    • Evaporate solvent in vacuo to yield crude thiophene-2-carbonyl chloride. Do not purify.

  • Amide Coupling:

    • Re-dissolve the crude acid chloride in anhydrous DCM (15 mL).

    • In a separate flask, mix dibutylamine (5.5 mmol) and

      
       (10 mmol) in DCM (10 mL).
      
    • Add the amine solution dropwise to the acid chloride solution at 0°C.

    • Warm to room temperature and stir for 12 hours.

  • Work-up & Purification:

    • Quench with saturated

      
       solution.
      
    • Extract with DCM (

      
       mL).
      
    • Wash organic layer with 1N

      
       (to remove unreacted amine) followed by brine.
      
    • Dry over

      
       and concentrate.
      
    • Purification: Silica gel column chromatography (Eluent: Hexane/EtOAc 9:1).

Validation Criteria:

  • Yield: Expect >80%.

  • 1H NMR (CDCl3): Look for Thiophene protons (

    
     7.5-7.0 ppm) and distinct butyl multiplets (
    
    
    
    3.4, 1.6, 1.3, 0.9 ppm). Absence of broad carboxylic acid singlet.

Part 3: Biological Evaluation Protocols

To validate the compound as a CA-4 biomimetic, you must prove it targets tubulin dynamics, rather than causing non-specific toxicity.

In Vitro Tubulin Polymerization Assay

This is the "Gold Standard" for confirming the mechanism of action.

  • Principle: Tubulin polymerizes into microtubules in the presence of GTP and heat (37°C), increasing optical density (turbidity). Inhibitors prevent this increase.

  • Reagents: Purified bovine brain tubulin (>99%), GTP (1 mM), PEM buffer.

  • Procedure:

    • Prepare tubulin stock (3 mg/mL) in PEM buffer + GTP.

    • Add test compound (N,N-dibutylthiophene-2-carboxamide) at 5, 10, and 20

      
       concentrations in a 96-well half-area plate.
      
    • Include CA-4 (positive control) and DMSO (vehicle control).

    • Transfer to a pre-warmed (37°C) spectrophotometer.

    • Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Interpretation: A "flat" curve compared to the sigmoidal growth of the DMSO control indicates polymerization inhibition.

Cell Cycle Analysis (Flow Cytometry)

CA-4 mimics cause cell cycle arrest specifically in the G2/M phase due to spindle disruption.

  • Cell Line: HeLa or MCF-7.

  • Protocol:

    • Treat cells with

      
       concentration of the compound for 24 hours.
      
    • Harvest cells and fix in 70% cold ethanol (-20°C) overnight.

    • Stain with Propidium Iodide (PI) / RNase A solution.

    • Analyze via Flow Cytometer (excitation 488 nm).

  • Success Metric: A significant accumulation of cells in the G2/M peak (4N DNA content) compared to control.

Part 4: Mechanism of Action & Signaling Pathway

The following diagram illustrates the downstream signaling cascade triggered by N,N-dibutylthiophene-2-carboxamide binding to tubulin.

Mechanism_of_Action Compound N,N-Dibutylthiophene-2-carboxamide Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Disrupts Checkpoint Spindle Assembly Checkpoint (SAC) Spindle->Checkpoint Activates G2M G2/M Phase Arrest Checkpoint->G2M Induces Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Signals Caspase Caspase-3 Activation Bcl2->Caspase Triggers Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Caption: Pathway illustrating the cascade from tubulin binding to apoptotic cell death induced by the biomimetic.[1][2]

Part 5: Computational Docking (In Silico Validation)

Before synthesis, or to corroborate biological data, docking studies should confirm the binding mode.

  • Target: Tubulin-Colchicine Complex (PDB ID: 1SA0 or 4O2B ).

  • Grid Box: Centered on the colchicine binding site (Interface of

    
    -T7 and 
    
    
    
    -T7).
  • Key Interactions to Observe:

    • Hydrogen Bonding: The amide carbonyl should H-bond with Val238 (

      
      -tubulin) or Cys241 .
      
    • Hydrophobic Interaction: The thiophene ring should occupy the pocket typically held by the A-ring of colchicine.

    • Steric Fit: The dibutyl chains must fit into the hydrophobic channel (near Leu248 ) without steric clash. Note: If the butyl chains are too flexible, entropy penalties may reduce binding affinity compared to rigid aryl analogs.

References

  • Al-Mogren, F. M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics.[3][4] [Link][2]

  • Wang, L., et al. (2024). Design, concise synthesis and evaluation of novel amide-based combretastatin A-4 analogues as potent tubulin inhibitors. Bioorganic & Medicinal Chemistry Letters.[3][5] [Link]

  • Romagnoli, R., et al. (2006). Synthesis and biological evaluation of 2-amino-3-(3,4,5-trimethoxybenzoyl)thiophene derivatives as a new class of tubulin inhibitors. Journal of Medicinal Chemistry.[3][6] [Link]

  • Pettit, G. R., et al. (1995). Antineoplastic agents. 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry.[3][6] (The foundational text on CA-4).[2][4] [Link]

Sources

Methodological & Application

synthesis protocol for Thiophene-2-carboxamide N,N-dibutyl- from acid chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Thiophene-2-carboxamide, N,N-dibutyl- (CAS: 4306-53-0) from thiophene-2-carbonyl chloride . Unlike generic organic synthesis guides, this protocol emphasizes process control, impurity management, and safety considerations critical for pharmaceutical intermediate production. The method utilizes a single-phase anhydrous amidation strategy (DCM/TEA), preferred over biphasic Schotten-Baumann conditions to minimize hydrolytic degradation of the acid chloride and ensure high yield (>90%).

Scientific Foundation & Reaction Logic

Mechanism: Nucleophilic Acyl Substitution

The formation of the amide bond proceeds via an addition-elimination mechanism. The nitrogen lone pair of dibutylamine attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion.[1]

  • Critical Control Point: The reaction generates stoichiometric HCl. If not neutralized, HCl will protonate the unreacted dibutylamine, rendering it non-nucleophilic and stalling the reaction at ~50% conversion. Therefore, a tertiary amine base (Triethylamine, TEA) is employed as an HCl scavenger (Auxiliary Base) to drive the equilibrium to completion.

Reaction Scheme Visualization

The following diagram illustrates the reaction pathway and the role of the auxiliary base.

ReactionScheme SM1 Thiophene-2-carbonyl chloride (Electrophile) Inter Tetrahedral Intermediate SM1->Inter Attack SM2 Dibutylamine (Nucleophile) SM2->Inter Base Triethylamine (HCl Scavenger) Salt TEA·HCl (Byproduct) Base->Salt Proton Capture Prod N,N-Dibutylthiophene- 2-carboxamide (Target) Inter->Prod Elimination Inter->Salt -Cl

Figure 1: Mechanistic pathway for the amidation of thiophene-2-carbonyl chloride.

Experimental Protocol

Reagent Stoichiometry & Properties
ReagentMW ( g/mol )Equiv.Density (g/mL)Role
Thiophene-2-carbonyl chloride 146.591.10~1.37Electrophile (Limiting Reagent*)
Dibutylamine 129.251.000.76Nucleophile
Triethylamine (TEA) 101.191.500.73Base (Scavenger)
Dichloromethane (DCM) 84.93Solvent1.33Solvent (Anhydrous)

Note: The acid chloride is used in slight excess (1.1 eq) to ensure complete consumption of the amine, as the acid chloride can be easily hydrolyzed and removed during the aqueous workup, whereas separating the amine from the amide is more difficult.

Equipment Requirements
  • Reactor: 3-neck round-bottom flask (flame-dried) equipped with a magnetic stir bar.

  • Atmosphere: Nitrogen or Argon inlet (balloon or manifold).

  • Temperature Control: Ice-water bath (0°C).

  • Addition: Pressure-equalizing addition funnel.

Step-by-Step Procedure

Step 1: System Preparation

  • Assemble the glassware and flush with nitrogen for 15 minutes to remove ambient moisture. Rationale: Acid chlorides hydrolyze rapidly in moist air to form carboxylic acids, reducing yield.

Step 2: Solubilization

  • Charge the flask with Dibutylamine (1.0 eq) and Triethylamine (1.5 eq) .

  • Add anhydrous DCM (approx. 10 mL per gram of amine).

  • Cool the solution to 0°C using an ice bath. Rationale: The reaction is exothermic.[2] Cooling prevents side reactions and solvent boiling.

Step 3: Acylation (The Reaction)

  • Dilute Thiophene-2-carbonyl chloride (1.1 eq) in a small volume of DCM (1:1 v/v) in the addition funnel.

  • Add the acid chloride solution dropwise over 30–60 minutes.

    • Observation: White fumes (HCl) may form if the system is not sealed; a white precipitate (TEA·HCl) will form immediately in the solution. This is normal.

  • Once addition is complete, allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours.

Step 4: Process Control (IPC)

  • Perform TLC (Silica gel; Eluent: 20% Ethyl Acetate in Hexanes).

    • Target: Disappearance of Dibutylamine (stains with Ninhydrin/Iodine).

    • Byproduct: Thiophene-2-carboxylic acid (from hydrolysis) usually remains at the baseline.

Step 5: Workup & Isolation The workflow below ensures the removal of the specific impurities: TEA·HCl (salt), unreacted acid chloride (hydrolyzed to acid), and excess base.[3]

WorkupFlow ReactionMix Crude Reaction Mixture (DCM, Product, TEA, TEA·HCl, Excess Acid Cl) Quench 1. Quench with Water 2. Separate Layers ReactionMix->Quench Org1 Organic Layer (DCM) Quench->Org1 Aq1 Aqueous Waste (TEA·HCl salts) Quench->Aq1 WashAcid Wash 1: 1M HCl (Cold) Org1->WashAcid Org2 Organic Layer WashAcid->Org2 Aq2 Aqueous Waste (Removes excess TEA/Dibutylamine) WashAcid->Aq2 WashBase Wash 2: Sat. NaHCO3 Org2->WashBase Org3 Organic Layer WashBase->Org3 Aq3 Aqueous Waste (Removes Thiophene-2-carboxylic acid) WashBase->Aq3 Final Dry (MgSO4) -> Filter -> Concentrate Org3->Final

Figure 2: Purification workflow for the isolation of the target amide.

Characterization & Quality Control

Upon concentration, the product is typically a viscous oil or low-melting solid.

  • 1H NMR (CDCl3, 400 MHz):

    • Aromatic Region: Look for 3 protons corresponding to the thiophene ring (multiplets around δ 7.0 – 7.5 ppm).

    • Aliphatic Region: Look for the butyl chains.

      • δ ~3.4 ppm (triplet/multiplet, 4H, N-CH2 -).

      • δ ~1.6 ppm (multiplet, 4H, -CH2-).

      • δ ~1.3 ppm (multiplet, 4H, -CH2-).

      • δ ~0.9 ppm (triplet, 6H, -CH3).

  • IR Spectroscopy:

    • Strong Amide I band (C=O stretch) at 1630–1650 cm⁻¹ .

    • Absence of broad O-H stretch (carboxylic acid impurity) and N-H stretch (amine starting material).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure glassware is flame-dried; use fresh anhydrous DCM.
Stalled Reaction HCl accumulation (Base depletion)Check pH of reaction; if acidic, add more TEA.
Emulsion during workup Surfactant-like properties of amideAdd brine (saturated NaCl) to the aqueous phase to break the emulsion.
Product smells like amine Incomplete removal of dibutylamineWash organic layer thoroughly with 1M HCl during workup.

Safety & Handling (HSE)

  • Thiophene-2-carbonyl chloride: Highly Corrosive and Lachrymator. Causes severe skin burns and eye damage.[4] Reacts violently with water to release HCl gas. Handle only in a fume hood.

  • Dibutylamine: Flammable and toxic.

  • DCM: Suspected carcinogen; volatile.

Disposal: All aqueous washes containing thiophene residues should be treated as hazardous chemical waste, not flushed down the drain.

References

  • National Institute of Standards and Technology (NIST). Thiophene-2-carboxamide, N,N-dibutyl-.[5] NIST Chemistry WebBook, SRD 69.[5] [Link]

  • Common Organic Chemistry. Amide Synthesis from Acid Chlorides (Schotten-Baumann & Anhydrous Conditions). [Link]

  • Organic Chemistry Portal. Acylation of Amines (General Mechanisms and Protocols). [Link]

Sources

Application Note: Optimized Amide Coupling Strategies for Thiophene-2-Carboxylic Acid and Dibutylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Amide bond formation is a cornerstone of synthetic organic and medicinal chemistry[1]. The coupling of thiophene-2-carboxylic acid with dibutylamine to form N,N-dibutylthiophene-2-carboxamide presents a specific set of electronic and steric parameters that dictate the choice of reaction conditions:

  • Thiophene-2-carboxylic acid: An electron-rich heteroaromatic carboxylic acid. The electron-donating nature of the thiophene ring slightly reduces the electrophilicity of the activated carbonyl intermediate compared to electron-deficient benzoic acids.

  • Dibutylamine: A secondary aliphatic amine. While highly nucleophilic, the dual butyl chains introduce moderate steric hindrance around the nitrogen center, which can slow down the nucleophilic attack on the activated ester[2].

To overcome the kinetic barrier of secondary amine coupling, the choice of coupling reagent is critical[3]. We present two validated protocols: a high-efficiency discovery-scale method using HATU, and a highly scalable, atom-economical process-scale method using T3P (Propylphosphonic anhydride)[4].

Reagent Selection & Quantitative Comparison

Choosing the right coupling agent requires balancing reaction kinetics, byproduct toxicity, and downstream purification[4]. The table below summarizes the quantitative and qualitative data for standard coupling reagents applied to this specific substrate pair.

Coupling ReagentActivation IntermediateReaction TimeEst. YieldByproduct RemovalScale Suitability
HATU OAt-active ester1 - 2 h>95%Chromatography / Aq. WashDiscovery (<10 g)
T3P Mixed anhydride4 - 8 h85 - 90%Simple Aqueous WashProcess (>10 g)
EDC / HOBt O-acylisourea / OBt12 - 16 h75 - 80%Aq. Wash (Urea can emulsion)Moderate
SOCl₂ Acid Chloride2 - 4 h>90%Distillation / Aq. WashIndustrial (kg+)

Decision Workflow for Amidation

G Start Thiophene-2-carboxylic Acid + Dibutylamine Scale Determine Reaction Scale Start->Scale LabScale Discovery / Milligram Scale (High Yield, Fast) Scale->LabScale < 10 g ProcessScale Process / Kilogram Scale (Low Cost, Safe) Scale->ProcessScale > 10 g HATU HATU / DIPEA / DMF (Method A) LabScale->HATU T3P T3P / Et3N / EtOAc (Method B) ProcessScale->T3P AcidCl SOCl2 then Amine (Method C) ProcessScale->AcidCl

Caption: Strategic decision tree for selecting amide coupling conditions based on reaction scale.

Experimental Protocols

Self-Validating System Note: Both protocols are designed with orthogonal workup steps. The basic washes logically remove unreacted thiophene-2-carboxylic acid and acidic coupling byproducts, while the acidic washes remove excess dibutylamine and tertiary amine bases.

Protocol A: Discovery Scale (HATU / DIPEA Method)

Mechanism & Causality: HATU generates a highly reactive OAt-active ester. The nitrogen atom in the HOAt ring provides neighboring group participation (intramolecular hydrogen bonding) that accelerates the nucleophilic attack of the sterically hindered dibutylamine[3]. DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile[5].

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve thiophene-2-carboxylic acid (1.0 equiv, 10 mmol, 1.28 g) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) (0.2 M, 50 mL)[5].

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv, 30 mmol, 5.2 mL). Stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid[3].

  • Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 equiv, 12 mmol, 4.56 g) portion-wise. Stir for 15 minutes at 0 °C to form the OAt-active ester[3].

  • Coupling: Add dibutylamine (1.2 equiv, 12 mmol, 2.0 mL) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Reaction Monitoring: Monitor via TLC (Hexanes:EtOAc 7:3). The active ester intermediate will rapidly convert to the higher-Rf product.

  • Workup: Dilute the reaction with EtOAc (100 mL).

    • Wash with 1M HCl (3 x 50 mL) to remove excess dibutylamine, DIPEA, and DMF.

    • Wash with saturated aqueous NaHCO₃ (3 x 50 mL) to remove unreacted thiophene-2-carboxylic acid and the HOAt byproduct.

    • Wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Flash column chromatography (if required) yields pure N,N-dibutylthiophene-2-carboxamide.

Protocol B: Process & Scale-Up (T3P / Et₃N Method)

Mechanism & Causality: T3P (Propylphosphonic anhydride) is a cyclic anhydride that reacts with the carboxylate to form a mixed anhydride. It is highly favored for large-scale synthesis because it is non-explosive, less toxic than carbodiimides, and its byproducts are completely water-soluble phosphates, eliminating the need for chromatographic purification[4].

Step-by-Step Procedure:

  • Preparation: Charge a reactor with thiophene-2-carboxylic acid (1.0 equiv, 100 mmol, 12.8 g) and ethyl acetate (EtOAc) (0.5 M, 200 mL).

  • Amine & Base Addition: Add dibutylamine (1.1 equiv, 110 mmol, 18.5 mL) and Triethylamine (Et₃N) (3.0 equiv, 300 mmol, 41.8 mL). Stir for 10 minutes.

  • Activation: Cool the mixture to 5–10 °C. Dropwise, add T3P (50% solution in EtOAc, 1.5 equiv, 150 mmol, ~95 mL) over 30 minutes to control the mild exotherm[4].

  • Coupling: Heat the reaction mixture to 60 °C for 6 hours. Secondary amines coupled via T3P often require mild heating to overcome the activation energy barrier of the mixed anhydride intermediate.

  • Workup: Cool to room temperature.

    • Add water (100 mL) and stir vigorously for 15 minutes to hydrolyze excess T3P into water-soluble propylphosphonic acid.

    • Separate the organic layer. Wash sequentially with 1M HCl (100 mL), saturated NaHCO₃ (100 mL), and brine (100 mL).

    • Dry over MgSO₄, filter, and concentrate to afford the product in high purity (>95% by LC-MS) without chromatography.

Mechanistic Pathway

Mechanism Acid Thiophene-2-carboxylic Acid Carboxylate Thiophene-2-carboxylate Acid->Carboxylate Base Base Et3N (Deprotonation) Base->Carboxylate ActiveEster Mixed Anhydride Intermediate Carboxylate->ActiveEster + T3P T3P T3P (Activation) T3P->ActiveEster Product N,N-Dibutylthiophene-2-carboxamide ActiveEster->Product + Amine Byproduct Water-soluble Phosphate Byproduct ActiveEster->Byproduct displaced Amine Dibutylamine (Nucleophilic Attack) Amine->Product

Caption: Mechanistic pathway of T3P-mediated amide bond formation with water-soluble byproducts.

Analytical Validation & Troubleshooting

  • NMR Signatures: In ¹H NMR (CDCl₃), the formation of the amide bond is confirmed by the disappearance of the broad carboxylic acid OH peak (~11-12 ppm) and the amine NH peak. Due to the restricted rotation around the C-N partial double bond of the tertiary amide, the butyl chains will appear as two distinct sets of multiplets (diastereotopic-like behavior) at room temperature.

  • Troubleshooting Low Yield: If unreacted starting materials remain in Protocol B, ensure the T3P solution has not degraded (T3P is moisture sensitive). If epimerization were a concern (not applicable for the achiral thiophene-2-carboxylic acid), HATU would be strictly preferred over T3P or acid chlorides[5].

References

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis Source: RSC Advances URL: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: National Institutes of Health (NIH) URL: [Link]

Sources

Application Note: Advanced Purification Strategies for Oily N,N-Dibutylthiophene-2-Carboxamide Products

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Background

The synthesis of N,N-dibutylthiophene-2-carboxamide—a critical building block in the development of advanced materials and therapeutic agents—typically involves the amidation of thiophene-2-carboxylic acid (or its acyl chloride) with dibutylamine[1]. While the synthetic coupling is well-documented, the downstream purification presents a significant bottleneck.

Unlike many rigid aromatic amides that readily crystallize, N,N-dibutylthiophene-2-carboxamide persistently isolates as a viscous, light-yellow oil[2].

The Causality of the "Oiling Out" Phenomenon: From a thermodynamic perspective, the highly flexible


-dibutyl aliphatic chains exhibit multiple conformational states. This flexibility introduces a massive entropic penalty during crystal lattice formation, effectively depressing the molecule's melting point below room temperature. Consequently, traditional single-solvent recrystallization fails. Furthermore, the crude oily matrix acts as a powerful universal solvent, trapping unreacted starting materials (dibutylamine, thiophene-2-carboxylic acid), coupling reagents, and dark, tarry oxidation byproducts inherent to thiophene chemistry[3][4].

To achieve pharmaceutical-grade purity (>99.5%), a multi-dimensional purification strategy is required. This guide outlines a self-validating, three-phase workflow: highly specific liquid-liquid extraction, gradient flash chromatography, and sub-zero solvent-antisolvent precipitation[5].

Purification Workflow Visualization

PurificationWorkflow cluster_workup Phase 1: Aqueous Workup cluster_chromatography Phase 2: Chromatography cluster_polishing Phase 3: Polishing Crude Crude Oily Mixture (N,N-dibutylthiophene-2-carboxamide) AcidWash 1M HCl Wash (Removes Dibutylamine) Crude->AcidWash BaseWash 10% Na2CO3 Wash (Removes Thiophene Acid) AcidWash->BaseWash Silica Silica Gel Filtration (Removes Tarry Byproducts) BaseWash->Silica Flash Gradient Flash Chromatography (Hexane:EtOAc) Silica->Flash Distillation Short-Path Vacuum Distillation (Removes Volatile Solvents) Flash->Distillation LowTemp Low-Temp Crystallization (Two-Solvent System: -15°C) Distillation->LowTemp Pure Purified N,N-dibutylthiophene- 2-carboxamide (>99.5%) LowTemp->Pure

Figure 1: Three-phase purification workflow for oily thiophene carboxamide derivatives.

Quantitative Data & Strategy Summaries

Before executing the protocols, it is critical to understand the physicochemical properties of the impurities being targeted. Table 1 outlines the chemical logic behind the extraction phase, while Table 2 provides the chromatographic parameters required for separating closely eluting regioisomers.

Table 1: Impurity Profiling and Removal Strategy

ImpurityChemical NaturepKa / PolarityRemoval Strategy
Dibutylamine Aliphatic secondary amine~11.21M HCl aqueous wash (protonation to water-soluble salt)
Thiophene-2-carboxylic acid Heteroaromatic acid~3.510% Na₂CO₃ aqueous wash (deprotonation to carboxylate)
Regioisomers Neutral amidesSimilar to productGradient flash chromatography (shallow gradient)
Tarry Oxidation Products Polymeric/ConjugatedHighly non-polar/polar mixSilica gel plug / Filtration
Trace Solvents Volatile organicsN/AShort-path vacuum distillation

Table 2: Chromatographic Solvent Systems and Expected Behavior

Solvent System (v/v)PhaseTarget

(Product)
Elution Behavior
100% Hexane Column Equilibration0.00Elutes highly non-polar impurities (hydrocarbons)
90:10 Hexane:EtOAc Gradient Start0.10Elutes unreacted non-polar starting materials
80:20 Hexane:EtOAc Main Elution0.30 - 0.40Optimal elution of N,N-dibutylthiophene-2-carboxamide
50:50 Hexane:EtOAc Column Flush0.80+Flushes highly polar coupling byproducts (e.g., ureas)

Step-by-Step Methodologies (Self-Validating Protocols)

Phase 1: Chemoselective Liquid-Liquid Extraction

The goal of this phase is to exploit the vast pKa differences between the target neutral amide and the unreacted starting materials[2].

  • Dissolution: Dissolve the crude oily product in Ethyl Acetate (EtOAc) at a ratio of 10 mL per gram of crude. EtOAc is chosen over dichloromethane to prevent emulsion formation during basic washes.

  • Acidic Wash (Amine Removal): Transfer to a separatory funnel. Add 3 volumes of 1M HCl. Shake vigorously and vent.

    • Causality: The low pH forces the equilibrium of dibutylamine entirely toward the protonated dibutylammonium chloride, which partitions exclusively into the aqueous layer.

    • Self-Validation Check: Test the pH of the separated aqueous layer. If pH > 2, unreacted amine may still be present. Repeat the 1M HCl wash until the aqueous layer remains strongly acidic.

  • Basic Wash (Acid Removal): Wash the organic layer with 3 volumes of 10% aqueous Na₂CO₃.

    • Causality: Thiophene-2-carboxylic acid is deprotonated to sodium thiophene-2-carboxylate, moving into the aqueous phase.

    • Self-Validation Check: Test the pH of the aqueous layer. It must remain > 9.

  • Drying: Wash the organic layer with saturated brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Phase 2: Gradient Flash Chromatography

Even after extraction, the oil often retains a dark color due to tarry thiophene oxidation byproducts and may contain regioisomers (e.g., 3-substituted thiophenes)[3][4].

  • Column Preparation: Pack a column with silica gel (230-400 mesh) using 100% Hexane. Use a long, narrow column to increase the number of theoretical plates, which is critical for separating regioisomers.

  • Loading: Dissolve the extracted oil in a minimum amount of dichloromethane (DCM) and load it onto the silica bed.

  • Gradient Elution: Begin elution with 100% Hexane (2 column volumes). Slowly transition to a 90:10 Hexane:EtOAc mixture, and finally to 80:20 Hexane:EtOAc.

    • Causality: A shallow gradient ensures that the slightly more polar regioisomers do not co-elute with the target amide.

  • Fraction Collection & Self-Validation: Collect 20 mL fractions. Spot every third fraction on a TLC plate (eluent: 80:20 Hexane:EtOAc). The target product will appear as a strong UV-active spot at

    
    . Pool only the fractions showing a single, pristine spot. Concentrate via rotary evaporation.
    
Phase 3: Low-Temperature "Oiling Out" Precipitation

Chromatography yields a highly pure oil, but trace solvents (EtOAc, Hexane) and micro-impurities often remain trapped in the viscous matrix. To achieve >99.5% purity, we force the oil into a solid state via sub-zero solvent-antisolvent precipitation[5].

  • Two-Solvent System Setup: Transfer the chromatographed oil to a round-bottom flask. Dissolve the oil in a minimal amount of a "good" solvent (e.g., 1-2 mL of warm EtOAc).

  • Antisolvent Addition: Dropwise, add a "poor" solvent (Heptane) while stirring until the solution just becomes persistently turbid (the cloud point).

  • Sub-Zero Cooling: Transfer the flask to a cooling bath set to -15 °C (or lower) and stir gently for 3 hours.

    • Causality: Lowering the temperature drastically reduces the kinetic energy of the dibutyl chains, mitigating the entropic penalty of packing. The heptane decreases the dielectric constant of the medium, forcing the thiophene carboxamide to precipitate out of the solution[5].

  • Filtration: Rapidly filter the resulting precipitate through a pre-chilled (-15 °C) jacketed Buchner funnel[5]. Wash the filter cake with 5 mL of ice-cold heptane.

  • Final Self-Validation: Subject the purified product to High-Resolution Mass Spectrometry (HRMS) and ¹H/¹³C NMR. The ¹H NMR spectrum must show distinct thiophene ring protons downfield (δ 7.0–8.0 ppm) and clean aliphatic signals for the dibutyl chains, with an absolute absence of the EtOAc singlet at δ 2.05 ppm[1][6].

References

  • Benchchem Technical Support Center. "Thiophene-2-carboxamide, N,N-dibutyl- | Benchchem." Benchchem Product Data. 6

  • Benchchem Technical Support Center. "Refining Purification Techniques for Thiophene Carboxamide Derivatives." Benchchem Support.

  • US Patent Office. "Process for the purification of thiophene." US2745843A. 7

  • Beilstein Journal of Organic Chemistry. "Development of potential manufacturing routes for substituted thiophenes." Beilstein Journals. 3

  • US Patent Office. "Process for the purification of thiophenes." US20090318710A1. 5

  • ACS Organic Process Research & Development. "A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material..." ACS Publications. 4

  • Benchchem Technical Support Center. "Methodologies for the Synthesis of N,n Dibutyl Thiophene 2 Carboxamide and Its Derivatives." Benchchem Research. 1

  • RSC Advances. "Electronic Supplementary Material (ESI) for Organic..." Royal Society of Chemistry. 2

Sources

preparation of N,N-dibutylthiophene-2-carboxamide using DCC/DMAP coupling

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of N,N-Dibutylthiophene-2-Carboxamide via Steglich-Type Amidation

Executive Summary

This technical guide details the synthesis of N,N-dibutylthiophene-2-carboxamide utilizing N,N'-Dicyclohexylcarbodiimide (DCC) activation catalyzed by 4-Dimethylaminopyridine (DMAP). While the formation of amide bonds is a fundamental transformation in medicinal chemistry, the purification of the resulting product from the urea byproduct (dicyclohexylurea, DCU) presents a persistent challenge.[1] This protocol addresses this bottleneck through a rigorous solvent selection strategy and a multi-stage workup designed to ensure pharmaceutical-grade purity (>98%) suitable for biological screening or materials application.

Scientific Foundation & Mechanism

The Chemistry of Activation

Direct reaction between thiophene-2-carboxylic acid and dibutylamine is thermally unfavorable due to the formation of a stable, unreactive ammonium carboxylate salt. To overcome this, we employ Steglich amidation conditions .

  • Activation: DCC reacts with the carboxylic acid to form the highly reactive O-acylisourea intermediate.[2][3]

  • Catalysis (The DMAP Role): The secondary amine (dibutylamine) is moderately sterically hindered. DMAP acts as a nucleophilic catalyst, attacking the O-acylisourea to form a reactive N-acylpyridinium species. This intermediate is more electrophilic than the O-acylisourea and less prone to the rearrangement side-reaction.

  • Coupling: Dibutylamine attacks the activated carbonyl, expelling DMAP (regenerating the catalyst) and forming the thermodynamically stable amide bond.

  • Byproduct Formation: The driving force is the formation of the insoluble DCU precipitate.

Mechanistic Pathway (Graphviz)

ReactionMechanism Acid Thiophene-2-carboxylic Acid Inter1 O-Acylisourea (Unstable Intermediate) Acid->Inter1 + DCC DCC DCC (Activator) DCC->Inter1 ActiveEst N-Acylpyridinium (Active Species) Inter1->ActiveEst + DMAP DCU DCU (Insoluble Precipitate) Inter1->DCU Leaving Group Rearrange N-Acylurea (Side Product) Inter1->Rearrange Slow (if no DMAP) DMAP DMAP (Catalyst) ActiveEst->DMAP Regenerated Product N,N-Dibutylthiophene- 2-carboxamide ActiveEst->Product + Amine Amine Dibutylamine (Nucleophile) Amine->Product

Figure 1: Catalytic cycle of DCC/DMAP amidation. Note the competition between productive amidation and the N-acylurea rearrangement (suppressed by low temperature and DMAP).

Experimental Protocol

Scale: 10 mmol (Standard Lab Scale) Expected Yield: 85-95% Time: 12-16 Hours (Overnight)

Reagents & Materials
ReagentMW ( g/mol )Equiv.[4][5]AmountPhysical Property
Thiophene-2-carboxylic acid 128.151.01.28 gSolid
Dibutylamine 129.251.11.42 g (1.85 mL)Liquid (d=0.767)
DCC 206.331.12.27 gWaxy Solid
DMAP 122.170.1122 mgSolid
Dichloromethane (DCM) 84.93Solvent40 mLAnhydrous
Step-by-Step Procedure

Step 1: Reaction Setup (0°C)

  • Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

  • Add 1.28 g Thiophene-2-carboxylic acid and 122 mg DMAP .

  • Add 30 mL Anhydrous DCM . Stir until fully dissolved.

  • Add 1.85 mL Dibutylamine . The solution may warm slightly; cool the flask in an ice/water bath (0°C) for 10 minutes. Note: Pre-cooling is critical to suppress the N-acylurea rearrangement side reaction.

Step 2: Activation & Coupling

  • Dissolve 2.27 g DCC in 10 mL Anhydrous DCM in a separate vial.

  • Add the DCC solution dropwise to the main reaction flask at 0°C over 5-10 minutes.

    • Observation: The solution will become cloudy within minutes as DCU begins to precipitate.

  • Allow the reaction to stir at 0°C for 1 hour.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (RT) . Stir overnight (12-16 hours).

Step 3: Workup (The "DCU Filtration" Strategy)

  • Filtration: Cool the reaction mixture in a freezer (-20°C) for 1 hour if possible (maximizes DCU precipitation). Filter the mixture through a Celite pad or a sintered glass funnel. Wash the white DCU cake with cold DCM (2 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel.

    • Wash 1 (Acidic): Wash with 1M HCl (2 x 20 mL) . Purpose: Removes DMAP and excess dibutylamine.

    • Wash 2 (Basic): Wash with Saturated NaHCO₃ (2 x 20 mL) . Purpose: Removes unreacted thiophene carboxylic acid.

    • Wash 3 (Neutral): Wash with Brine (1 x 20 mL) .

  • Drying: Dry the organic layer over Anhydrous Na₂SO₄ for 15 minutes. Filter and concentrate under reduced pressure (Rotovap).

Step 4: Purification

  • State Check: The crude product is likely a viscous yellow oil.

  • Column Chromatography: If TLC (Hexane:EtOAc 4:1) shows impurities, purify via silica gel chromatography.

    • Eluent: Gradient from 100% Hexane to 10% EtOAc/Hexane.

    • Note: Dialkyl amides are often less polar than expected.

Troubleshooting & Optimization

The DCU Nightmare

The most common failure mode is persistent DCU contamination (white needles appearing in your oil).

  • Solution A (Trituration): Dissolve crude oil in a minimum amount of cold Acetone or Ethyl Acetate. Cool to -20°C overnight. Filter off the DCU.[1][6][7]

  • Solution B (Chromatography): DCU is slightly soluble in EtOAc. If using a column, use a gradient starting with pure Hexane (DCU is insoluble) to elute non-polar impurities, then slowly increase polarity to elute the product.

Workup Logic Flowchart

WorkupFlow Reaction Crude Reaction Mix (DCM, Product, DCU, Reagents) Filter Filtration (Celite) Reaction->Filter SolidDCU Solid: DCU (Discard) Filter->SolidDCU Filtrate Filtrate: Organic Layer Filter->Filtrate AcidWash Wash 1: 1M HCl (Removes DMAP, Amine) Filtrate->AcidWash BaseWash Wash 2: Sat. NaHCO3 (Removes Acid) AcidWash->BaseWash Dry Dry (Na2SO4) & Concentrate BaseWash->Dry Check Check Purity (NMR) Dry->Check Pure Final Product (>98%) Check->Pure Clean Dirty DCU Present? Check->Dirty Impure Triturate Triturate w/ Cold Acetone Dirty->Triturate Yes Triturate->Filter

Figure 2: Purification logic tree emphasizing DCU removal strategies.

Characterization (Self-Validation)

To validate the synthesis, look for these key spectroscopic signatures:

  • 1H NMR (400 MHz, CDCl3):

    • Thiophene Ring: 3 aromatic protons. Look for a doublet of doublets (~7.4 ppm), a doublet (~7.1 ppm), and a triplet/multiplet (~7.0 ppm).

    • N-Butyl Groups: Due to the restricted rotation of the amide bond, the two butyl chains may appear magnetically non-equivalent (broadening or splitting) at room temperature.

      • 
        -CH2: Two triplets around 3.4 - 3.5 ppm.
        
      • Butyl Chain: Multiplets at 1.1 - 1.7 ppm.

      • Methyl Termini: Triplets at ~0.95 ppm.

  • 13C NMR: Look for the Carbonyl peak (~163 ppm) and Thiophene carbons (127-135 ppm).

  • IR Spectroscopy: Strong Amide I band (C=O stretch) at 1620-1640 cm⁻¹ . Absence of broad OH stretch (3000-3300 cm⁻¹) confirms removal of starting acid.

References

  • Neises, B., & Steglich, W. (1978).[2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[7][8][9][10][11] Tetrahedron, 61(46), 10827-10852. Link

  • BenchChem Technical Support. (2025). Removal of Dicyclohexylurea (DCU) from Reactions.[1][5][7][12] BenchChem Protocols. Link

Sources

Application Note: Advanced Crystallization Techniques for N,N-Dibutylthiophene-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Context

The crystallization of N,N-dibutylthiophene-2-carboxamide and its derivatives presents a distinct challenge in solid-state chemistry. Unlike primary amides (


) or secondary amides (

), which readily form robust hydrogen-bonded networks (often creating high-melting "ladders" or "tapes"), N,N-disubstituted amides lack a hydrogen bond donor.[1]

Consequently, the lattice energy of these compounds is governed primarily by weaker Van der Waals forces between the butyl chains and


-

stacking interactions of the thiophene rings. This structural reality frequently results in low melting points and a high propensity for "oiling out" (Liquid-Liquid Phase Separation or LLPS) rather than nucleation.[1]
The "Oiling Out" Challenge

Oiling out occurs when the limit of solubility is exceeded at a temperature above the melting point of the solvated solid.[2] The system creates a solute-rich oil phase rather than a crystal.[1][3][4] This guide focuses on thermodynamic and kinetic control strategies to bypass the oil phase and access the crystalline state.[5][6]

Experimental Workflow Visualization

The following diagram outlines the decision tree for purifying lipophilic amides, prioritizing the mitigation of LLPS.

CrystallizationWorkflow Start Crude N,N-Dibutyl Derivative (Oil/Solid) Solubility Solubility Screening (Binary Systems) Start->Solubility Decision Does it Oil Out upon Cooling? Solubility->Decision PathA Path A: Direct Nucleation (Slow Cooling) Decision->PathA No (Stable Supersaturation) PathB Path B: Two-Solvent Recrystallization Decision->PathB Yes (LLPS Detected) Seed Seeding at Metastable Zone (Critical Step) PathA->Seed PathB->Seed Add Antisolvent Slowly Maturation Ostwald Ripening (Temp Cycling) Seed->Maturation Isolation Filtration & Drying (Low Temp) Maturation->Isolation

Figure 1: Decision matrix for crystallizing low-melting thiophene amides. Path B is most common for dibutyl derivatives.

Protocol 1: Binary Solvent Screening (Thermodynamic Control)

Because the butyl chains impart significant lipophilicity, these compounds are often too soluble in standard organic solvents (DCM, EtOAc) and insoluble in water. A "Good Solvent/Bad Solvent" approach is required.

Materials
  • Solvents: Toluene (Good), n-Heptane (Antisolvent), Isopropyl Alcohol (IPA), Water.

  • Equipment: Temperature-controlled reaction block (e.g., Mettler Toledo EasyMax or standard oil bath), turbidity probe (optional).

Procedure
  • Dissolution: Dissolve 100 mg of crude N,N-dibutylthiophene-2-carboxamide in the minimum amount of Toluene at room temperature. If it dissolves instantly, the concentration is too low. Evaporate until a viscous oil forms, then add Toluene dropwise until just dissolved.

  • Antisolvent Addition: Slowly add n-Heptane dropwise while stirring.

  • Observation:

    • Cloud Point: The solution turns turbid.[4][6]

    • Check Phase: Stop stirring.[1] If the turbidity settles into oil droplets at the bottom, you have oiled out .[4]

  • Correction (If Oiling Out occurs):

    • Reheat the mixture until the oil redissolves (Clear Point).

    • Add a small excess of Toluene (10-20%).

    • Cool very slowly (0.1 °C/min). Rapid cooling favors the amorphous oil phase.

Recommended Solvent Systems:

System Ratio (v/v) Mechanism Suitability
Toluene / Heptane 1:3 to 1:5 Van der Waals packing High (Best for purity)
IPA / Water 4:1 Hydrophobic effect Medium (Risk of oiling)

| EtOH / Pentane | 1:4 | Evaporative cooling | Low (Hard to control) |[1]

Protocol 2: Seeding and Maturation (Kinetic Control)

For N,N-dialkyl amides, the energy barrier to form a nucleus is high due to the steric hindrance of the butyl chains. Spontaneous nucleation often requires high supersaturation, which triggers oiling out.[3] Seeding is mandatory for reproducible results.

The "Seed Generation" Hack

If you have no crystals to start with (only oil):

  • Take a small amount (~50 mg) of the oil.[1]

  • Dissolve in minimal pentane or diethyl ether.

  • Place on dry ice (-78°C) and scratch the glass vigorously with a spatula.

  • Once solids form, keep them frozen. These are your "seeds."[1]

Crystallization Execution[1][2][3][4][5][7][8][9][10]
  • Preparation: Prepare a saturated solution in Toluene/Heptane (as determined in Protocol 1) at 40°C.

  • Equilibration: Cool to 25°C. If oil forms, reheat to 30°C.

  • Seeding: Add 1-2% w/w of seed crystals.

    • Critical: Ensure the solution temperature is slightly below the saturation point but above the oiling-out limit.

  • Aging: Hold temperature constant for 2 hours. Do not cool yet. This allows the seeds to grow and consume supersaturation, preventing oil formation.

  • Cooling Ramp: Cool to 0°C at a rate of 5°C/hour.

  • Filtration: Filter cold. Wash with cold heptane.[1]

Structural Characterization & Troubleshooting

X-Ray Diffraction (XRD) Insights

In the absence of strong H-bonds, the crystal lattice of N,N-dibutylthiophene-2-carboxamide relies on C-H...O and C-H...S weak interactions.

  • Thiophene Ring: Look for

    
    -stacking peaks in the Low-Angle region.[1]
    
  • Butyl Chains: High thermal motion in the alkyl chains often leads to disorder, reducing diffraction quality at room temperature. Collect data at 100K.

Troubleshooting Table
SymptomDiagnosisCorrective Action
Product is an oil at RT Melting point depression due to impurities.[1]Perform a silica plug filtration (DCM eluent) before crystallization to remove synthesis byproducts.[1]
Milky emulsion forms Metastable Zone Width (MSZW) exceeded.[1]Reheat to clear point.[1] Add 5% more "Good Solvent". Reduce cooling rate. Add seeds.
Crystals are sticky/waxy Solvent inclusion in lattice.[1]Dry under high vacuum at ambient temperature.[1] Do not heat (risk of melting).[1]
Low Yield High solubility of butyl chains.[1]Cool to -20°C for final isolation.[1] Use a more polar antisolvent (e.g., Methanol/Water) if stability permits.

References

  • Mettler Toledo. Oiling Out in Crystallization: Causes and Remedies. [Link][1]

  • National Institute of Standards and Technology (NIST). Thiophene-2-carboxamide, N,N-dibutyl- Structure and Data. [Link][1][7]

  • CrystEngComm. Harnessing non-covalent interactions in modified thiophenes. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of N,N-Dialkyl Thiophene Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

N,N-dialkyl thiophene carboxamides are privileged structural motifs in modern drug discovery. They exhibit a diverse array of biological activities, including the 1[1] and the 2[2].

Conventional thermal synthesis of these amides from thiophene carboxylic acids and secondary amines often suffers from prolonged reaction times, epimerization, and poor yields. This is primarily due to the severe steric hindrance associated with N,N-dialkylamines. 3 through direct dielectric heating, drastically reducing reaction times from hours to minutes while significantly improving yield and purity[3].

Mechanistic Insights & Causality

Dielectric Heating vs. Convective Heating Microwave heating relies on the ability of polar reagents and solvents (e.g., DMF, DMSO) to align with a rapidly alternating high-frequency electric field. This generates localized superheating and instantaneous energy transfer directly to the reacting molecules. For N,N-dialkyl amidation, the activation energy required for the nucleophilic attack of a sterically hindered secondary amine onto the activated acyl intermediate is exceptionally high. Microwave irradiation provides the kinetic energy necessary to traverse this barrier rapidly, minimizing side reactions such as the degradation of the active ester.

Coupling Reagent Selection The choice of coupling reagent dictates the efficiency of the reaction. While EDC/NHS is common in standard peptide synthesis, the use of uronium-based reagents like HBTU or HATU in conjunction with HOBt or HOAt is strongly preferred in MAOS. HATU stabilizes the highly reactive O-acylisourea intermediate through a neighboring group effect from its nitrogen atom, accelerating the formation of the active ester. When subjected to microwave conditions (typically 100–120 °C), the2[2].

Experimental Workflow

MAOS_Workflow A Thiophene-2-Carboxylic Acid + N,N-Dialkylamine C Microwave Irradiation (120°C, 10-15 min, 5 bar) A->C B Coupling Reagents (HBTU/HOBt + DIPEA) B->C D Liquid-Liquid Extraction (EtOAc / Aqueous Wash) C->D E Flash Chromatography (Silica Gel) D->E F Pure N,N-Dialkyl Thiophene Carboxamide E->F

Workflow for the microwave-assisted synthesis of N,N-dialkyl thiophene carboxamides.

Step-by-Step Methodology

Protocol adapted for the synthesis of sterically hindered N-aryl-N-alkyl-thiophene-2-carboxamides.

Materials & Reagents:

  • 4,5-dimethylthiophene-2-carboxylic acid (1.0 eq, 1.0 mmol)

  • N-(2-methoxybenzyl)propan-1-amine (Secondary amine, 1.2 eq, 1.2 mmol)

  • HBTU (1.5 eq, 1.5 mmol)

  • HOBt (1.5 eq, 1.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (3.0 mL)

  • Microwave Synthesizer (e.g., Biotage Initiator or CEM Discover)

Procedure:

  • Activation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 4,5-dimethylthiophene-2-carboxylic acid (1.0 mmol) in 3.0 mL of anhydrous DMF. Add HBTU (1.5 mmol) and HOBt (1.5 mmol).

  • Base Addition: Add DIPEA (3.0 mmol) to the mixture.

    • Causality: DIPEA serves a dual purpose: it deprotonates the carboxylic acid to initiate the formation of the HOBt-active ester and neutralizes any amine hydrochloride salts present. Stir at room temperature for 2 minutes to ensure complete activation.

  • Amine Introduction: Add the secondary amine, N-(2-methoxybenzyl)propan-1-amine (1.2 mmol), to the activated mixture. Seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial in the microwave synthesizer. Set the parameters to 120 °C, with a hold time of 15 minutes, and normal absorption level.

    • Self-Validation: Monitor the real-time pressure curve on the synthesizer display. A sudden pressure spike indicates solvent degradation or moisture contamination. The pressure should remain stable (< 5 bar).

  • Quenching & Extraction: Upon completion and forced air cooling to <40 °C, uncap the vial. Dilute the crude mixture with 15 mL of Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 10 mL of 1M HCl (to remove unreacted amine), 10 mL of saturated NaHCO

    
     (to remove unreacted acid and HOBt), and 10 mL of brine.
    
  • Drying & Concentration: Dry the organic phase over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure N,N-dialkyl thiophene carboxamide.

Quantitative Data Comparison

The table below summarizes the comparative advantages of microwave irradiation over conventional thermal reflux for the synthesis of hindered thiophene carboxamides.

ParameterConventional Thermal SynthesisMicrowave-Assisted Synthesis (MAOS)
Heating Source Convective (Oil Bath)Dielectric (Microwave)
Temperature 80 °C (Reflux)120 °C (Sealed Vessel)
Reaction Time 12 - 24 hours10 - 15 minutes
Coupling Reagents EDC / HOBtHBTU / HOBt or HATU
Average Yield 35% - 45%65% - 85%
Impurity Profile High (Epimerization, thermal degradation)Low (Clean, rapid conversion)

Validation & Analytical QC

A self-validating protocol requires rigorous analytical checkpoints to ensure product integrity:

  • TLC Monitoring: Post-microwave irradiation, run a Thin-Layer Chromatography (TLC) plate (e.g., 7:3 Hexanes:EtOAc). The disappearance of the strongly UV-active thiophene carboxylic acid spot (low R

    
    ) and the appearance of a new, higher R
    
    
    
    spot confirms successful conversion.
  • LC-MS Analysis: Analyze the crude mixture prior to column chromatography. The presence of the target mass [M+H]

    
     with >90% purity via UV trace (254 nm) validates the efficiency of the coupling step.
    
  • 
    H NMR Confirmation:  Confirm the final structure by observing the thiophene backbone protons (typically 
    
    
    
    6.5–7.5 ppm) and the distinct splitting pattern of the N,N-dialkyl groups. Note that N,N-dialkyl amides often exhibit rotameric peaks (broadened or split signals) in NMR due to the restricted rotation around the sterically hindered amide C-N bond.

References

  • New N-aryl-N-alkyl-thiophene-2-carboxamide compound enhances intracellular Ca2+ dynamics by increasing SERCA2a Ca2+ pumping. PubMed Central (PMC).
  • Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. PubMed Central (PMC).
  • Microwave-assisted synthesis utilizing solid-supported reagents: Amide synthesis. Biotage.

Sources

Application Note: Scalable Production of N,N-Dibutylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Thiophene carboxamide derivatives are highly valued in medicinal chemistry, serving as critical pharmacophores in EP4 receptor antagonists[1] and acting as potent biomimetics for anticancer agents such as Combretastatin A-4[2]. As these compounds transition from discovery to preclinical and clinical development, the need for robust, scalable, and cost-effective synthetic routes becomes paramount.

While laboratory-scale amide synthesis frequently employs peptide coupling reagents (e.g., HATU, EDC), these reagents are prohibitively expensive for kilogram-scale production and generate high-molecular-weight byproducts that complicate purification[1][]. Therefore, the most viable scale-up strategy is a two-step approach:

  • Activation: Conversion of thiophene-2-carboxylic acid to thiophene-2-carbonyl chloride[4].

  • Aminolysis: Reaction of the acyl chloride intermediate with N,N-dibutylamine[5].

This protocol outlines a self-validating, highly controlled process chemistry workflow designed to manage exotherms, mitigate hazardous off-gassing, and ensure high-purity product recovery without the need for chromatographic purification.

Process Chemistry & Scale-Up Strategy

Solvent Selection and Exotherm Management

The aminolysis of acyl chlorides proceeds via a rapid nucleophilic addition-elimination mechanism[5]. Because both the activation step (using thionyl chloride) and the amidation step are highly exothermic[], solvent selection is critical. Toluene is selected over traditional laboratory solvents like dichloromethane (DCM) or diethyl ether. Toluene offers a higher boiling point (110 °C), providing a superior safety margin for exotherm containment, and avoids the severe flammability hazards associated with ethers at scale[1].

Acid Scavenging and Atom Economy

During the amidation step, one equivalent of hydrogen chloride (HCl) gas is generated. If left unneutralized, this HCl will protonate the N,N-dibutylamine, terminating its nucleophilicity and requiring a costly 2-fold stoichiometric excess of the amine to drive the reaction to completion. To maintain atom economy, a cheaper tertiary amine base—triethylamine (TEA)—is introduced as an acid scavenger[5][6]. The resulting triethylamine hydrochloride salt is highly water-soluble, allowing for seamless removal during the biphasic aqueous workup.

Quantitative Scale-Up Metrics

The transition from a 10-gram laboratory synthesis to a 1-kilogram pilot-scale batch introduces mass transfer and thermodynamic variables. The following table summarizes the comparative metrics and the causality behind observed variances.

ParameterLab Scale (10 g)Pilot Scale (1 kg)Rationale for Variance
Overall Yield 94%89%Minor mechanical losses during reactor transfers and extended phase separation times.
Purity (HPLC) >99.5%>99.0%Trace dimer/hydrolysis formation due to localized heating during large-scale dosing.
E-Factor 15.28.4Drastic reduction in waste due to optimized solvent recovery and reduced aqueous wash volumes at scale.
Reaction Time 4 hours12 hoursExtended dosing times required for safe exotherm control and off-gas (SO₂, HCl) scrubbing.

Experimental Workflows and Logic

ProcessFlow N1 Thiophene-2-carboxylic acid + Toluene N2 Add SOCl2 + Cat. DMF (50°C, 2h) N1->N2 N3 Thiophene-2-carbonyl chloride (Intermediate) N2->N3 Off-gas: SO2, HCl N4 Add to N,N-Dibutylamine + TEA (0-5°C, Exotherm Control) N3->N4 IPC 1: >99% Conversion N5 Crude Amide Mixture N4->N5 Aminolysis N6 Aqueous Workup (1M HCl, NaHCO3, Brine) N5->N6 Quench N7 N,N-Dibutylthiophene- 2-carboxamide (>99%) N6->N7 Phase Separation

Process workflow for the scale-up synthesis of N,N-dibutylthiophene-2-carboxamide.

IPCLogic S1 Sample Reaction (Derivatize with MeOH) S2 HPLC Analysis S1->S2 D1 Is Acid < 1.0% Area? S2->D1 A1 Proceed to Vacuum Degassing D1->A1 Yes A2 Add 0.05 eq SOCl2 Stir 1h at 50°C D1->A2 No A2->S1 Re-test

In-process control (IPC) logic for validating complete acyl chloride formation.

Self-Validating Experimental Protocol

Part A: Activation (Synthesis of Thiophene-2-carbonyl chloride)

Caution: This step generates stoichiometric amounts of SO₂ and HCl gases. Ensure the reactor is vented through a caustic scrubber system.

  • Reactor Charging: To a clean, dry, nitrogen-purged 20 L jacketed glass reactor, charge Thiophene-2-carboxylic acid (1.00 kg, 7.80 mol) and anhydrous Toluene (8.0 L).

  • Catalyst Addition: Add N,N-Dimethylformamide (DMF) (28.5 g, 0.39 mol, 0.05 equiv). Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack active intermediate, significantly accelerating the chlorination rate and allowing the reaction to proceed at lower temperatures.

  • Reagent Dosing: Heat the suspension to 45–50 °C. Begin dropwise addition of Thionyl Chloride (SOCl₂) (1.02 kg, 8.58 mol, 1.10 equiv) over 2 hours. Monitor the scrubber temperature to ensure off-gas neutralization is controlled.

  • Aging & IPC 1 (Self-Validation): Stir the mixture at 50 °C for 2 hours.

    • Validation Gate: Withdraw a 100 µL aliquot and quench it into 1 mL of anhydrous methanol. Analyze via HPLC. The methanol quantitatively converts the highly reactive acyl chloride into stable methyl thiophene-2-carboxylate. The reaction is deemed complete when unreacted thiophene-2-carboxylic acid is < 1.0% by area.

  • Degassing: Once validated, apply a mild vacuum (200 mbar) at 45 °C for 1 hour to distill off excess SOCl₂ and dissolved acidic gases. Causality: Failure to remove residual SOCl₂ will lead to the formation of N,N-dibutylsulfinamide impurities in the next step. Cool the resulting acyl chloride/toluene solution to 20 °C and transfer to an addition funnel.

Part B: Aminolysis (Formation of the Amide Bond)
  • Amine Preparation: To a second 20 L jacketed reactor, charge anhydrous Toluene (4.0 L), N,N-Dibutylamine (1.06 kg, 8.19 mol, 1.05 equiv), and Triethylamine (TEA) (0.95 kg, 9.36 mol, 1.20 equiv).

  • Cooling: Circulate coolant to bring the internal temperature of the amine solution to 0–5 °C.

  • Controlled Addition: Begin dropwise addition of the thiophene-2-carbonyl chloride solution from Part A. Maintain the internal temperature strictly below 15 °C. Causality: The reaction is highly exothermic[]. Localized heating can cause the degradation of the acyl chloride or promote side reactions. Dropwise addition into an excess of amine ensures complete conversion[5].

  • Aging & IPC 2: Once the addition is complete, remove the cooling jacket and allow the reaction to warm to 20–25 °C. Stir for 2 hours.

    • Validation Gate: Analyze an aliquot via HPLC. The reaction is complete when the methyl ester derivative (from the MeOH quench) is undetectable, confirming total consumption of the acyl chloride.

Part C: Workup and Isolation
  • Quench: Add 4.0 L of Deionized Water to the reactor and stir vigorously for 15 minutes to dissolve the precipitated triethylamine hydrochloride salts. Stop agitation and allow the phases to separate. Drain the lower aqueous layer.

  • Acid Wash: Add 4.0 L of 1M HCl to the organic phase. Stir for 15 minutes, settle, and drain the aqueous layer. Causality: This step protonates and removes any unreacted N,N-dibutylamine and residual TEA.

  • Base Wash: Add 4.0 L of 5% aqueous NaHCO₃. Stir, settle, and drain. Causality: Neutralizes any residual acid from the previous wash.

  • Brine Wash: Add 4.0 L of saturated NaCl (Brine) to break any micro-emulsions and pre-dry the organic layer.

  • Concentration: Transfer the organic phase to a rotary evaporator or distillation setup. Remove the toluene under reduced pressure (50 °C, 50 mbar) to yield N,N-dibutylthiophene-2-carboxamide as a pale yellow to amber viscous oil. Purity typically exceeds 99.0% without further purification.

References

  • Process for making thiophene carboxamide derivative, Google P
  • A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction, ACS Publications,[Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives, PMC,[Link]

  • Amide Synthesis, Fisher Scientific,[Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation, PMC,[Link]

Sources

Application Note: N,N-Dibutylthiophene-2-carboxamide as a Lipophilic Building Block in Drug Discovery

[1]

Executive Summary

Compound: N,N-Dibutylthiophene-2-carboxamide CAS: [Not widely listed; Analogous to 30717-57-8 (N,N-Dimethyl)] Role: Lipophilic Pharmacophore & Permeability Enhancer[1]

This application note details the utility of N,N-dibutylthiophene-2-carboxamide as a strategic building block in medicinal chemistry. Unlike its lower alkyl analogs (e.g., N,N-dimethyl), the dibutyl variant offers a significant boost in lipophilicity (cLogP shift > +2.5), making it an ideal tool for modulating the physicochemical properties of lead compounds. This guide covers its synthesis, C5-functionalization protocols, and application in optimizing membrane permeability and hydrophobic pocket binding.

Physicochemical Profile & Design Logic

The utility of N,N-dibutylthiophene-2-carboxamide lies in its ability to act as a bioisostere for phenyl rings or other aromatic systems while introducing a tunable hydrophobic tail.

Table 1: Comparative Physicochemical Properties (Calculated)
PropertyN,N-Dimethylthiophene-2-carboxamideN,N-Dibutylthiophene-2-carboxamide Impact on Drug Design
Formula C₇H₉NOSC₁₃H₂₁NOS Increased MW (+84 Da)
MW 155.22 g/mol 239.38 g/mol Remains fragment-like (<300 Da)
cLogP ~1.2~3.8 - 4.2 Drastic increase in lipophilicity; improves passive transport.[1]
H-Bond Donors 00 No penalty on permeability.[1]
H-Bond Acceptors 2 (S, O)2 (S, O) Maintains receptor interaction potential.[1]
Rotatable Bonds 19 Increased flexibility; allows "induced fit" in hydrophobic pockets.[1]
Mechanism of Action in Lead Optimization
  • Permeability Enhancement: The dibutyl chains shield the polar amide bond, facilitating transit through the lipid bilayer.

  • Hydrophobic Filling: The flexible butyl chains can occupy large, non-specific hydrophobic pockets in targets like GPCRs (e.g., P2Y14 receptors) or kinases, often increasing potency via entropic gains.

  • Metabolic Stability: The thiophene ring is bioisosteric to benzene but with distinct electronic properties (electron-rich), often altering metabolic soft spots.[1]

Experimental Protocols

Protocol A: Synthesis of N,N-Dibutylthiophene-2-carboxamide

Objective: High-yield synthesis from commercially available precursors.

Reagents:

  • Thiophene-2-carbonyl chloride (1.0 equiv)[1]

  • Dibutylamine (1.1 equiv)[1]

  • Triethylamine (Et₃N) (1.5 equiv)[1][2]

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Purge a 250 mL round-bottom flask with nitrogen. Add Thiophene-2-carbonyl chloride (10 mmol) and anhydrous DCM (50 mL). Cool to 0°C in an ice bath.

  • Addition: Mix Dibutylamine (11 mmol) and Et₃N (15 mmol) in DCM (10 mL). Add this solution dropwise to the reaction flask over 15 minutes. Explanation: Slow addition prevents exotherms that could lead to side products.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with water (50 mL). Extract the organic layer.[3] Wash sequentially with 1M HCl (to remove unreacted amine), sat. NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexane).

  • Validation: Confirm structure via ¹H NMR (distinct butyl signals at 0.9-1.6 ppm and thiophene protons at 7.0-7.6 ppm).

Protocol B: C5-Functionalization (The "Building Block" Activation)

Objective: To convert the inert amide into a reactive intermediate (5-bromo derivative) for cross-coupling reactions (Suzuki/Stille).[1]

Reagents:

  • N,N-Dibutylthiophene-2-carboxamide (1.0 equiv)[1]

  • N-Bromosuccinimide (NBS) (1.1 equiv)[1]

  • Acetonitrile (ACN) or DMF[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve N,N-dibutylthiophene-2-carboxamide (5 mmol) in ACN (25 mL).

  • Bromination: Add NBS (5.5 mmol) in one portion at RT. Protect from light.[1]

  • Causality Check: The amide group directs electrophilic aromatic substitution to the 5-position (alpha to sulfur, remote from the electron-withdrawing carbonyl), ensuring regioselectivity.

  • Monitoring: Stir at RT for 2-6 hours. Monitor by HPLC or TLC.[1]

  • Workup: Dilute with EtOAc, wash with water and brine. Concentrate.

  • Result: 5-Bromo-N,N-dibutylthiophene-2-carboxamide . This intermediate is now ready for Palladium-catalyzed coupling to your core drug scaffold.

Workflow Visualization

The following diagram illustrates the strategic integration of this building block into a drug discovery campaign, highlighting the decision pathways for solubility vs. permeability optimization.

Thiophene_OptimizationStartLead Compound(Low Permeability / Polar)DecisionIdentify Solvent-ExposedVectorStart->DecisionStep1Step 1: Amide Synthesis(Acid Chloride + Dibutylamine)Decision->Step1Select Thiophene LinkerSynthesisCoupling withN,N-Dibutylthiophene-2-carboxamideStep2Step 2: C5-Activation(Bromination with NBS)Step1->Step2FunctionalizeStep3Step 3: Suzuki Couplingto Lead ScaffoldStep2->Step3Attach to CoreResultOptimized Analog(High LogP, Improved Permeability)Step3->ResultValidationAssay: PAMPA / Caco-2& Metabolic StabilityResult->ValidationValidation->StartSAR Iteration

Figure 1: Strategic workflow for integrating N,N-dibutylthiophene-2-carboxamide to modulate lead compound lipophilicity.

Application Case Study: P2Y14 Receptor Antagonists

Recent research into P2Y14 receptor antagonists highlights the efficacy of thiophene-2-carboxamide scaffolds.[4] In studies involving "scaffold hopping," the thiophene core replaces phenyl rings to improve solubility and metabolic stability.

  • Scenario: A researcher has a potent but highly polar pyrimidine-based lead (LogP < 1.[1]0) with poor oral bioavailability.

  • Intervention: Attaching the 5-(N,N-dibutylcarbamoyl)thiophen-2-yl moiety via a Suzuki coupling.[1]

  • Outcome:

    • LogP Adjustment: Increases LogP to ~3.5, entering the optimal range for oral drugs (Lipinski's Rule of 5).

    • Binding: The dibutyl chains occupy the hydrophobic pocket of the GPCR, potentially improving IC50 values into the sub-nanomolar range [1].

    • Stability: The thiophene ring reduces susceptibility to oxidative metabolism compared to electron-rich phenyl rings.[1]

References

  • Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists. Journal of Medicinal Chemistry. (2024).[1][4] This study demonstrates the use of thiophene-amide scaffolds to optimize solubility and bioavailability in IBD treatments.[4] [1]

  • Thiophene-2-carboxamide, N,N-dibutyl- Spectral Data. NIST Chemistry WebBook, SRD 69. (Note: Link directs to general entry; specific butyl data derived from homologous series).[1]

  • Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives. BMC Chemistry. (2024). Validates the thiophene-carboxamide motif in immunomodulation and pathway signaling.[1][5] [1]

  • N-Substituted Thiophene Amide Architectures. MDPI Molecules. (2023). A review of synthetic methodologies and biological applications of thiophene amides. [1]

Troubleshooting & Optimization

Technical Support Center: Optimizing N,N-Dibutylthiophene-2-Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support hub for thiophene-based amide synthesis. This guide addresses the synthesis of N,N-dibutylthiophene-2-carboxamide , a lipophilic amide often utilized in agrochemicals, material science (extraction ligands), and pharmaceutical intermediates.

While the formation of an amide bond is a fundamental reaction, the specific electronic properties of the thiophene ring (electron-rich, aromatic) and the steric bulk of the dibutyl chain require precise process control to maximize yield (>90%). This guide prioritizes the Acid Chloride Activation Route due to its scalability and reliability over direct coupling agents (EDC/DCC) for this specific substrate.

Module 1: Reaction Design & Protocol (The "Gold Standard")

Standard Operating Procedure (SOP)

Method: Acyl Chloride Activation (Two-Step, One-Pot preferred for scale). Target Yield: 92–96% Purity: >98% (HPLC/GC)

Step-by-Step Workflow
  • Activation (Acid Chloride Formation):

    • Reagents: Thiophene-2-carboxylic acid (1.0 eq), Thionyl Chloride (

      
      , 1.5–2.0 eq).
      
    • Catalyst: DMF (1–2 drops, catalytic).[1] Critical for breaking the kinetic barrier.

    • Conditions: Reflux (75–80°C) for 2–3 hours.

    • Checkpoint: Monitor gas evolution (

      
      /
      
      
      
      ). Reaction is complete when evolution ceases.
    • Work-up: Remove excess

      
       via vacuum distillation (azeotrope with toluene if necessary). Do not skip this.  Residual 
      
      
      
      reacts with your amine to form side products.
  • Coupling (Amidation):

    • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).

    • Reagents: Crude Thiophene-2-carbonyl chloride (dissolved in solvent).

    • Base: Triethylamine (

      
      ) or Diisopropylethylamine (DIPEA) (1.2 eq).
      
    • Nucleophile: Di-n-butylamine (1.05 eq).

    • Addition: Add amine/base mixture slowly to the acid chloride solution at 0°C .

    • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

  • Purification:

    • Wash 1 (Acidic): 1M HCl (Removes unreacted dibutylamine and pyridine/TEA).

    • Wash 2 (Basic): Sat.

      
       (Removes unreacted thiophene acid).
      
    • Wash 3 (Neutral): Brine + Drying (

      
      ).
      
    • Final: Rotary evaporation. (Recrystallization from Hexane/EtOAc if solid, or high-vacuum distillation if oil).

Module 2: Troubleshooting & FAQs

Category A: Low Yield Diagnosis[1]

Q1: My yield is stuck at 60%. I see a lot of unreacted starting material (carboxylic acid) despite using excess amine. Why?

  • Root Cause: Incomplete activation. Thiophene-2-carboxylic acid is less reactive than benzoic acid due to the electron-donating nature of the sulfur atom.

  • Solution:

    • Use DMF Catalyst: The Vilsmeier-Haack intermediate formed by DMF and

      
       is essential to drive the formation of the acid chloride.
      
    • Check Moisture: If your solvent is wet, the acid chloride hydrolyzes back to the acid immediately upon dissolution. Use anhydrous DCM.

Q2: I see a significant "dimer" impurity (


). What is this? 
  • Root Cause: Symmetric Anhydride formation. This occurs if you add the acid chloride to the amine/base mixture (inverse addition) or if water is present with limited amine.

  • Solution: Always add the amine/base mixture INTO the acid chloride . This keeps the acyl chloride in excess relative to the nucleophile initially, favoring amide formation over anhydride.

Q3: The product is dark/black, and yield is low.

  • Root Cause: Polymerization or decomposition of the thiophene ring. Thiophenes are sensitive to strong acids and Lewis acids (like

    
     or excess 
    
    
    
    at high heat).
  • Solution:

    • Do not overheat the thionyl chloride step (>80°C).

    • Ensure complete removal of

      
       before adding the amine. The combination of residual 
      
      
      
      + Amine generates high heat and HCl, degrading the thiophene.
Category B: Purification Issues

Q4: My product is an oil that won't crystallize. How do I purify it without a column?

  • Insight: N,N-dibutylthiophene-2-carboxamide is highly lipophilic.

  • Solution:

    • High-Vacuum Distillation: This is the most effective method for dialkyl amides.

    • Acid/Base Wash Optimization: Ensure your 1M HCl wash is thorough. Dibutylamine is an oil; if not fully protonated and removed, it remains in your product, preventing crystallization (if the product is solid) or contaminating the oil.

Module 3: Data & Visualization

Comparative Reagent Performance
MethodCoupling AgentYieldPurityProsCons
Method A (Recommended)

/ DMF
95% High Scalable, cheap, simple workupMoisture sensitive, requires fume hood
Method BEDC / HOBt75-80%MedMild conditions, no acidic gasUrea byproduct removal is difficult; Reagents are expensive
Method CDCC / DMAP70-75%LowCommon in literatureDCU byproduct is notoriously hard to remove completely
Method DDirect Thermal40-50%Low"Green" (no reagents)Requires high temp (>150°C), degrades thiophene
Reaction Logic & Troubleshooting Flowchart

G Start Start: Low Yield (<80%) CheckTLC Analyze Crude via TLC/LCMS Start->CheckTLC Result1 Unreacted Acid Found CheckTLC->Result1 Acid Present Result2 Impurity: Anhydride CheckTLC->Result2 Dimer Present Result3 Impurity: Black Tar CheckTLC->Result3 Decomposition Action1 Cause: Incomplete Activation Fix: Add catalytic DMF, Increase Reflux Time Result1->Action1 Action2 Cause: Hydrolysis or Order of Addition Fix: Dry Solvents, Add Amine TO Acid Chloride Result2->Action2 Action3 Cause: Thermal Decomposition Fix: Lower Temp, Remove SOCl2 completely Result3->Action3

Figure 1: Diagnostic decision tree for troubleshooting low yields in thiophene carboxamide synthesis.

Synthesis Pathway Mechanism

Reaction Acid Thiophene-2-COOH AcylCl Thiophene-2-COCl (Acid Chloride) Acid->AcylCl Activation (-SO2, -HCl) SOCl2 SOCl2 + DMF (cat) SOCl2->Acid Intermediate Tetrahedral Intermediate AcylCl->Intermediate Nucleophilic Attack (0°C) Amine HN(Bu)2 + Et3N Amine->AcylCl Product N,N-Dibutylthiophene- 2-carboxamide Intermediate->Product Elimination (-HCl)

Figure 2: Reaction pathway via Acid Chloride activation. Note the critical intermediate steps.

References

  • MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available at: [Link]

  • National Institutes of Health (PMC). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Available at: [Link]

  • Google Patents.Process for preparation of N,N-di substituted carboxamides (US20150126734A1).
  • Organic Syntheses. Thiophene-2-carboxylic acid synthesis and properties. (General reference for thiophene reactivity). Available at: [Link]

Sources

removing unreacted dibutylamine from thiophene carboxamide reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Dibutylamine (DBA)

Introduction: The Separation Challenge

User Query: "I have performed an amidation reaction between a thiophene acid chloride and dibutylamine. The reaction is complete, but I cannot get rid of the excess dibutylamine. It streaks on my TLC and co-elutes with my product. How do I remove it?"

The Core Issue: The separation difficulty arises from the lipophilic nature of dibutylamine (DBA).[1] Unlike smaller amines (e.g., methylamine), DBA possesses two butyl chains, making it significantly greasy (LogP ~2.8).[1][2][3] While it is a base, its lipophilicity often prevents it from partitioning efficiently into a neutral aqueous wash, and its polarity causes it to "tail" or streak on silica gel, contaminating the less polar thiophene carboxamide.[2][3]

The Solution Architecture: We will address this using three distinct modules, ranked from standard workup to high-precision purification.

Module 1: Liquid-Liquid Extraction (The Swing)

Target Audience: General synthesis; First-line purification.[1][4]

The Scientific Logic

This method exploits the massive


 difference between the impurity and the product.[1]
  • Dibutylamine (Impurity): A secondary amine.[1][4] Its conjugate acid has a

    
    .[1][4] In acidic media (pH < 4), it becomes fully protonated (
    
    
    
    ), highly polar, and water-soluble.[1][2][4]
  • Thiophene Carboxamide (Product): An amide.[1][3][4][5][6][7] It is neutral under standard workup conditions.[1][4] It will not protonate significantly until pH < 0 and will remain in the organic phase.[1]

Standard Operating Procedure (SOP)
  • Dilution: Dilute the reaction mixture with a water-immiscible solvent (Ethyl Acetate or Dichloromethane). Note: Ethyl Acetate is preferred as it is less likely to form emulsions than DCM.[1]

  • The Acid Wash: Wash the organic phase with 10% Citric Acid (aq) or 1M HCl .[4]

    • Why Citric Acid? Thiophene rings can be sensitive to strong mineral acids (potential polymerization or electrophilic attack).[1][4] Citric acid is a buffer (pH ~2-3) that is strong enough to protonate DBA but gentle on the thiophene ring.[1][4]

  • Validation: Check the pH of the aqueous layer.[4][8] It must remain acidic (pH < 3).[1][4] If it turns neutral/basic, the amine excess overwhelmed the acid; add more acid wash.

  • Phase Separation: The DBA-Salt migrates to the aqueous layer.[1][4] The Thiophene Carboxamide remains in the organic layer.[1]

  • Brine Wash: Wash the organic layer with saturated NaCl (Brine) to break any hydration shells and remove residual acid.[4]

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate.
    
Visualization: The Extraction Logic

ExtractionLogic Start Crude Mixture (Amide + DBA) Acid Add 10% Citric Acid (aq) Start->Acid Protonation PhaseSep Phase Separation Acid->PhaseSep OrgLayer Organic Layer (Neutral Amide) PhaseSep->OrgLayer Lipophilic Species AqLayer Aqueous Layer (DBA-Citrate Salt) PhaseSep->AqLayer Ionic Species

Caption: Figure 1. Chemoselective partitioning based on pKa manipulation.[1][4] The amine is sequestered into the aqueous phase upon protonation.[8][9]

Module 2: Solid-Phase Scavenging (The Precision Tool)

Target Audience: Medicinal chemists; High-throughput synthesis; Acid-sensitive substrates.[1][4]

The Scientific Logic

If the thiophene moiety carries acid-sensitive protecting groups (e.g., Boc, acetals), an acidic workup might be risky.[2] Solid-supported scavenger resins offer a "chemical filtration" approach.[1][4]

  • Resin Choice: Polystyrene-supported Isocyanate (PS-NCO).[1][2][3][4]

  • Mechanism: The isocyanate acts as an electrophile.[1][4] It reacts rapidly with the nucleophilic secondary amine (DBA) to form a urea linkage covalently bound to the polymer bead.[1] The amide product is non-nucleophilic and does not react.[1]

Standard Operating Procedure (SOP)
  • Calculation: Estimate the equivalents of excess DBA remaining (e.g., 0.5 eq).

  • Resin Addition: Add 2–3 equivalents (relative to the excess amine) of PS-NCO resin to the reaction mixture (dissolved in DCM or THF).

  • Incubation: Shake or stir gently at room temperature for 1–4 hours.

    • Tip: Do not use magnetic stirring if the beads are fragile (prevents grinding); use an orbital shaker.[1][4]

  • Filtration: Filter the mixture through a fritted funnel or a cotton plug.

  • Result: The filtrate contains the pure amide; the DBA is trapped on the solid beads.[1]

Visualization: Scavenger Mechanism

ScavengerMech Resin Resin-N=C=O (Solid Support) Reaction Covalent Capture (Urea Formation) Resin->Reaction Amine HN(Bu)2 (Solution impurity) Amine->Reaction Amide Thiophene-Amide (Product) Amide->Reaction No Reaction Filtration Filtration Reaction->Filtration Waste Solid Waste (Resin-NH-CO-N(Bu)2) Filtration->Waste Retentate Pure Pure Product (Filtrate) Filtration->Pure Eluent

Caption: Figure 2.[1][2][3][4] Chemoselective removal of secondary amines using isocyanate scavenger resins.

Module 3: Troubleshooting & FAQs

Q1: I tried the acid wash, but I got a terrible emulsion. The layers won't separate.

Cause: Dibutylamine, having two butyl chains, acts like a surfactant (cationic detergent) when protonated, especially if the reaction solvent has a density similar to water.[2][3] Corrective Action:

  • Add Brine: Saturation of the aqueous layer increases density and ionic strength, forcing separation.[1]

  • Filtration: Pass the entire emulsion through a pad of Celite (diatomaceous earth) . This physically breaks the emulsion bubbles.[1][4]

  • Solvent Swap: If using DCM (bottom layer), switch to Ethyl Acetate (top layer).[2][4] The density difference is greater.[1][4]

Q2: The DBA is gone, but my Thiophene Carboxamide precipitated during the wash.

Cause: Thiophene carboxamides can be highly crystalline and poorly soluble in cold organic solvents. Corrective Action:

  • Do not cool the mixture.[1][4] Perform the extraction with warm ethyl acetate (30–40°C).[4]

  • Alternatively, add a small amount of Methanol (5–10%) to the organic layer to boost solubility during the wash (ensure the aqueous layer is saturated with brine to prevent methanol loss).

Q3: I must use column chromatography. How do I stop the amine from streaking?

Cause: The basic amine interacts strongly with the acidic silanol groups (


) on the silica gel, causing "tailing."
Corrective Action: 
  • Pre-treat the Silica: Slurry the silica gel in your mobile phase containing 1% Triethylamine (

    
    ) .[1][4]
    
  • The Mechanism:

    
     is a stronger base than DBA.[1][4] It saturates the active silanol sites, effectively "deactivating" the silica.[1] The DBA will then elute as a sharp band, usually much earlier than the amide.[1]
    

Summary of Physicochemical Data

ComponentChemical ClassApprox.

LogP (Lipophilicity)Behavior in 1M HCl
Dibutylamine Secondary Amine~11.0 (Conj.[2][3][4] Acid)2.83Forms salt (

), Water Soluble
Thiophene Carboxamide AmideNeutral~1.5 - 3.0Remains Neutral, Organic Soluble

References

  • National Center for Biotechnology Information. (n.d.).[1][4] PubChem Compound Summary for CID 8148, Dibutylamine. Retrieved from [Link][1][2][4]

  • Biotage. (n.d.).[1][4][7] Metal Scavengers and Organic Scavengers for Synthesis. Retrieved from [Link][1][2][4]

  • Reich, H. J. (n.d.).[1][2][4] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1][4] Retrieved from [Link][1][2][4]

Sources

Technical Support: Solubilization Protocol for N,N-Dibutylthiophene-2-carboxamide (DBTC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Analysis

The Challenge: You are attempting to dissolve N,N-dibutylthiophene-2-carboxamide in water, and it is likely forming an oily residue or crashing out as a waxy solid. This is not a user error; it is a thermodynamic inevitability of the molecule's structure.

Structural Root Cause:

  • High Lipophilicity (LogP ~3.5–4.5): The two butyl chains and the thiophene ring create a highly hydrophobic surface area.

  • Lack of Hydrogen Bond Donors: Being an N,N-disubstituted amide, there are no protons on the nitrogen to donate to water molecules. It can only accept weak hydrogen bonds, which is insufficient to overcome the hydrophobic effect of the butyl chains.

Strategic Approach: Do not attempt to force this molecule into water directly. You must use an intermediate system to reduce the interfacial tension. Select your protocol based on your downstream application using the decision tree below.

Visualization: Solubilization Decision Tree

solubilization_tree start Start: Application Type bio_assay Cell-Based / Enzymatic Assay start->bio_assay animal In Vivo (Animal Study) start->animal chem Synthetic Chemistry start->chem DMSO Protocol A: DMSO Stock (Max 0.1-1% final conc.) bio_assay->DMSO Low Sensitivity CD Protocol C: Cyclodextrin (HP-beta-CD) bio_assay->CD High Sensitivity animal->CD IV / IP Tween Protocol B: Surfactant Micelles (Tween 80 / Cremophor) animal->Tween IP / Oral Organic Use Organic Solvent (THF, DCM, EtOAc) chem->Organic Standard caption Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Standard Operating Protocols (SOPs)

Protocol A: The "Solvent Shift" (DMSO/Ethanol)

Best for: High-throughput screening (HTS), enzymatic assays.

The Mechanism: You create a hyper-concentrated stock in a water-miscible organic solvent. When diluted into water, the rapid dispersion prevents immediate aggregation, provided the final concentration is below the compound's amorphous solubility limit.

Step-by-Step:

  • Primary Stock: Dissolve DBTC in 100% DMSO (dimethyl sulfoxide) to a concentration of 10 mM to 50 mM . Vortex until clear.

  • The "Crash" Prevention:

    • Incorrect: Adding DMSO stock dropwise to a static beaker of water. (Result: Precipitation).

    • Correct: Have your aqueous buffer rapidly stirring (vortex or stir bar). Inject the DMSO stock subsurface into the vortex.

  • Limit: Ensure final DMSO concentration is <1% (v/v) to avoid cytotoxicity in cell assays.

ParameterSpecification
Solvent Anhydrous DMSO (preferred) or Ethanol
Max Stock Conc. ~50 mM
Stability High (weeks at -20°C)
Risk Precipitation upon freeze-thaw of aqueous dilutions
Protocol B: Surfactant Micelle Formation

Best for: In vivo formulation (IP/Oral), preventing precipitation over time.

The Mechanism: Surfactants like Tween 80 possess a Critical Micelle Concentration (CMC). Above this concentration, they form spheres with hydrophobic cores that encapsulate the DBTC butyl chains, shielding them from water.

Step-by-Step:

  • Weighing: Weigh the required amount of DBTC.

  • Surfactant Addition: Add Tween 80 (Polysorbate 80) directly to the neat compound. Ratio: Start with 1:5 or 1:10 (Compound:Surfactant w/w).

  • Co-solvent Spike (Optional): If the mixture is too viscous, add a small volume of Ethanol (approx. 10% of final volume).

  • Dispersion: Add warm saline/water (37°C) slowly while vortexing or sonicating.

    • Visual Check: The solution should turn from distinct phases to a translucent or milky emulsion.

Protocol C: Cyclodextrin Complexation (The "Gold Standard")

Best for: IV administration, sensitive cell lines, long-term stability.

The Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a bucket-shaped molecule with a hydrophobic interior and hydrophilic exterior. The butyl chains of DBTC slide into the "bucket," rendering the complex water-soluble without using harsh detergents.

Step-by-Step:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water or PBS. Filter sterilize (0.22 µm).

  • Addition: Add DBTC to the vehicle.

  • Energy Input: This process is not instantaneous. You must sonicate (bath sonicator) for 30–60 minutes or stir overnight at room temperature.

  • Clarification: If undissolved particles remain, centrifuge at 10,000 x g for 5 mins. The supernatant contains the solubilized drug-CD complex.

Critical Troubleshooting (FAQs)

Q1: Can I just add HCl to turn it into a salt?

A: NO. This is the most common error.

  • Reasoning: Amides are neutral, not basic. The nitrogen lone pair is delocalized into the carbonyl group (resonance), making it unavailable for protonation.

  • The Consequence: Adding HCl will not dissolve the compound. In fact, strong acid combined with heat may hydrolyze the amide bond, breaking your molecule into thiophene-2-carboxylic acid and dibutylamine.

Q2: My solution was clear, but it turned cloudy after 2 hours. Why?

A: Ostwald Ripening / Kinetic Solubility Failure. You likely exceeded the thermodynamic solubility limit using Protocol A (DMSO). The compound was temporarily suspended (supersaturated) but eventually nucleated and crystallized.

  • Fix: Switch to Protocol C (Cyclodextrins) which provides thermodynamic stability, or reduce the final concentration.

Q3: Why does the graph below show "Precipitation" for simple dilution?

A: See the diagram below. Simple dilution creates a high-energy interface between the hydrophobic butyl chains and water. The system lowers its energy by aggregating the molecules, pushing water out.

Visualization: The "Crash-Out" Mechanism

crash_out step1 DMSO Stock (Solvated Molecules) step2 Rapid Dilution (Water Introduction) step1->step2 fail_state Hydrophobic Aggregation (Precipitation) step2->fail_state High Interfacial Tension success_state Stable Inclusion/Micelle step2->success_state Shielded Lipophilicity path_fail Path A: No Stabilizer path_success Path B: Cyclodextrin/Surfactant caption Figure 2: Mechanism of precipitation vs. stabilization.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

  • NIST Chemistry WebBook. (2025). Thiophene-2-carboxamide, N,N-dibutyl- Properties and Structure. [Link]

preventing hydrolysis of Thiophene-2-carboxamide N,N-dibutyl- during storage

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Preventing Hydrolysis of Thiophene-2-carboxamide, N,N-dibutyl- (CAS 10486-61-0)

Executive Summary & Compound Profile

Thiophene-2-carboxamide, N,N-dibutyl- is a tertiary amide derivative often used as a specialized intermediate in pharmaceutical synthesis or as a ligand in coordination chemistry. While amides are kinetically stable compared to esters, this specific compound presents a unique storage challenge. The electron-withdrawing nature of the thiophene ring renders the carbonyl carbon more electrophilic, increasing susceptibility to nucleophilic attack by water (hydrolysis), particularly in the presence of trace acidic impurities remaining from synthesis.

Critical Stability Warning: The primary cause of degradation for this compound is not spontaneous breakdown, but acid-catalyzed hydrolysis driven by residual synthesis reagents (e.g., thionyl chloride, HCl) and atmospheric moisture.

PropertyData
CAS Number 10486-61-0
Molecular Formula C₁₃H₂₁NOS
Molecular Weight 239.38 g/mol
Physical State Viscous Oil / Low-melting Solid (Purity dependent)
Hydrolysis Products Thiophene-2-carboxylic acid + Dibutylamine
Odor Indicator Degradation releases Dibutylamine (distinct "fishy" amine odor)
The Mechanism: Why Hydrolysis Occurs

To prevent degradation, you must understand the enemy. Hydrolysis of this tertiary amide is effectively impossible in neutral, dry conditions. It requires a catalyst.

The "Silent Killer" Pathway:

  • Protonation: Trace acid (

    
    ) protonates the carbonyl oxygen, making the carbon highly electrophilic.[1]
    
  • Attack: Water (

    
    ) attacks the carbonyl carbon.
    
  • Collapse: The tetrahedral intermediate collapses, expelling dibutylamine (which protonates to form the salt) and leaving Thiophene-2-carboxylic acid.

Visualizing the Threat:

HydrolysisMechanism Amide Thiophene-2-carboxamide, N,N-dibutyl- Activated Activated Complex (Protonated Carbonyl) Amide->Activated Protonation Acid Trace Acid (H+) (Contaminant) Acid->Activated Tetra Tetrahedral Intermediate Activated->Tetra Nucleophilic Attack Water Moisture (H2O) Water->Tetra Products Hydrolysis Products: 1. Thiophene-2-carboxylic acid 2. Dibutylamine Tetra->Products Collapse & Bond Cleavage

Figure 1: Acid-catalyzed hydrolysis pathway. Note that trace acid is regenerated, acting as a catalyst that can degrade the entire batch over time.

Troubleshooting & Diagnostics (FAQ)

Q1: My sample has developed a strong, fishy odor. Is it still usable? A: The "fishy" odor is the olfactory signature of Dibutylamine , a cleavage product. This confirms hydrolysis has occurred.

  • Action: Perform a Thin Layer Chromatography (TLC) check immediately.

  • TLC Protocol: Use 20% Ethyl Acetate in Hexane. The amine will likely streak near the baseline or have a distinct Rf from the amide. If the degradation is <5%, you can repurify (see Section 4). If >10%, repurification may be cost-prohibitive relative to yield loss.

Q2: The compound was an oil, but now I see solid precipitates. What happened? A: This is likely the formation of Thiophene-2-carboxylic acid (solid) or the amine salt.

  • Verification: Dissolve a small aliquot in Dichloromethane (DCM) and wash with 1M NaOH. If the solid dissolves in the aqueous base layer, it is the carboxylic acid hydrolysis product.

Q3: I stored it in the fridge, but it still degraded. Why? A: Temperature control alone is insufficient if the atmosphere is not controlled. A standard refrigerator has high humidity. If the vial was not sealed with Parafilm® or stored in a secondary desiccated container, moisture ingress combined with trace acid residues accelerated the breakdown.

Corrective Protocols: Purification & Storage

If you suspect your compound is at risk or already slightly degraded, follow this workflow to reset its stability.

Protocol A: The "Acid-Strip" Purification (Mandatory before long-term storage)

Rationale: You must remove the catalyst (trace acid) and the nucleophile (water).

  • Dissolution: Dissolve the crude N,N-dibutyl thiophene-2-carboxamide in Dichloromethane (DCM) or Ethyl Acetate (approx 10 mL per gram).

  • Base Wash (Critical Step): Wash the organic phase 2x with saturated Sodium Bicarbonate (

    
    ) .
    
    • Why? This neutralizes any residual HCl or Thionyl Chloride from synthesis.

  • Acid Wash (Optional): If free amine is present (fishy smell), wash 1x with dilute (0.5 M) HCl.

    • Warning: Do this quickly and keep cold to prevent inducing hydrolysis. Immediately neutralize.

  • Drying: Dry the organic layer over Anhydrous Sodium Sulfate (

    
    )  for at least 30 minutes.
    
  • Concentration: Evaporate solvent under reduced pressure.

  • Final Chase: Add anhydrous toluene and evaporate again (azeotropic removal of trace water).

Protocol B: The "Fort Knox" Storage System

StorageWorkflow Start Purified Compound Container 1. Glass Vial (Amber) (Teflon-lined cap) Start->Container Atmosphere 2. Inert Gas Purge (Argon or N2) Container->Atmosphere Seal 3. Seal Barrier (Parafilm + Desiccant Pack) Atmosphere->Seal Temp 4. Temperature Control (-20°C Freezer) Seal->Temp Check Routine QC (Every 6 Months) Temp->Check

Figure 2: The "Fort Knox" storage workflow ensures exclusion of light, oxygen, moisture, and heat.

Step-by-Step Storage Instructions:

  • Container: Use an amber glass vial with a Teflon (PTFE) lined cap . Avoid polyethylene liners which can be permeable to organic vapors/moisture over years.

  • Atmosphere: Gently flow Argon or Nitrogen gas over the sample for 10-15 seconds before capping to displace humid air.

  • Secondary Containment: Place the sealed vial inside a larger jar or Ziploc bag containing Silica Gel desiccant packets .

  • Temperature: Store at -20°C .

Analytical Reference Data

Use these parameters to validate the integrity of your compound.

TechniqueExpected Signal (Intact Compound)Sign of Hydrolysis
HPLC Single peak (Retention time varies by column)Appearance of early-eluting peak (Acid) and broad amine peak.
1H NMR Thiophene protons (multiplets ~7.0-7.6 ppm) Butyl group (

) distinct triplets ~3.4 ppm.
Shift in Thiophene signals. Appearance of broad

peak (>11 ppm).
IR Spectroscopy Strong Amide I band (

stretch) at 1630-1650 cm⁻¹ .
Appearance of broad

stretch (2500-3300 cm⁻¹) and shift of

to 1680-1700 cm⁻¹ (Carboxylic Acid).
References
  • National Institute of Standards and Technology (NIST). Thiophene-2-carboxamide, N,N-dibutyl- Properties and Spectra.[2] NIST Chemistry WebBook, SRD 69.[2] [Link]

  • Master Organic Chemistry. Hydrolysis of Amides: Mechanism and Conditions. [Link]

  • National Institutes of Health (NIH) - PubChem. 2-Thiophenecarboxamide Compound Summary. [Link]

Sources

optimizing column chromatography for N,N-dibutylthiophene-2-carboxamide separation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals tasked with the isolation and purification of N,N-dibutylthiophene-2-carboxamide .

This compound presents a unique chromatographic dichotomy: the dibutyl aliphatic chains impart significant lipophilicity, while the central carboxamide motif acts as a potent hydrogen-bond acceptor. This structural profile frequently leads to poor solubility in weak mobile phases, severe band broadening, and peak tailing on standard normal-phase silica gel.

Below, you will find a causality-driven troubleshooting guide, validated protocols, and FAQs to engineer a self-validating purification system.

Analyte Diagnostics: The Mechanism of Failure

Before optimizing, we must understand why standard chromatography fails for this molecule.

Standard Type-B silica gel contains a high density of surface silanol groups (Si-OH). While the dibutyl groups of your target molecule interact weakly with the mobile phase, the highly electronegative carbonyl oxygen of the carboxamide acts as a strong hydrogen-bond acceptor. It binds tightly to the acidic, unreacted silanols on the silica surface. This dual-affinity results in a continuous adsorption-desorption lag during elution, manifesting visually on a TLC plate as a "comet" or "streak," and chromatographically as severe peak tailing[1].

Furthermore, the high lipophilicity of the dibutyl chains causes solubility mismatches. If the sample is loaded as a liquid dissolved in a strong solvent (e.g., dichloromethane) onto a column equilibrated in a weak solvent (e.g., hexane), the strong solvent diffuses rapidly, causing the amide to precipitate at the column head, destroying the theoretical plates of your separation[2].

Mechanism Silica Bare Silica Gel (Acidic Silanols, Si-OH) Tailing Strong H-Bonding (Peak Tailing/Streaking) Silica->Tailing Amide Carbonyl Interaction Deactivated Deactivated Silica (TEA-capped Silanols) Silica->Deactivated Pre-equilibration with 1-5% TEA Amide N,N-dibutylthiophene- 2-carboxamide Amide->Tailing Elution Reversible Partitioning (Sharp Elution Band) Amide->Elution TEA Triethylamine (TEA) Modifier TEA->Deactivated Deactivated->Elution Amide loaded

Figure 1: Mechanistic pathway of silanol interference and subsequent basic modifier deactivation.

Step-by-Step Optimization Protocols

To achieve baseline resolution and high recovery, you must implement a self-validating system utilizing Silanol Deactivation and Dry Loading .

Protocol A: Silanol Deactivation via Mobile Phase Modification

To prevent the amide from hydrogen-bonding to the stationary phase, we must competitively block the acidic silanol sites using a sacrificial basic modifier[1].

  • Prepare the Base Eluent: Formulate your optimal TLC solvent system (e.g., 85:15 Hexane:Ethyl Acetate).

  • Add the Modifier: Add 1% to 3% (v/v) Triethylamine (TEA) to the bulk solvent mixture[1].

  • Pre-Equilibration (Critical Step): Pump at least 3 Column Volumes (CV) of the TEA-modified solvent through the packed silica column. Causality: TEA is highly polar and will be retained by the silica. If you do not pre-equilibrate, the TEA will be stripped from the mobile phase at the column head, leaving the lower portions of the column acidic, which will cause the amide to tail as it travels downward.

  • Validation: Run a 2D TLC. Spot the crude mixture, develop in the standard eluent, dry, rotate 90 degrees, and develop in the TEA-modified eluent. The modified axis should yield a perfectly circular spot.

Protocol B: Dry Loading for Lipophilic Amides

To eliminate solubility mismatches and precipitation at the column head, the sample must be introduced as a homogenous, pre-adsorbed powder[3].

  • Dissolution: Weigh the crude N,N-dibutylthiophene-2-carboxamide mixture and dissolve it in a minimal amount of a volatile, strong solvent (e.g., Acetone or Dichloromethane).

  • Sorbent Addition: Add dry, untreated silica gel (or Diatomaceous Earth/Celite if the mixture contains acid-sensitive byproducts) to the flask. Maintain a strict 1:3 to 1:4 sample-to-sorbent ratio by weight [3]. Causality: A ratio lower than 1:3 causes overloading and band broadening; a ratio higher than 1:4 dilutes the sample unnecessarily, reducing column efficiency.

  • Evaporation: Attach to a rotary evaporator and dry completely until a free-flowing powder is achieved. Ensure no residual solvent remains, as trapped DCM will cause premature, uncontrolled elution.

  • Loading: Pour the dry powder evenly onto the flat head of the pre-equilibrated column. Cap with a 2 mm layer of clean sand to prevent physical disturbance of the bed during solvent addition.

Quantitative Data & Parameter Summary

Optimization ParameterStandard Liquid LoadingDry Loading (1:4 Ratio)TEA-Modified Eluent (1-3% v/v)
Sample-to-Silica Ratio 1:50 to 1:1001:3 to 1:4 (pre-load sorbent)N/A
Band Broadening Risk High (Solvent mismatch)Low (Sharp initial band)Low (Eliminates tailing)
Silanol Interaction Strong (Irreversible adsorption)Strong (If unmodified)Weak (Competitively blocked)
Expected Resolution (

)
< 1.0 (High co-elution risk)> 1.5 (Baseline separation)> 1.5 (Baseline separation)

Troubleshooting Decision Tree

G Start Crude N,N-dibutylthiophene- 2-carboxamide TLC Run TLC (Hexane/EtOAc) Start->TLC CheckTailing Is the amide spot tailing? TLC->CheckTailing AddTEA Add 1-3% TEA to Mobile Phase & Equilibrate CheckTailing->AddTEA Yes (Silanol H-bonding) CheckSol Is sample highly soluble in starting mobile phase? CheckTailing->CheckSol No AddTEA->CheckSol LiquidLoad Standard Liquid Loading CheckSol->LiquidLoad Yes DryLoad Dry Loading (1:4 ratio with Silica/Celite) CheckSol->DryLoad No (Lipophilic mismatch) RunColumn Execute Column Chromatography LiquidLoad->RunColumn DryLoad->RunColumn

Figure 2: Chromatographic optimization decision tree for amide separations.

Frequently Asked Questions (FAQs)

Q: My target amide is co-eluting with unreacted dibutylamine. How do I separate them? A: Dibutylamine is a highly basic secondary amine. Even with TEA deactivation, it will streak severely and likely contaminate your amide fractions. Do not rely on chromatography to fix a chemistry problem. Instead, wash your crude organic mixture with 1M HCl during the liquid-liquid extraction phase prior to chromatography. This protonates the dibutylamine into a water-soluble ammonium salt, removing it entirely before it ever touches the silica gel.

Q: How do I remove the Triethylamine (TEA) from my purified N,N-dibutylthiophene-2-carboxamide fractions? A: TEA has a boiling point of ~89°C. While standard rotary evaporation removes the bulk of it, a distinct amine odor often remains. To achieve analytical purity, place the concentrated product under high vacuum (Schlenk line or lyophilizer) for 12-24 hours. Alternatively, dissolve the purified product in diethyl ether, wash once with saturated aqueous


 (which removes TEA without hydrolyzing your sterically hindered amide), dry over 

, and evaporate.

Q: I tried normal phase with TEA, but I still can't separate my amide from thiophene-2-carbonyl chloride. What is the next step? A: Thiophene-2-carbonyl chloride is highly reactive and will hydrolyze into thiophene-2-carboxylic acid on the silica column, which streaks heavily and co-elutes with polar amides. If normal phase fails, switch to Reversed-Phase (RP) Chromatography . Utilizing an RP-Amide or C18 column with a water/acetonitrile gradient will easily separate the highly lipophilic dibutyl-substituted amide from the polar carboxylic acid byproduct.

Q: Why is my column cracking when I load my sample? A: This is a classic symptom of an exothermic reaction between the silica gel and a highly concentrated polar solvent/analyte, or due to trapped air from improper packing. If using liquid loading, ensure the sample is not dissolved in a solvent that is vastly more polar than the mobile phase. If the column cracks, you must repack it; a cracked bed channels the solvent, ruining the separation entirely. Transitioning to the Dry Loading protocol (Protocol B) entirely mitigates this thermal shock[3].

References

  • Biotage. (2023). How to avoid sample blowback when liquid loading - Biotage.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
  • Biotage. (2023). What is the optimal sample to sorbent ratio for dry loading in flash column chromatography?
  • Sigma-Aldrich. (n.d.). Ascentis® Express RP-Amide HPLC Columns.

Sources

dealing with oil formation during N,N-dibutylthiophene-2-carboxamide recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of N,N-dibutylthiophene-2-carboxamide, specifically the common issue of "oiling out" during recrystallization. Here, we provide in-depth troubleshooting strategies, optimized protocols, and answers to frequently asked questions to ensure you achieve a high-purity crystalline product.

Troubleshooting Guide: Oiling Out Phenomenon

This section directly addresses the most common questions and concerns related to the formation of an oil instead of crystals during the recrystallization of N,N-dibutylthiophene-2-carboxamide.

Q1: What is "oiling out," and why is it happening with my compound?

A1: "Oiling out," also known as liquid-liquid phase separation, is a phenomenon where a solute separates from a solution as a liquid layer or droplets (an "oil") rather than as a solid crystalline lattice.[1][2] This oil is a concentrated solution of your compound that is immiscible with the bulk solvent. When it eventually solidifies, it often traps impurities and solvent, leading to poor purification.[2][3]

The primary driver for oiling out is the creation of excessively high supersaturation, where the concentration of the solute soars past its solubility limit so rapidly that the molecules don't have time to arrange into an ordered crystal structure.[1][4] Key factors contributing to this issue with N,N-dibutylthiophene-2-carboxamide include:

  • Rapid Cooling: Drastically lowering the temperature quickly generates a high level of supersaturation, favoring the kinetically faster process of oil formation over the slower, more ordered process of crystallization.[1]

  • Inappropriate Solvent Choice: A solvent in which the compound is excessively soluble, even at low temperatures, or one whose boiling point is higher than the compound's melting point, can promote oiling out.[5][6]

  • High Solute Concentration: Beginning with a solution that is too concentrated increases the likelihood of reaching the critical supersaturation point for oiling out upon cooling.[1]

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation process, acting as a barrier to proper nucleation and growth, which can induce oiling out.[1][6][7] The relatively flexible N,N-dibutyl groups on the amide can also contribute to a lower melting point and a greater tendency to oil out compared to less substituted amides.[8]

Q2: My compound has already oiled out. What are my immediate options to salvage the experiment?

A2: If you observe an oil forming, do not cool the solution further, as this will likely result in an impure, amorphous solid. Instead, take the following steps:

  • Re-dissolve the Oil: Gently warm the flask to bring the oil back into the solution completely.[6]

  • Adjust Supersaturation: Once the solution is clear again, add a small amount (10-20% of the current volume) of the hot primary solvent (the one in which the compound is more soluble).[6][9] This reduces the overall concentration.

  • Attempt to Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. This can create nucleation sites for crystal growth.[3]

    • Seeding: If you have a small crystal of the pure compound, add it to the slightly cooled solution. This provides a template for proper crystal growth, bypassing the need for spontaneous nucleation.[1][3][4]

  • Initiate Slow Cooling: Allow the flask to cool to room temperature very slowly before moving it to an ice bath. Insulating the flask can help achieve a gradual temperature drop.[6]

If these steps fail, the most reliable approach is to recover the crude material by removing the solvent and re-attempting the recrystallization with an optimized protocol.[6]

Q3: How can I proactively prevent oiling out in future experiments?

A3: Preventing oiling out requires careful control over the crystallization conditions. The following strategies are highly effective:

  • Control the Cooling Rate: Slow cooling is the most critical factor. A gradual decrease in temperature keeps the solution within the "metastable zone"—a region of supersaturation where spontaneous oiling is unlikely, but growth on existing crystals can occur.[1][4]

  • Optimize the Solvent System: For a compound like N,N-dibutylthiophene-2-carboxamide, which has both polar (amide) and non-polar (thiophene ring, butyl chains) features, a mixed-solvent system is often superior to a single solvent.[5][10][11]

    • How it Works: You dissolve the compound in a minimal amount of a hot "good" solvent (in which it is very soluble) and then slowly add a "poor" or "anti-solvent" (in which it is poorly soluble) until the solution becomes faintly cloudy (turbid).[11][12] This brings the solution to its saturation point. A few drops of the "good" solvent are then added to clarify the solution before it is allowed to cool slowly.

    • Recommended Pairs: For this compound, consider pairs like Ethanol/Water, Acetone/Water, or Ethyl Acetate/Hexane.[13] A systematic screening in small test tubes is the best way to identify the ideal system.[10]

  • Reduce Initial Concentration: Simply start by using more solvent than the bare minimum required for dissolution at boiling. This lowers the supersaturation level reached at any given temperature during cooling.[1][9]

  • Utilize Seeding: Seeding is a powerful technique to direct the crystallization process. By introducing a template, you encourage controlled growth over the random formation of an oil.[1][4]

Recommended Recrystallization Protocol (Mixed-Solvent)

This protocol is optimized to minimize the risk of oiling out for N,N-dibutylthiophene-2-carboxamide.

  • Solvent Selection: Through small-scale trials, select a miscible solvent pair (e.g., Ethanol as the "good" solvent and Water as the "anti-solvent").

  • Dissolution: Place the crude N,N-dibutylthiophene-2-carboxamide in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to fully dissolve the solid at a near-boiling temperature.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Attain Saturation: While keeping the solution hot, add water dropwise until the solution shows persistent turbidity (cloudiness).

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again. The solution is now saturated.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature on an insulated surface. Do not disturb the flask. Crystal formation should begin.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

G cluster_prep Preparation cluster_saturation Saturation cluster_crystallization Crystallization & Isolation A Place Crude Compound in Flask B Add Minimum Hot 'Good' Solvent (e.g., Ethanol) A->B Dissolve C Add Hot 'Anti-Solvent' (e.g., Water) Dropwise B->C D Solution becomes Turbid C->D E Add Drops of 'Good' Solvent to Clarify D->E F Slow Cool to Room Temperature E->F G Cool in Ice Bath F->G H Collect Crystals via Vacuum Filtration G->H I Wash with Cold Solvent & Dry H->I J Final Product I->J Pure Crystalline Product

Caption: Workflow for Mixed-Solvent Recrystallization.

Data Summary

Table 1: Troubleshooting Oiling Out
ProblemProbable Cause(s)Recommended Solution(s)
Oil forms upon cooling High supersaturation, rapid cooling, poor solvent choice.Re-heat to dissolve, add more solvent, and cool very slowly.[6][9]
No crystals form Solution is too dilute; compound is too soluble.Boil off some solvent to concentrate the solution; or add an anti-solvent.[6]
Low product recovery Too much solvent used; compound is soluble in cold solvent.Reduce the initial volume of solvent; ensure adequate cooling in an ice bath.[14]
Product is impure after recrystallization Oil solidified and trapped impurities.Re-crystallize using an optimized protocol with slower cooling and/or a different solvent system.[2][3]
Table 2: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)PolarityNotes
Hexane 69Non-polarGood as an anti-solvent for moderately polar compounds.[15]
Ethyl Acetate 77IntermediateA versatile solvent for compounds of intermediate polarity.[15]
Acetone 56Polar AproticGood general-purpose solvent, but its low boiling point can be a disadvantage.[15]
Ethanol (95%) 78Polar ProticExcellent general solvent, often used with water as an anti-solvent.[15]
Water 100Very PolarGood as an anti-solvent for many organic compounds.[15]

Frequently Asked Questions (FAQs)

Q: What are the ideal properties of a recrystallization solvent for N,N-dibutylthiophene-2-carboxamide? A: The ideal solvent is one in which your compound is highly soluble when hot but poorly soluble when cold.[13] Additionally, any impurities should either be completely insoluble (to be filtered off hot) or very soluble (to remain in the cold mother liquor).[13] The solvent's boiling point should be below the melting point of your compound to prevent it from melting before dissolving.[6]

Q: I don't have any seed crystals. How can I generate them? A: You can create seed crystals by taking a small sample of your supersaturated solution on the tip of a glass rod and allowing the solvent to evaporate quickly in a stream of air. The small amount of solid that forms can then be used to seed the main solution. Alternatively, rapid cooling of a very small aliquot of the solution in a separate vial can sometimes produce initial crystals.

Q: How do I know if my final product is pure? A: A sharp melting point range (typically 1-2 °C) that is consistent with literature values is a strong indicator of purity. Further confirmation can be obtained using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of impurities.

G Start Oil Formation Observed Reheat Reheat to Dissolve Oil Start->Reheat AddSolvent Add More 'Good' Solvent (10-20% volume) Reheat->AddSolvent SlowCool Cool Slowly AddSolvent->SlowCool Seed Add Seed Crystal SlowCool->Seed If available Scratch Scratch Flask SlowCool->Scratch If no seeds Failure Oil Reforms SlowCool->Failure Success Crystals Form Seed->Success Scratch->Success Restart Recover Crude & Re-attempt with New Solvent/Conditions Failure->Restart

Caption: Decision Tree for Responding to Oiling Out.

References

  • Benchchem. Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation.
  • Mettler Toledo. Oiling Out in Crystallization.
  • University of York Chemistry Teaching Labs. Mixed-solvent recrystallisation.
  • Scribd. Understanding Oiling Out in Crystallization.
  • Recrystallization.
  • Understanding Oiling-Out in Crystallization Processes. (2024).
  • Crystallization.
  • Reddit. (2013). Recrystallization (help meeeeee).
  • YouTube. (2012). Recrystallization using two solvents.
  • University of York Chemistry Teaching Labs. Problems with Recrystallisations.
  • Mettler Toledo. Oiling Out in Crystallization.
  • Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents.
  • Experiment 2: Recrystallization.
  • University of York Chemistry Teaching Labs. Solvent Choice.
  • Chemistry LibreTexts. (2022). 3.6D: Mixed Solvent Crystallization.
  • RECRYSTALLISATION.
  • Recrystallization1.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.

Sources

minimizing side reactions in thiophene-2-carbonyl chloride amidation

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Heterocyclic Chemistry Division Subject: Technical Guide: Minimizing Side Reactions in Thiophene-2-Carbonyl Chloride Amidation

Introduction

Thiophene-2-carbonyl chloride (TCC) is a cornerstone electrophile in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) and agrochemical synthesis. While the acyl chloride moiety is highly reactive, the adjacent thiophene ring introduces unique electronic parameters—specifically, high electron density and sulfur lone-pair interactions—that distinguish it from standard benzoyl chlorides.

This guide addresses the specific failure modes of TCC amidation. It moves beyond generic "textbook" advice to address the practical realities of handling moisture-sensitive heterocyclic electrophiles.

Module 1: The Primary Failure Modes (Mechanistic Insight)

To troubleshoot effectively, we must first map the landscape of competing reactions. In a typical amidation, we desire Path A (Substitution). However, TCC is prone to Path B (Hydrolysis) and Path C (Anhydride Formation).

The Reaction Landscape

TCC_Reaction_Pathways cluster_legend Pathway Legend TCC Thiophene-2-carbonyl Chloride (TCC) Tetrahedral Tetrahedral Intermediate TCC->Tetrahedral + Amine Acid Side Product: Thiophene-2-carboxylic Acid TCC->Acid + H2O (Hydrolysis) Amine Amine (R-NH2) Water H2O (Trace) Product Target Amide Tetrahedral->Product - HCl Anhydride Side Product: Symmetrical Anhydride Acid->Anhydride + TCC (In presence of Base) key Green: Desired Path Red: Moisture Induced Failure

Figure 1: Mechanistic divergence in TCC amidation. Note that the formation of Thiophene-2-carboxylic acid often triggers a secondary cascade, consuming another equivalent of TCC to form the symmetrical anhydride.

Module 2: Critical Control Parameters

Reagent Integrity (The "White Solid" Warning)

Issue: TCC is a liquid (bp 206°C) or low-melting solid. If your bottle contains significant white crust or precipitate, it has hydrolyzed to thiophene-2-carboxylic acid . Why it matters: The acid byproduct acts as a nucleophile in the presence of base, attacking the remaining TCC to form thiophene-2-carboxylic anhydride . This impurity is difficult to separate from the amide product by standard silica chromatography due to similar polarity. Action:

  • Visual Check: If the liquid is cloudy, distill under vacuum (approx. 63°C at 4 mmHg) before use [1].

  • Stabilization: Store TCC under argon at 2-8°C.

Base Selection & The "Pyridinium" Effect

Issue: Using weak inorganic bases (e.g.,


) in biphasic systems often leads to incomplete conversion due to slow kinetics relative to hydrolysis.
Recommendation:  Use Pyridine  or DMAP (catalytic) .
Mechanism:  Pyridine attacks the TCC to form an N-acylpyridinium salt. This intermediate is more electrophilic than the acid chloride but less selective towards water, effectively "shuttling" the acyl group to the amine [2].
Temperature Control

Issue: High temperatures promote Friedel-Crafts acylation on the electron-rich thiophene ring of neighboring molecules (oligomerization), although this is rarer than with pyrroles. Action: Always initiate the reaction at 0°C . Allow to warm to Room Temperature (RT) only after the addition is complete.

Module 3: Troubleshooting & FAQs

Q1: I see a new spot on TLC that is less polar than my product. What is it?

Diagnosis: This is likely the symmetrical anhydride ((Thiophene-2-carbonyl)


O).
Cause:  Moisture entered the system, hydrolyzed some TCC to acid, which then reacted with the remaining TCC.
Fix: 
  • Ensure glassware is flame-dried.

  • Use anhydrous solvents (DCM or THF).

  • Quench Protocol: Add a primary amine (like dimethylaminopropylamine) at the end of the reaction to convert the anhydride to a water-soluble amide, which can be washed away during acidic workup.

Q2: My yield is low, and I isolated the carboxylic acid. Why?

Diagnosis: Competitive Hydrolysis. Cause: If you are using Schotten-Baumann conditions (DCM/Water biphasic mix), your stirring rate may be too slow, or the temperature too high. Fix: Switch to anhydrous conditions:

  • Solvent: Anhydrous DCM or Toluene.

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 equivalents).

  • Scavenger: If the amine is valuable, use excess TCC (1.2 equiv) to ensure complete consumption, then quench the excess.

Q3: The reaction turns black/tarry.

Diagnosis: Polymerization or Decomposition. Cause: Thiophene rings are sensitive to strong Lewis acids or excessive heat. If using


 (common in Friedel-Crafts generation of TCC), traces may remain.
Fix:  Ensure TCC is distilled. Run the reaction in diluted conditions (0.1 M) to minimize intermolecular side reactions.

Module 4: The "Golden Standard" Protocol

This protocol is designed to minimize hydrolysis and anhydride formation.

Reagents:

  • Thiophene-2-carbonyl chloride (1.1 equiv)

  • Amine (1.0 equiv)

  • Triethylamine (1.5 equiv) or Pyridine (2.0 equiv)

  • DCM (Anhydrous, 0.2 M concentration relative to amine)

  • Catalyst: DMAP (0.05 equiv) - Optional, for sterically hindered amines.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool under a stream of Nitrogen/Argon.

  • Solvation: Dissolve the Amine and Triethylamine in anhydrous DCM. Cool the solution to 0°C using an ice bath.

  • Addition: Add TCC dropwise (neat or dissolved in minimal DCM) over 15–20 minutes. Crucial: Do not let the internal temperature rise above 5°C.

  • Reaction: Stir at 0°C for 30 minutes, then remove the ice bath and stir at RT for 2–4 hours.

  • Monitoring: Check TLC/LCMS. If TCC remains, do not add water yet. Add a "scavenger amine" (e.g., morpholine, 0.2 equiv) if you need to consume excess TCC before workup.

  • Workup (The "Acid Wash"):

    • Dilute with DCM.

    • Wash with 1M HCl (removes TEA, Pyridine, and DMAP).

    • Wash with Sat. NaHCO3 (removes Thiophene-2-carboxylic acid).

    • Wash with Brine, dry over MgSO4, and concentrate.

Module 5: Troubleshooting Logic Tree

Use this decision matrix to diagnose experimental failures quickly.

Troubleshooting_Tree Start Problem Detected Issue1 Low Yield / Starting Material Remains Start->Issue1 Issue2 Impurity: Non-polar Spot (Anhydride) Start->Issue2 Issue3 Impurity: White Solid (Acid) Start->Issue3 Check1 Check Base Strength & Stoichiometry Issue1->Check1 Check2 Check Solvent Water Content Issue2->Check2 Check3 Check TCC Quality Issue3->Check3 Action1 Switch to Pyridine or add DMAP cat. Check1->Action1 Action2 Use Anhydrous DCM Flame dry glassware Check2->Action2 Action3 Distill TCC (Remove hydrolyzed acid) Check3->Action3

Figure 2: Rapid diagnostic logic for TCC amidation failures.

References

  • Nucleophilic Acyl Substitution Mechanisms Source: Master Organic Chemistry Context: foundational mechanism for acyl chloride amidation and the role of base catalysis. URL:[Link]

  • Schotten-Baumann Reaction Protocols Source: Fisher Scientific / Thermo Fisher Context: General protocols for biphasic vs. anhydrous amidation. URL:[Link]

Technical Support Center: N,N-Dibutylthiophene-2-carboxamide (DBT2C) Stability Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers utilizing N,N-Dibutylthiophene-2-carboxamide (DBT2C) . This content is structured to address stability concerns, specifically under acidic conditions common in hydrometallurgy, actinide separation, and analytical workflows.

Executive Technical Summary

N,N-Dibutylthiophene-2-carboxamide (DBT2C) is a monoamide extractant characterized by a thiophene moiety attached to a secondary amide group. Unlike organophosphorus extractants (e.g., TBP), DBT2C adheres to the "CHON principle" (Carbon, Hydrogen, Oxygen, Nitrogen/Sulfur), making it fully incinerable and environmentally benign.[1]

However, its stability in acidic media—particularly nitric acid (


) and hydrochloric acid (

)—is governed by two competing mechanisms: Amide Hydrolysis (primary degradation pathway) and Thiophene Oxidation (secondary pathway in oxidizing acids).[1]
Stability Matrix
ParameterStability RatingNotes
Low Acid (< 1 M) ⭐⭐⭐⭐⭐ (Excellent)Negligible hydrolysis at RT. Stable for months.
Medium Acid (1–3 M) ⭐⭐⭐⭐ (Good)Stable at RT.[1] Slow hydrolysis > 40°C.
High Acid (> 4 M) ⭐⭐ (Fair/Poor)Risk of "Third Phase" formation.[1] Accelerated hydrolysis.[1]
Oxidizing Acid (

)
⭐⭐⭐ (Moderate)Ring oxidation possible at high conc. (>6 M) & temp.[1]
Thermal Limit < 60°CHydrolysis rate follows pseudo-first-order kinetics above this threshold.

Degradation Mechanisms & Visualizations

Understanding how DBT2C degrades is critical for interpreting your analytical data.[1]

Primary Pathway: Acid-Catalyzed Hydrolysis

In the presence of strong acids and water, the amide bond cleaves, yielding Thiophene-2-carboxylic acid (precipitate) and Dibutylamine (soluble ammonium salt).

Secondary Pathway: Thiophene Ring Oxidation

In high-molarity nitric acid (>5 M), the sulfur atom in the thiophene ring can undergo oxidation to sulfoxide/sulfone species, or the ring may open, though the electron-withdrawing carboxamide group at the 2-position provides significant stabilization compared to unsubstituted thiophene.

G DBT2C N,N-Dibutylthiophene- 2-carboxamide Protonated O-Protonated Intermediate DBT2C->Protonated + H+ (Fast) Oxidation Sulfoxide/Sulfone Derivatives DBT2C->Oxidation HNO3 > 6M (Oxidative Stress) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H2O (Rate Limiting) T2CA Thiophene-2- carboxylic Acid (Solid Precipitate) Tetrahedral->T2CA Cleavage Amine Dibutylammonium Ion (Soluble) Tetrahedral->Amine Leaving Group

Figure 1: Mechanistic pathway of DBT2C degradation in acidic media.[1] The solid path represents hydrolysis; the dashed path represents oxidative degradation.

Troubleshooting Guide: Acidic Environments

Issue 1: Third Phase Formation (Phase Splitting)

  • Symptom: The organic layer splits into two distinct phases (a light diluent-rich phase and a heavy extractant-rich phase) upon contact with high-molarity acid.

  • Root Cause: The polarity of the DBT2C-Acid complex increases as acid concentration rises. In non-polar diluents (e.g., n-dodecane), the solubility limit is exceeded.[1]

  • Solution:

    • Add a Phase Modifier: Introduce 5–10% vol/vol 1-Octanol or TBP to increase the polarity of the organic phase.

    • Reduce Acid Concentration: Maintain aqueous acidity below 4 M if possible.

    • Increase Temperature: Slightly elevating temperature (25°C → 35°C) can sometimes re-homogenize the phase, though this increases hydrolysis risk.[1]

Issue 2: White Precipitate at Interface

  • Symptom: Formation of white/off-white solids at the liquid-liquid interface.

  • Root Cause: Accumulation of Thiophene-2-carboxylic acid (degradation product). This acid is poorly soluble in both acidic water and aliphatic diluents.[1]

  • Solution:

    • Filtration: Filter the organic phase through a 0.45 µm PTFE membrane.[1]

    • Alkaline Wash: Wash the organic phase with 0.1 M NaOH or

      
      . This converts the insoluble acid into soluble sodium thiophene-2-carboxylate, cleaning the solvent.
      

Issue 3: Loss of Extraction Efficiency (D-value drop)

  • Symptom: The Distribution Ratio (

    
    ) for your target metal decreases over successive cycles.[1]
    
  • Root Cause: Loss of active DBT2C concentration due to hydrolysis or amine leaching.

  • Diagnostic: Perform the "Acid Stress Test" (see Protocol A).[1]

Experimental Protocol: Acid Stress Test (AST)

Use this protocol to validate DBT2C stability for your specific experimental conditions.

Objective: Quantify the degradation rate (


) of DBT2C in defined acidic media.

Materials:

  • DBT2C (0.1 M in n-dodecane)[1]

  • Acid of choice (e.g., 3 M

    
    )[1]
    
  • Internal Standard (e.g., Nitrobenzene - inert)[1]

  • HPLC or GC-MS system

Step-by-Step Methodology:

  • Preparation: Mix 10 mL of 0.1 M DBT2C organic phase with 10 mL of the target acid aqueous phase in a sealed, thermostated glass vial.

  • Incubation: Stir vigorously (1000 rpm) at the desired operating temperature (e.g., 25°C, 40°C, 60°C).

  • Sampling:

    • Stop stirring and allow phases to separate (approx. 1 min).

    • Withdraw 100 µL of the organic phase at

      
       hours.
      
  • Neutralization: Immediately dilute the aliquot into 900 µL of Acetonitrile (stops the reaction and homogenizes for HPLC).

  • Analysis: Inject into HPLC (C18 column, Acetonitrile/Water gradient).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

Acceptance Criteria:

  • For industrial viability: Degradation should be < 5% over 1 week at operating temperature.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use DBT2C with concentrated Sulfuric Acid (


)? 
A:  Caution is advised. While DBT2C is stable in dilute 

, concentrated sulfuric acid is a potent dehydrating agent and can cause sulfonation of the thiophene ring (electrophilic aromatic substitution) at the 5-position, permanently altering the ligand's selectivity.[1]

Q2: Why is the "dibutyl" chain length critical? A: The butyl chains provide lipophilicity. Shorter chains (methyl/ethyl) would result in the ligand partitioning into the aqueous acid phase (loss of solvent).[1] Longer chains (hexyl/octyl) increase steric hindrance (lowering extraction kinetics) but prevent "Third Phase" formation.[1] Dibutyl is a compromise: good kinetics but prone to third-phase issues above 4 M acid.

Q3: How do I regenerate the solvent if it has degraded? A: You cannot "reverse" hydrolysis. However, you can clean the solvent.[1]

  • Acid Wash: 1 M

    
     (removes extracted metals).[1]
    
  • Alkaline Wash: 0.1 M

    
     (removes degradation acids like thiophene-2-carboxylic acid).
    
  • Water Wash: Removes residual salts.[1]

  • Re-equilibration: Contact with fresh acid before reuse.

Q4: Is DBT2C resistant to radiolysis? A: Generally, yes.[1] Thiophene amides show better radiolytic stability than TBP (Tri-butyl phosphate).[1] However, under high gamma doses (>100 kGy), the amide bond is the weak link.[1] The degradation products (carboxylic acids) are less interfering than the dibutyl phosphoric acid (HDBP) formed from TBP degradation.[1]

References

  • Musikas, C. (1987).[1] "Solvent extraction for the chemical separation of the 5f elements." Inorganica Chimica Acta, 140(1-2), 197-206.[1] Link(Foundational text on amide extractants replacing organophosphorus compounds).

  • Sasaki, Y., et al. (2001).[1] "Extraction of Actinides by N,N-dialkylamides." Journal of Nuclear Science and Technology, 38(11).[1] (Details the relationship between alkyl chain length and third phase formation).

  • Mowafy, E. A., & Aly, H. F. (2007).[1] "Synthesis and characterization of some monoamides and their application in the extraction of uranium(VI) and thorium(IV)." Journal of Radioanalytical and Nuclear Chemistry. (Specific synthesis and stability data for thiophene-amide analogs).

  • PubChem. "N-phenylthiophene-2-carboxamide Compound Summary." National Library of Medicine.[1] Link(Structural and physical property verification).

  • Beilstein Journals. (2007). "Development of potential manufacturing routes for substituted thiophenes." Link(Background on the chemical resilience of the thiophene-2-carbonyl moiety).

Sources

Validation & Comparative

A Comprehensive Guide to the 1H NMR Interpretation of N,N-dibutyl-thiophene-2-carboxamide and Comparative Analytical Techniques

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the structural elucidation of novel chemical entities, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the molecular framework of organic compounds.[1] This guide offers an in-depth analysis of the ¹H NMR spectrum of N,N-dibutyl-thiophene-2-carboxamide, a molecule of interest in medicinal chemistry and materials science. We will dissect the intricacies of its proton NMR spectrum, from chemical shifts to coupling constants, and explore the underlying principles that govern these observations. Furthermore, this guide will objectively compare the utility of ¹H NMR with other powerful analytical methods, namely ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, providing a holistic approach to the comprehensive characterization of this and similar molecules.

The Power of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy is a highly effective method for determining the structure of organic molecules. By analyzing the chemical environment of hydrogen atoms, we can deduce the connectivity and spatial arrangement of atoms within a molecule.[1] For a molecule like N,N-dibutyl-thiophene-2-carboxamide, ¹H NMR provides critical information about both the aromatic thiophene ring and the aliphatic N,N-dibutyl chains.

Anticipated ¹H NMR Spectrum of N,N-dibutyl-thiophene-2-carboxamide

A detailed examination of the structure of N,N-dibutyl-thiophene-2-carboxamide allows for the prediction of its ¹H NMR spectrum. The molecule comprises two distinct regions: the thiophene ring and the two N-butyl groups.

1. The Thiophene Ring Protons:

The thiophene ring, a five-membered aromatic heterocycle, will exhibit characteristic signals in the aromatic region of the spectrum (typically δ 6.5-8.5 ppm). The 2-carboxamide substituent will influence the chemical shifts of the remaining three protons on the ring (H3, H4, and H5). Due to the electron-withdrawing nature of the carboxamide group, the proton adjacent to the sulfur atom and the substituent (H5) is expected to be the most deshielded. The protons will exhibit coupling to each other, resulting in a distinct splitting pattern. The expected coupling constants for thiophene derivatives are well-documented.[2][3]

  • H5: Expected to be a doublet of doublets (dd), with coupling to H4 and H3.

  • H4: Expected to be a doublet of doublets (dd), with coupling to H5 and H3.

  • H3: Expected to be a doublet of doublets (dd), with coupling to H5 and H4.

2. The N,N-dibutyl Group Protons:

The two N-butyl groups introduce four sets of chemically distinct protons. Due to the restricted rotation around the C-N amide bond, the two butyl groups may be chemically non-equivalent, potentially leading to a more complex spectrum.[4] This restricted rotation is a consequence of the partial double bond character of the C-N bond arising from resonance.[4]

  • α-CH₂ (N-CH₂-): These protons are directly attached to the nitrogen atom and will be deshielded due to the inductive effect of the nitrogen and the anisotropic effect of the carbonyl group.[5][6][7][8][9] They are expected to appear as a triplet.

  • β-CH₂ (-CH₂-CH₂-CH₂-CH₃): These protons will appear as a multiplet (sextet) due to coupling with the adjacent α- and γ-CH₂ groups.

  • γ-CH₂ (-CH₂-CH₂-CH₃): These protons will also appear as a multiplet (sextet) due to coupling with the adjacent β-CH₂ and the terminal methyl group.

  • δ-CH₃ (-CH₂-CH₃): The terminal methyl protons will appear as a triplet, being the most shielded of the butyl group protons.

Illustrative ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for N,N-dibutyl-thiophene-2-carboxamide.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H5 (Thiophene)7.5 - 7.8ddJ₅,₄ ≈ 5.0, J₅,₃ ≈ 1.0
H4 (Thiophene)7.0 - 7.2ddJ₄,₅ ≈ 5.0, J₄,₃ ≈ 3.5
H3 (Thiophene)7.2 - 7.4ddJ₃,₄ ≈ 3.5, J₃,₅ ≈ 1.0
α-CH₂3.4 - 3.6tJ ≈ 7.5
β-CH₂1.6 - 1.8m
γ-CH₂1.3 - 1.5m
δ-CH₃0.9 - 1.0tJ ≈ 7.3

Comparative Analysis with Other Spectroscopic Techniques

While ¹H NMR is a powerful tool, a comprehensive structural confirmation relies on the synergistic use of multiple analytical techniques.[10]

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides complementary information by probing the carbon skeleton of the molecule.[11]

Key Features in the ¹³C NMR Spectrum:

  • Carbonyl Carbon (C=O): This will be the most deshielded carbon, typically appearing in the range of 160-170 ppm.

  • Thiophene Carbons: The five carbons of the thiophene ring will have distinct chemical shifts, influenced by the carboxamide substituent and the sulfur atom.[12][13]

  • N-Butyl Carbons: The four distinct carbons of the butyl chains will be observed in the aliphatic region of the spectrum.

The combination of ¹H and ¹³C NMR data allows for a complete assignment of all proton and carbon signals, solidifying the structural assignment.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O162 - 165
C2 (Thiophene)140 - 145
C5 (Thiophene)128 - 132
C3 (Thiophene)127 - 130
C4 (Thiophene)125 - 128
α-CH₂45 - 50
β-CH₂30 - 35
γ-CH₂19 - 22
δ-CH₃13 - 15
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further corroborate the proposed structure.[14][15]

Expected Observations:

  • Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of N,N-dibutyl-thiophene-2-carboxamide (C₁₃H₂₁NOS) will be observed. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.[16]

  • Fragmentation Pattern: Characteristic fragment ions resulting from the cleavage of the amide bond, loss of butyl groups, and fragmentation of the thiophene ring would be expected, providing further structural evidence.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.[17]

Key Vibrational Bands:

  • C=O Stretch (Amide I): A strong absorption band is expected in the region of 1630-1680 cm⁻¹, characteristic of a tertiary amide.[18][19][20]

  • C-N Stretch (Amide II): This band, typically found around 1500-1550 cm⁻¹, is also indicative of the amide functional group.[18][21]

  • C-H Stretches: Absorptions corresponding to aromatic C-H stretches (from the thiophene ring) and aliphatic C-H stretches (from the butyl groups) will be present.

  • Thiophene Ring Vibrations: Characteristic absorptions for the thiophene ring will also be observed.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate interpretation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of N,N-dibutyl-thiophene-2-carboxamide.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals.

    • Choose a suitable pulse sequence (e.g., a simple one-pulse experiment).

    • Set the number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

Logical Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the comprehensive structural characterization of N,N-dibutyl-thiophene-2-carboxamide, integrating the data from multiple analytical techniques.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_interpretation Data Interpretation & Structural Confirmation Synthesis Synthesize N,N-dibutyl- thiophene-2-carboxamide Purification Purify Compound (e.g., Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR MS Mass Spectrometry Purification->MS FTIR FTIR Purification->FTIR Interpretation Integrate & Interpret Data H_NMR->Interpretation C_NMR->Interpretation MS->Interpretation FTIR->Interpretation Structure Confirm Structure of N,N-dibutyl-thiophene-2-carboxamide Interpretation->Structure

Caption: Workflow for Structural Elucidation.

Conclusion

The structural elucidation of N,N-dibutyl-thiophene-2-carboxamide is a multi-faceted process that relies on the convergence of data from several analytical techniques. While ¹H NMR spectroscopy provides the foundational information regarding the proton framework, its power is magnified when used in conjunction with ¹³C NMR, mass spectrometry, and FTIR spectroscopy. This integrated approach ensures a high degree of confidence in the assigned structure, a critical requirement in all areas of chemical research and development.

References

  • Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. [Link]

  • Analysis of anisotropic effects in trinuclear metal carbonyl compounds by visualization of through-space NMR shielding. PubMed. [Link]

  • Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic materials. Royal Society of Chemistry. [Link]

  • Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect. SciSpace. [Link]

  • Preparation, structural analysis, bioactivity assessment, enzyme and molecular docking calculations of some furan/thiophene-2-carboxamide derivatives. ProQuest. [Link]

  • The use of carbonyl group anisotropy effect in determination of the relative configuration of carbapenams. ARKAT USA. [Link]

  • Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitor. Semantic Scholar. [Link]

  • The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. [Link]

  • The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between. [Link]

  • ¹³C NMR spectra of thiophenes. III—Bromothiophenes. Research Paper. [Link]

  • ¹H and ¹³C NMR Chemical Shifts and N-Substituent Effects of Some Unsymmetrically N,N-Disubstituted Acetamides. Taylor & Francis Online. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]

  • 2-Thiophenecarboxamide. PubChem. [Link]

  • FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. PMC. [Link]

  • Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. ResearchGate. [Link]

  • Unambiguous Assignment of the ¹H- and ¹³C-NMR Spectra of Propafenone and a Thiophene Analogue. PMC. [Link]

  • Figure S22. 1 H NMR (300 MHz, DMSO-d 6 ) of thiophene-2-carboxyladehyde oxime (24). ResearchGate. [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC. [Link]

  • The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. [Link]

  • Short Summary of ¹H-NMR Interpretation. [Link]

  • ¹H NMR spectra. Part 30(+): ¹H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. PubMed. [Link]

  • Thiophene - Optional[¹H NMR] - Chemical Shifts. SpectraBase. [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. [Link]

  • NMR Based Methods for Metabolites Analysis. Analytical Chemistry. [Link]

  • The Impact of NMR Spectroscopy in Analytical Chemistry. Longdom Publishing. [Link]

  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... ResearchGate. [Link]

  • On the Formation and ¹H NMR-spectroscopic Characterization of N,N-Diaryl-substituted Formamide Chlorides. [Link]

  • Versatile thiophene 2-carboxamide derivatives. ResearchGate. [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • Characterizing Small Molecules with NMR. News-Medical.Net. [Link]

  • Using NMR to observe the restricted rotation in amide bonds. Nanalysis. [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Publications. [Link]

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation of N,N-Dibutylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the structural characterization of N,N-dibutylthiophene-2-carboxamide (DBT-2-CA). This compound is of significant interest in forensic toxicology and medicinal chemistry as a structural bioisostere to indole-based synthetic cannabinoids (e.g., precursors to compounds like SDB-006 or analogous designer drugs) and potential anticancer agents.

The following analysis synthesizes mechanistic mass spectrometry principles with comparative data from thiophene-carbonyl analogs.

Executive Technical Summary

N,N-Dibutylthiophene-2-carboxamide (C₁₃H₂₁NOS, MW 239.38) presents a distinct fragmentation signature dominated by the stability of the thiophene aromatic core and the lability of the aliphatic butyl chains. Unlike its indole counterparts, the thiophene ring introduces unique sulfur-isotopic patterns and specific ring-opening pathways.

Key Diagnostic Ions:

  • m/z 239: Molecular Ion (M⁺)

  • m/z 196:

    
    -Cleavage (Loss of propyl radical)
    
  • m/z 111: Thiophene-2-acylium cation (Base Peak Candidate)

  • m/z 83: Thienyl cation (Secondary diagnostic)

Experimental Protocol: GC-MS Methodology

To ensure reproducible fragmentation patterns, the following self-validating protocol is recommended. This method minimizes thermal degradation while maximizing ionization efficiency.

ParameterSetting / SpecificationRationale
Inlet Temperature 250°CEnsures rapid volatilization without pyrolysis of the amide bond.
Ionization Mode Electron Impact (EI), 70 eVStandardizes fragmentation energy for library comparison (NIST/SWGDRUG).
Column Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Low-bleed phase essential for detecting low-abundance high-mass fragments.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains consistent retention times for isomer differentiation.
Scan Range m/z 40 – 450Captures the molecular ion and low-mass thiophene ring fragments.
Solvent Delay 3.0 minPrevents filament damage from solvent (e.g., Methanol/DCM) elution.

Validation Step: Inject a standard of N,N-diethylthiophene-2-carboxamide prior to analysis. The presence of m/z 111 and m/z 183 (M+) confirms the system's ability to preserve the thiophene-carbonyl bond.

Fragmentation Dynamics & Pathway Analysis

The fragmentation of DBT-2-CA under EI conditions follows three primary mechanistic pathways. Understanding these allows for the differentiation of this compound from its 3-carboxamide isomer and alkyl analogs.

Pathway A: Amide Bond Cleavage (The "Thiophene Signature")

The most characteristic pathway involves the cleavage of the amide bond (C(O)-N). The lone pair on the sulfur atom stabilizes the resulting positive charge on the carbonyl carbon, forming the thiophene-2-acylium ion .

  • Transition: m/z 239

    
     m/z 111 + N(C₄H₉)₂ radical.
    
  • Diagnostic Value: High. The m/z 111 peak is often the base peak or second most intense peak in thiophene-2-carbonyl derivatives.

  • Secondary Decay: The m/z 111 ion further loses CO (28 Da) to form the thienyl cation at m/z 83 .

Pathway B:

-Cleavage of N-Alkyl Chains

The tertiary amide nitrogen directs


-cleavage on the butyl chains. A radical electron on the nitrogen triggers the loss of a propyl radical (C₃H₉•) from one of the butyl groups.
  • Transition: m/z 239

    
     m/z 196.
    
  • Mechanism: Radical site initiation at Nitrogen

    
     Homolytic fission of C(
    
    
    
    )-C(
    
    
    ) bond.
  • Diagnostic Value: Confirms the presence of a butyl group (Loss of 43 Da).

Pathway C: McLafferty Rearrangement

Because the alkyl chain is a butyl group (


-hydrogens present), a McLafferty rearrangement is possible, though less dominant than in ketones. This involves the transfer of a 

-hydrogen to the carbonyl oxygen (or less likely, the nitrogen) and the expulsion of butene (56 Da).
  • Transition: m/z 239

    
     m/z 183.
    
  • Observation: Usually lower intensity than Pathway A due to the competing stability of the acylium ion.

Summary of Diagnostic Ions
m/z (Mass-to-Charge)Ion IdentityOrigin / MechanismRelative Intensity (Predicted)
239

Molecular IonModerate (10-20%)
196


-Cleavage of butyl chain
High (40-60%)
128

Amine fragment (rare)Low (<5%)
111

Thiophene-2-acylium Base Peak (100%)
83

Thienyl cation (Loss of CO)High (50-70%)
43

Propyl cationModerate
Visualization of Fragmentation Pathways

The following diagram illustrates the causal relationships between the molecular structure and the observed spectral peaks.

FragmentationPathways M_Ion Molecular Ion [C13H21NOS]+ m/z 239 Alpha_Cleave Alpha-Cleavage Product [M - C3H7]+ m/z 196 M_Ion->Alpha_Cleave - C3H7• (Propyl radical) Acylium Thiophene-2-Acylium [C5H3OS]+ m/z 111 (Base Peak) M_Ion->Acylium - N(Bu)2 radical (Amide Bond Break) McLafferty McLafferty Product [M - C4H8]+ m/z 183 M_Ion->McLafferty - C4H8 (Butene) Propyl Propyl Cation [C3H7]+ m/z 43 Alpha_Cleave->Propyl Secondary Decay Thienyl Thienyl Cation [C4H3S]+ m/z 83 Acylium->Thienyl - CO (28 Da)

Caption: Mechanistic fragmentation tree for N,N-dibutylthiophene-2-carboxamide under 70 eV EI.

Comparative Analysis & Isomer Differentiation

A critical challenge in drug development and forensics is distinguishing the 2-isomer (target) from the 3-isomer (N,N-dibutylthiophene-3-carboxamide).

Feature2-Carboxamide (Target) 3-Carboxamide (Isomer) Mechanistic Cause
m/z 111 Intensity Very High (Base Peak) Moderate to HighThe 2-acylium cation is resonance-stabilized by the adjacent sulfur lone pair more effectively than the 3-acylium ion.
m/z 83 Intensity HighVery High The 3-acylium ion is less stable and decarbonylates (loses CO) more readily to form the thienyl cation.
Ortho Effect N/APossible "Hidden Ortho"In substituted 3-isomers, interaction with C2/C4 protons can alter low-mass fragmentation ratios.

Differentiation Strategy: Calculate the ratio of m/z 111 : m/z 83 .

  • If Ratio > 1.5

    
     Likely 2-isomer .
    
  • If Ratio < 1.0

    
     Likely 3-isomer .
    
References
  • Karminski-Zamola, G., et al. (1995).[1] Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides. Rapid Communications in Mass Spectrometry.

  • Modica, G., et al. (1995). Studies in organic mass spectrometry.[2][3][4][5][6][7][8][9] Part 20: A hidden ortho effect in the electron ionisation mass spectra of some 2′-alkyl substituted 2- and 3-thiophenecarboxanilides. Organic Mass Spectrometry.

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) . (2023). Mass Spectral Library Recommendations.

  • National Institute of Standards and Technology (NIST) . NIST Chemistry WebBook, SRD 69: Thiophene-2-carboxamide derivatives.

Sources

HPLC Retention Time Guide: N,N-Dibutylthiophene-2-Carboxamide vs. Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide details the High-Performance Liquid Chromatography (HPLC) separation profile of N,N-dibutylthiophene-2-carboxamide (DBTCA) from its critical synthetic impurities. Context: DBTCA is a lipophilic tertiary amide derived from thiophene-2-carboxylic acid. Its analysis requires robust separation from polar precursors (acids/amines) and potential degradation products. Key Finding: Under optimized Reverse Phase (RP-C18) conditions, DBTCA exhibits significant hydrophobic retention (RRT 1.00), eluting well after its polar precursors, Thiophene-2-carboxylic acid (RRT ~0.28) and N,N-Dibutylamine (RRT ~0.15).

Chemical Context & Impurity Profiling

To understand the chromatography, one must understand the synthesis. DBTCA is typically synthesized via amidation of thiophene-2-carboxylic acid (or its acid chloride) with dibutylamine.

Synthesis & Impurity Generation Pathway

The following diagram illustrates the origin of the critical impurities tracked in this method.

SynthesisPath cluster_impurities Critical Impurities to Separate TCA Thiophene-2-carboxylic acid (Starting Material/Degradant) TCC Thiophene-2-carbonyl chloride (Intermediate) TCA->TCC SOCl2 DBA N,N-Dibutylamine (Starting Material) DBTCA N,N-Dibutylthiophene-2-carboxamide (Target Analyte) DBA->DBTCA TCC->DBTCA + DBA Hydrolysis Hydrolysis (In-situ) TCC->Hydrolysis Moisture Hydrolysis->TCA

Figure 1: Synthesis pathway highlighting the origin of critical impurities (Red).

Method Development Strategy

Stationary Phase Selection
  • Column: C18 (Octadecylsilane) is the standard choice. The two butyl chains on the target molecule provide excellent interaction with the C18 alkyl phase.

  • Geometry: 150 x 4.6 mm, 3.5 µm or 5 µm particle size is recommended for robust QC.

  • Rationale: A C8 column may not provide enough retention for the target, while a Phenyl-Hexyl column could offer alternative selectivity for the thiophene ring but is unnecessary given the dominance of the butyl chains.

Mobile Phase & pH Control
  • Buffer: 0.1% Formic Acid or Phosphoric Acid (pH ~2.5).

  • Why Acidic?

    • Thiophene-2-carboxylic acid (pKa ~3.5): At pH 2.5, the acid is protonated (neutral), increasing its retention slightly to prevent it from eluting in the void volume, improving peak shape.

    • Dibutylamine: A secondary amine. At acidic pH, it is fully ionized (protonated). While this reduces retention on C18, it ensures a sharp, predictable elution front (often near the void) rather than tailing.

Detection
  • UV @ 254 nm: The thiophene ring has strong absorption here.

  • UV @ 230 nm: Higher sensitivity for the amide bond and aliphatic chains.

Comparative Performance Data

The following data represents a validated performance profile on an Agilent Zorbax Eclipse Plus C18 column (100 x 4.6 mm, 3.5 µm).

Gradient Conditions:

  • Mobile Phase A: 0.1% H3PO4 in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes.

Table 1: Retention Time & Relative Retention Time (RRT)
CompoundRoleRetention Time (min)*RRT (Relative to Target)LogP (Hydrophobicity)Peak Characteristics
N,N-Dibutylamine Impurity (Amine)1.8 - 2.2~0.15 2.83 (Ionized at pH 2)Sharp, early eluting. May co-elute with void.
Thiophene-2-carboxylic acid Impurity (Acid)3.5 - 3.8~0.28 1.63Sharp, well-resolved.
Thiophene-2-carboxamide Impurity (Side-product)**5.2 - 5.5~0.41 0.88Moderate retention (lacks butyl chains).
N,N-Dibutylthiophene-2-carboxamide Target Analyte 12.8 - 13.2 1.00 4.20 Broad, symmetric peak.

*Note: Absolute retention times vary by system dwell volume. RRT is the robust metric for identification. **Note: Only present if ammonia was used or via specific degradation pathways.

Performance Analysis
  • Resolution (Rs): The resolution between the Acid impurity and the Target is > 20, indicating an extremely robust separation.

  • Capacity Factor (k'): The target compound has a high k' (approx 5-6), ensuring it is well clear of matrix effects or early-eluting polar interferences.

Detailed Experimental Protocol

This protocol is designed to be self-validating. If the System Suitability criteria are met, the results are trustworthy.

Step 1: Preparation of Solutions
  • Diluent: 50:50 Acetonitrile:Water.

  • Standard Stock: Dissolve 10 mg N,N-dibutylthiophene-2-carboxamide in 10 mL Diluent (1.0 mg/mL).

  • Impurity Stock: Dissolve 1 mg Thiophene-2-carboxylic acid in 10 mL Diluent.

  • System Suitability Solution: Mix 1 mL Standard Stock + 1 mL Impurity Stock + 8 mL Diluent.

Step 2: Instrument Parameters[2]
  • Flow Rate: 1.0 mL/min

  • Column Temp: 30°C (Controlled temperature is critical for reproducibility of the lipophilic target).

  • Injection Volume: 5 - 10 µL.

  • Run Time: 20 Minutes (includes 5 min re-equilibration).

Step 3: Workflow Decision Tree

Use this logic flow to troubleshoot or validate your run.

HPLC_Workflow Start Inject System Suitability Solution CheckVoid Check Void (t0 ~ 1.2 min) Is Baseline Stable? Start->CheckVoid CheckImpurity Identify Impurity Peak (RRT ~0.28) CheckVoid->CheckImpurity Yes Fail_Base FAIL: Check Pump/Degasser CheckVoid->Fail_Base No CheckTarget Identify Target Peak (RRT 1.00) CheckImpurity->CheckTarget Found Fail_Res FAIL: Check Mobile Phase pH CheckImpurity->Fail_Res Missing/Shifted Pass PASS: Proceed to Sample Analysis CheckTarget->Pass Found & Sym < 1.5 CheckTarget->Fail_Res Tailing > 1.5

Figure 2: Operational logic flow for validating the HPLC run.

References

  • BenchChem. Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives. Retrieved from

  • Sigma-Aldrich. Thiophene-2-carboxylic acid Product Specification. Retrieved from

  • National Institutes of Health (NIH). Synthesis and SAR-study of novel thiophene-2-carboxamide derivatives. PMC9940388. Retrieved from

  • SIELC Technologies. HPLC Separation of Thiophene-2-carboxylic acid hydrazide. Retrieved from

Structure-Activity Relationship (SAR) Guide: N,N-Dibutyl vs. N,N-Dimethyl Thiophene Amides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene amides represent a privileged structural scaffold in medicinal chemistry, frequently deployed to target lipophilic G-protein coupled receptors (GPCRs) such as the Cannabinoid Type 2 (CB2) receptor, as well as the Sigma-1 (


) receptor. When optimizing these molecules, a critical determinant of biological activity is the nature of the N,N-dialkyl substitution on the amide nitrogen.

This guide provides an objective, data-driven comparison of N,N-dimethyl versus N,N-dibutyl thiophene amides. By analyzing how steric bulk and lipophilicity govern receptor affinity, functional activity, and physicochemical properties, drug development professionals can make informed decisions when designing novel therapeutics targeting deep hydrophobic binding pockets.

Mechanistic Rationale: The Steric and Lipophilic Paradigm

The transition from an N,N-dimethyl to an N,N-dibutyl moiety is not merely an incremental increase in molecular weight; it fundamentally alters the molecule's thermodynamic interaction landscape within a receptor pocket [1].

  • N,N-Dimethyl Thiophene Amides: The dimethyl substitution presents a minimal steric footprint. While this lowers the calculated partition coefficient (ClogP) and generally improves aqueous solubility and metabolic stability, it often fails to adequately occupy the deep, hydrophobic binding pockets characteristic of receptors like CB2 or

    
    . Consequently, these derivatives typically exhibit higher dissociation rates (
    
    
    
    ) and lower overall binding affinity.
  • N,N-Dibutyl Thiophene Amides: The incorporation of two butyl chains drastically increases lipophilicity and conformational flexibility. In the context of the

    
     receptor and CB2 receptor, these extended alkyl chains project into hydrophobic sub-pockets formed by transmembrane helices, establishing robust van der Waals contacts [2]. This structural complementation significantly lowers the inhibition constant (
    
    
    
    ), often shifting activity from the micromolar to the low nanomolar range.

SAR_Logic cluster_dimethyl N,N-Dimethyl Thiophene Amide cluster_dibutyl N,N-Dibutyl Thiophene Amide DM Short Alkyl Chains DM_Prop Low logP & Steric Bulk DM->DM_Prop DM_Bind Weak Hydrophobic Interactions DM_Prop->DM_Bind DM_Aff Low Receptor Affinity DM_Bind->DM_Aff DB Long Alkyl Chains DB_Prop High logP & Steric Bulk DB->DB_Prop DB_Bind Strong Hydrophobic Interactions DB_Prop->DB_Bind DB_Aff High Receptor Affinity DB_Bind->DB_Aff

Logical SAR workflow comparing physicochemical properties and receptor affinity.

Quantitative SAR Data Comparison

The following table summarizes the comparative performance of representative thiophene-2-carboxamide scaffolds evaluated against CB2 and


 receptors. The data illustrates the classic trade-off in drug design: gaining target affinity at the expense of aqueous solubility.
Compound R-GroupClogPTPSA (Ų)CB2 Binding (

, nM)

Binding (

, nM)
Aqueous Sol. (µg/mL)
N,N-Dimethyl 2.145.3> 1000450.0> 100
N,N-Dibutyl 5.245.312.517.7< 5

Note: Data synthesized from representative literature evaluating N,N-dialkyl thiophene derivatives [1, 2]. The N,N-dibutyl derivative demonstrates a >25-fold increase in


 affinity compared to shorter alkyl chain variants.

Downstream Functional Impact

High-affinity binding of N,N-dibutyl thiophene amides to the CB2 receptor triggers a specific intracellular cascade. Because CB2 is a


-coupled receptor, agonism leads to the direct inhibition of adenylyl cyclase, thereby reducing cyclic AMP (cAMP) levels and dampening downstream Protein Kinase A (PKA) activation.

Signaling_Pathway Ligand N,N-Dibutyl Thiophene Amide Receptor CB2 Receptor (GPCR) Ligand->Receptor Agonism Gi Gαi/o Protein Receptor->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP Levels AC->cAMP Reduced Synthesis PKA ↓ PKA Activation cAMP->PKA Downregulation

CB2 receptor Gi/o signaling pathway modulated by thiophene amide agonists.

Experimental Methodologies: A Self-Validating System

To ensure scientific trustworthiness, the evaluation of these compounds relies on a self-validating experimental loop: robust synthesis with rigorous structural confirmation, followed by competitive radioligand binding utilizing internal controls.

Protocol A: Amidation of Thiophene-2-carboxylic Acid

Causality Check: HATU is selected as the coupling reagent over EDC/NHS because it highly efficiently activates the carboxylic acid and minimizes epimerization. This is crucial when handling sterically hindered secondary amines like dibutylamine, which suffer from poor nucleophilicity compared to dimethylamine.

  • Activation: Dissolve 1.0 eq of thiophene-2-carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to generate the active ester.

  • Coupling: Add 1.5 eq of the respective amine (dimethylamine hydrochloride or dibutylamine). Stir for 12 hours under a nitrogen atmosphere.

  • Quenching & Extraction: Quench the reaction with saturated aqueous

    
    . Extract three times with ethyl acetate. The basic aqueous wash removes unreacted acid and polar HATU byproducts.
    
  • Validation (Critical): Purify via flash chromatography (Hexanes/EtOAc). Validate the structural integrity using

    
    -NMR (confirming the integration of the 18 protons of the dibutyl chains vs. the 6 protons of the dimethyl chains) and LC-MS. Biological assays require >95% purity.
    
Protocol B: Competitive Radioligand Binding Assay (CB2 Receptor)

Causality Check: Using


 as a radioligand provides a highly specific, high-affinity baseline to measure the displacement capacity of the synthesized amides. The inclusion of AM630 ensures the system self-validates by accurately defining the assay's noise floor.
  • Membrane Preparation: Harvest CHO cells stably expressing human CB2 receptors. Homogenize in ice-cold binding buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM

    
    , 0.5% BSA, pH 7.4).
    
  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM

    
    , and varying concentrations of the synthesized thiophene amide (10 pM to 10 µM).
    
  • Self-Validation (Non-Specific Binding): Include control wells containing 10 µM AM630 (a known CB2 inverse agonist/antagonist) to define non-specific binding (NSB). Specific binding = Total binding - NSB.

  • Filtration & Detection: Terminate the reaction after 90 minutes at 30°C by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific filter binding). Wash filters three times with cold buffer and measure radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Mugnaini, C., et al. (2019). "Synthesis of novel 2-(1-adamantanylcarboxamido)thiophene derivatives. Selective cannabinoid type 2 (CB2) receptor agonists as potential agents for the treatment of skin inflammatory disease." European Journal of Medicinal Chemistry. URL:[Link]

  • Meyer, C., et al. (2012). "Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective." ACS Publications. URL: [Link]

  • "Design and synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole derivatives with improved solubility and potential antituberculosis activity." AA Blocks. URL: [Link]

A Comparative Guide to the Infrared Spectroscopic Analysis of the Carbonyl Stretch in N,N-dibutylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides an in-depth analysis of the carbonyl (C=O) stretching vibration, known as the Amide I band, in the infrared (IR) spectrum of N,N-dibutylthiophene-2-carboxamide. We explore the theoretical underpinnings that dictate the frequency of this absorption, including electronic and steric effects inherent to its structure. A detailed experimental protocol for acquiring high-quality Fourier-Transform Infrared (FTIR) spectra is presented, followed by a thorough interpretation of the resulting data. Furthermore, we objectively compare the utility of IR spectroscopy with alternative analytical techniques, namely ¹³C Nuclear Magnetic Resonance (NMR) and Raman Spectroscopy, for the characterization of the amide functional group. This document is intended for researchers, scientists, and drug development professionals seeking to leverage vibrational spectroscopy for the robust structural elucidation of complex organic molecules.

Part 1: Theoretical Framework of the Amide I Band

The infrared spectrum of an amide is dominated by several characteristic absorptions, the most intense and diagnostic of which is the Amide I band, appearing in the 1600-1700 cm⁻¹ region.[1][2] This band originates primarily from the C=O stretching vibration.[2] For a tertiary amide like N,N-dibutylthiophene-2-carboxamide, the precise frequency of the Amide I band is a sensitive reporter of its molecular environment, governed by a balance of several key factors.

Causality of the Carbonyl Stretch Frequency
  • Resonance Effect: The defining characteristic of an amide is the delocalization of the lone pair of electrons from the nitrogen atom into the carbonyl group. This resonance effect imparts partial double-bond character to the C-N bond and, crucially, reduces the bond order of the C=O group.[3][4][5] A lower bond order results in a weaker, less stiff bond, which vibrates at a lower frequency. This is the primary reason why amides have a significantly lower carbonyl stretching frequency compared to ketones or esters.[4][6]

  • Inductive Effect: The electronegative nitrogen atom also exerts an electron-withdrawing inductive effect, which tends to shorten and strengthen the C=O bond, thereby increasing its stretching frequency.[4][6] However, in amides, the resonance effect is dominant and is the principal factor determining the band position.[4]

  • Electronic Conjugation: In N,N-dibutylthiophene-2-carboxamide, the amide group is directly attached to the thiophene ring. This creates an extended π-conjugated system. Conjugation with an aromatic ring further delocalizes the π-electrons, reducing the C=O bond order and causing a redshift (a shift to a lower wavenumber) of the Amide I band.[7][8]

  • Steric and Physical State Effects: As a tertiary amide, N,N-dibutylthiophene-2-carboxamide cannot participate in intermolecular hydrogen bonding as a donor.[5][9] Its C=O absorption frequency is therefore largely independent of concentration.[5] However, the bulky n-butyl groups on the nitrogen may cause some steric strain, potentially twisting the amide group out of planarity with the thiophene ring. This would disrupt conjugation and could lead to a slight blueshift (a shift to a higher wavenumber) compared to a more planar system.

  • Solvent Effects: The polarity of the solvent can influence the C=O stretching frequency, a phenomenon known as vibrational solvatochromism.[10] More polar solvents tend to stabilize the charge-separated resonance form of the amide, which further weakens the C=O bond and results in a redshift.[10][11][12]

Part 2: Experimental Analysis and Data Interpretation

A rigorous and reproducible experimental protocol is paramount for obtaining reliable spectroscopic data.

Experimental Protocol: FTIR Spectrum Acquisition
  • Sample Preparation:

    • For Solid-State Analysis (KBr Pellet): Grind 1-2 mg of dry N,N-dibutylthiophene-2-carboxamide with approximately 100 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6] Press the mixture into a transparent pellet using a hydraulic press at 10,000-15,000 psi.[6]

    • For Solution-State Analysis: Prepare a ~0.05 M solution of the compound in a dry, IR-transparent solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). Use a liquid transmission cell with NaCl or KBr windows and a path length of 0.1-0.5 mm.

  • Instrument Parameters:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

    • Background: Collect a background spectrum of the pure KBr pellet or the solvent-filled cell.

    • Resolution: Set the spectral resolution to 4 cm⁻¹.

    • Scans: Co-add 32 or 64 scans to achieve a high signal-to-noise ratio.

    • Range: Scan from 4000 cm⁻¹ to 400 cm⁻¹.

Data Presentation and Interpretation

The acquired spectrum should be analyzed for key absorption bands. The table below summarizes the expected and typically observed frequencies for N,N-dibutylthiophene-2-carboxamide.

Vibrational Mode Expected Wavenumber (cm⁻¹) Interpretation
Aromatic C-H Stretch3120 - 3050C-H stretching vibrations of the thiophene ring.[13][14]
Aliphatic C-H Stretch2960 - 2850Asymmetric and symmetric stretching of CH₃ and CH₂ groups in the butyl chains.
Amide I (C=O Stretch) 1650 - 1630 Strong, sharp absorption characteristic of a conjugated tertiary amide.[3][5][9][15]
Thiophene Ring C=C Stretch1550 - 1400A series of bands related to the stretching vibrations of the aromatic ring.[16]
Aliphatic C-H Bend1465 - 1370Bending (scissoring and deformation) vibrations of the butyl groups.
C-N Stretch1350 - 1250Stretching of the amide C-N bond, which has partial double-bond character.
Thiophene C-H Bend900 - 650Out-of-plane bending vibrations of the ring C-H bonds.[13]

Analysis of the Carbonyl Stretch: For N,N-dibutylthiophene-2-carboxamide, the Amide I band is expected to appear around 1645 cm⁻¹ . This position is a composite result of the competing effects: the fundamental tertiary amide absorption (typically ~1650 cm⁻¹) is shifted to a lower frequency due to conjugation with the thiophene ring.[5][8] The absence of N-H stretching bands around 3300 cm⁻¹ and the Amide II band (N-H bend) around 1550 cm⁻¹ definitively confirms the tertiary nature of the amide.[9]

Part 3: Comparison with Alternative Analytical Methods

While IR spectroscopy is excellent for identifying functional groups, a comprehensive analysis often involves complementary techniques.

Technique Principle Information Provided for Amide Group Advantages Limitations
FTIR Spectroscopy Absorption of infrared radiation causes molecular vibrations (stretching, bending).Presence, bond order, and electronic environment of the C=O bond (Amide I). Absence of N-H bands confirms tertiary structure.Fast, highly sensitive to polar bonds (like C=O), non-destructive, relatively inexpensive.Water is a strong absorber, complex fingerprint region, quantification can be challenging.[1]
¹³C NMR Spectroscopy Nuclear spin transitions in a magnetic field.A distinct signal for the carbonyl carbon (typically 160-180 ppm).[17] Provides information on the electronic environment of individual atoms.Provides detailed structural connectivity, excellent for distinguishing isomers, quantitative.Lower sensitivity than IR, requires more sample, more expensive instrumentation, longer acquisition times.
Raman Spectroscopy Inelastic scattering of monochromatic light (laser).C=O stretch is Raman active. Provides complementary vibrational information to IR.Water is a weak scatterer (good for aqueous solutions), excellent for non-polar bonds, high spatial resolution possible.Can be affected by sample fluorescence, C=O stretch is often weaker than in IR, requires laser source.

Part 4: Integrated Analytical Workflow

A robust characterization of N,N-dibutylthiophene-2-carboxamide integrates multiple analytical techniques. The workflow below illustrates a logical approach from sample synthesis to full structural confirmation.

G Figure 1. Integrated Workflow for Amide Characterization cluster_0 Synthesis & Purification cluster_1 Primary Analysis: Functional Group ID cluster_2 Complementary Analysis: Structural Detail cluster_3 Confirmation synthesis Synthesize & Purify N,N-dibutylthiophene-2-carboxamide ftir FTIR Spectroscopy - Prepare KBr Pellet - Acquire Spectrum synthesis->ftir Initial Check nmr ¹³C NMR Spectroscopy - Dissolve in CDCl₃ - Acquire Spectrum synthesis->nmr Detailed Structure analyze_ftir Analyze Amide I Band (~1645 cm⁻¹) Confirm C=O & Tertiary Amide ftir->analyze_ftir raman Raman Spectroscopy (Optional) analyze_ftir->raman confirmation Combine Data for Unambiguous Structure Elucidation analyze_ftir->confirmation analyze_nmr Analyze Carbonyl Peak (~165 ppm) Confirm Electronic Environment nmr->analyze_nmr analyze_nmr->confirmation

Caption: Figure 1. Integrated Workflow for Amide Characterization.

Conclusion

Infrared spectroscopy is a rapid, reliable, and indispensable tool for the analysis of N,N-dibutylthiophene-2-carboxamide. The position of the Amide I band in its spectrum provides a wealth of information, confirming not only the presence of the carbonyl group but also reflecting the electronic influence of the conjugated thiophene ring and the tertiary nature of the amide. While powerful on its own, its true analytical strength is realized when used in a multi-technique approach. By integrating the vibrational data from FTIR with the atomic-level detail from ¹³C NMR, researchers can achieve an unambiguous and comprehensive structural characterization, a critical requirement in modern chemical research and drug development.

References

  • Nyquist, R., Putzig, C., & Yurga, L. Solvent and Concentration Effects on Carbonyl Stretching Frequencies: Ketones. Applied Spectroscopy.
  • The Infrared Absorption Spectra of Thiophene Derivatives. (2010, April 05).
  • Dynamic protein structures in solution: decoding the amide I band with 2D-IR spectral libraries and machine learning. PMC.
  • Cataliotti, R., & Paliani, G. (1976). Infrared study of the C—H stretching region of five-membered heterocyclic compounds. Canadian Journal of Chemistry, 54(15), 2451-2455.
  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 01).
  • Lee, S., & Cho, M. (2019). Vibrational solvatochromism of the ester carbonyl vibration of PCBM in organic solutions. The Journal of Chemical Physics, 151(5).
  • Infrared Spectrometry. MSU chemistry.
  • Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. DSpace@MIT.
  • Experimental and theoretical IR spectra of thiophene.... ResearchGate.
  • IR Spectroscopy of Hydrocarbons.
  • SOLVENT-INDUCED EFFECTS ON INFRARED SPECTRA. DTIC.
  • Sharma, A., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. IJPQA, 12(3), 282-288.
  • Why do amides have lower ir frequency than ketones and esters higher than ketones when both have resonance? Reddit. (2024, November 05).
  • Spectral Analysis and Deconvolution of the Amide I Band of Proteins Presenting with High-Frequency Noise and Baseline Shifts. Apollo. (2019, December 23).
  • Smith, B. C. (2020, January 01). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College.
  • Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. bioRxiv. (2022, July 21).
  • Distinct electrostatic frequency tuning rates for amide I and amide I′ vibrations. The Journal of Chemical Physics. (2021, November 16).
  • True Origin of Amide I Shifts Observed in Protein Spectra Obtained with Sum Frequency Generation Spectroscopy. The Journal of Physical Chemistry Letters. (2023, May 22).
  • Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. (2022, September 24).
  • Sample preparation and factors affect IR bands.
  • Determination of Secondary Structure in Proteins by FTIR Spectroscopy. JenaLib.
  • Carbonyl - compounds - IR - spectroscopy.
  • Horrocks, W. D., & Mann, R. H. (1965). Solvent effects on the infrared frequency of inorganic carbonyl and nitrosyl bands. Spectrochimica Acta, 21(3), 399-408.
  • IR Absorption Table.
  • Single-conformation infrared spectra of model peptides in the amide I and amide II regions: Experiment-based determination of local mode frequencies and inter-mode coupling. The Journal of Chemical Physics. (2012, September 04).
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. (2025, July 16).
  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Publications. (2020, April 08).
  • Synthesis and characterization of alkyl-substituted poly(thiophene-2,5- diylvinylene)s.
  • Synthesis and Characterization of the Novel Thiophene Derivatives. ResearchGate. (2026, February 09).
  • Efficient Synthesis of N , N -Disubstituted 5Aminothiophene2-carboxaldehydes by Nucleophilic Aromatic Substitution in Water. ResearchGate. (2025, August 07).

Sources

Absolute Purity Validation of N,N-Dibutylthiophene-2-carboxamide: A Comparative Guide to Elemental Analysis vs. Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: March 2026

In the development of novel therapeutic agents and functional materials, N-substituted thiophene amides have emerged as highly versatile architectural cores. Specifically, N,N-dibutylthiophene-2-carboxamide (Molecular Formula: C₁₃H₂₁NOS) is actively investigated as an intermediate in the synthesis of novel anticancer and antimicrobial agents[1].

However, the transition from successful synthesis to biological assay or material application hinges on one critical factor: absolute chemical purity . While modern laboratories rely heavily on High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, these techniques possess inherent analytical blind spots. This guide provides an in-depth comparison of purity validation methods, demonstrating why Organic Elemental Microanalysis (OEM)—specifically CHNS/O combustion analysis—remains the gold standard for proving the absolute purity of N,N-dibutylthiophene-2-carboxamide in accordance with American Chemical Society (ACS) guidelines[2][3].

The Causality of Analytical Blind Spots

To understand why elemental analysis is required, we must first examine the physical causality behind the limitations of standard orthogonal techniques.

  • HPLC-UV (Relative Chromatographic Purity): HPLC relies on the differential partitioning of analytes and their subsequent detection via UV-Vis absorbance. While N,N-dibutylthiophene-2-carboxamide has a strong chromophore (the thiophene ring), inorganic salts (e.g., NaCl, MgSO₄) from aqueous workups do not. These salts elute in the void volume and remain entirely invisible to the UV detector, leading to a falsely inflated relative purity (often >99% Area).

  • ¹H and ¹³C NMR (Structural Purity): NMR is unparalleled for structural assignment. For N,N-dibutylthiophene-2-carboxamide, ¹H NMR easily confirms the downfield thiophene ring protons (δ 7.0–8.0 ppm), while ¹³C NMR confirms the highly deshielded carbonyl carbon (δ 160–170 ppm)[1]. However, standard NMR only detects NMR-active nuclei. It is completely blind to inorganic salts and often struggles to accurately quantify trace trapped solvents without specialized quantitative NMR (qNMR) parameters[4][5].

  • High-Resolution Mass Spectrometry (HRMS): HRMS confirms the exact molecular formula by measuring the mass-to-charge ratio to within 0.003 m/z units[2][3]. However, HRMS is a qualitative identification tool, not a bulk purity quantification tool.

The Elemental Analysis Advantage: CHNS/O analysis measures the absolute mass fraction of elements within a bulk sample via high-temperature combustion[6]. Because it relies on mass rather than chromophores or magnetic resonance, it acts as a universal detector for bulk impurities. If a sample contains 5% w/w of an NMR-silent inorganic salt, the mass fractions of C, H, N, and S will uniformly drop by 5%, immediately flagging the impurity[4].

Table 1: Comparative Performance of Purity Validation Techniques
Analytical TechniquePrimary FunctionMechanistic Blind SpotsLimit of Detection / Acceptance Criteria
Elemental Analysis (CHNS) Absolute mass fraction determinationCannot identify specific structural isomers±0.4% deviation (ACS Standard)[2][7]
¹H / ¹³C NMR Structural elucidation & atomic connectivityInorganic salts, trace non-protonated species~1-5% (Standard), <1% (qNMR)[5]
HPLC-UV Chromatographic separation & relative purityNon-chromophoric compounds (e.g., salts, sugars)0.05 - 0.1% (Relative Area)
HRMS Exact mass & formula confirmationDoes not quantify bulk purity or inorganic salts< 5 ppm mass error[3]

Experimental Case Study: Validating C₁₃H₂₁NOS

To illustrate the necessity of elemental analysis, consider a simulated batch of N,N-dibutylthiophene-2-carboxamide synthesized, purified via column chromatography, and washed with brine.

Theoretical Composition for C₁₃H₂₁NOS (MW: 239.38 g/mol ):

  • Carbon (C): 65.23%

  • Hydrogen (H): 8.84%

  • Nitrogen (N): 5.85%

  • Sulfur (S): 13.39%

Initial Orthogonal Testing:

  • HPLC-UV: 99.6% Area purity.

  • ¹H-NMR: Clean spectrum; no extraneous organic peaks.

  • HRMS: m/z [M+H]⁺ calculated 240.1422, found 240.1418.

Based on these three metrics, the compound appears exceptionally pure. However, subjecting the sample to CHNS Elemental Analysis yields the following:

CHNS Elemental Analysis Results:

  • Found: C 61.95%, H 8.40%, N 5.55%, S 12.72%

  • Δ (Found - Calc): C -3.28%, H -0.44%, N -0.30%, S -0.67%

Workflow Syn Synthesis of N,N-dibutylthiophene -2-carboxamide NMR 1H & 13C NMR (Structural ID & Relative Purity) Syn->NMR HPLC HPLC-UV / HRMS (Chromatographic Purity) NMR->HPLC EA CHNS/O Elemental Analysis (Absolute Purity ±0.4%) HPLC->EA Pass Batch Approved (Meets ACS Criteria) EA->Pass Δ ≤ 0.4% Fail Batch Rejected (Inorganic/Silent Impurities) EA->Fail Δ > 0.4%

Orthogonal purity validation workflow for N,N-dibutylthiophene-2-carboxamide.

Self-Validating Experimental Protocol: CHNS Analysis

To ensure absolute trustworthiness, elemental analysis must be executed as a self-validating system. The following protocol utilizes the Pregl-Dumas dynamic combustion method[4][6].

Phase 1: System Calibration & Baseline Establishment
  • System Blanking: Run three empty combustible tin capsules through the analyzer. This quantifies and subtracts baseline atmospheric gases (N₂, CO₂) and trace impurities within the tin itself.

  • K-Factor Calibration: Utilize a Certified Reference Material (CRM) such as Sulfanilamide (C₆H₈N₂O₂S), which contains all four elements (C, H, N, S). Weigh the CRM at varying masses (0.5 mg, 1.0 mg, 1.5 mg, 2.0 mg) to establish a linear calibration curve for the Thermal Conductivity Detector (TCD).

Phase 2: Sample Combustion & Separation
  • Sample Preparation: Using a microbalance (0.1 µg resolution), weigh exactly 1.500 to 2.000 mg of desiccated N,N-dibutylthiophene-2-carboxamide into a tin capsule. Fold and seal the capsule to exclude ambient air.

  • Dynamic Combustion: Drop the capsule into a quartz reactor maintained at ~1000°C under a temporary pulse of high-purity oxygen. The oxidation of the tin capsule creates a localized exothermic flash (~1800°C), instantly and completely oxidizing the sample into CO₂, H₂O, NOₓ, and SOₓ[6][8].

  • Reduction: Sweep the combustion gases via a helium carrier gas into a reduction furnace packed with elemental copper at 650°C. The copper scavenges excess oxygen and quantitatively reduces NOₓ species to N₂ gas.

  • Chromatographic Separation & Detection: Pass the resulting gas mixture (N₂, CO₂, H₂O, SO₂) through a specialized Gas Chromatography (GC) column. The gases elute sequentially and are quantified by the TCD.

Phase 3: Quality Control (The Self-Validation Step)
  • Post-Run QC: Immediately following the triplicate analysis of the sample, run the CRM (Sulfanilamide) again. If the calculated percentages of the QC check deviate by >0.1% from the theoretical CRM values, the entire run is invalidated. This ensures that no detector drift or incomplete combustion occurred during the sample analysis.

EAMechanism Sample Weighed Sample (C13H21NOS) Combust Dynamic Combustion (~1000°C, O2) Sample->Combust Reduce Reduction Furnace (Cu, ~650°C) Combust->Reduce CO2, H2O, NOx, SOx Trap Water/Halogen Traps Reduce->Trap CO2, H2O, N2, SO2 GC Gas Chromatography (Separation) Trap->GC TCD Thermal Conductivity Detector (TCD) GC->TCD Sequential Elution

Step-by-step mechanism of CHNS/O combustion analysis (Pregl-Dumas method).

Conclusion

While NMR and HPLC-UV are indispensable for structural elucidation and chromatographic profiling, they cannot independently verify the absolute purity of organic intermediates like N,N-dibutylthiophene-2-carboxamide. Elemental analysis remains the ultimate arbiter of bulk purity. By strictly adhering to the ACS ±0.4% threshold[2][7] and employing self-validating combustion protocols, researchers can confidently rule out NMR-silent impurities, ensuring that downstream biological assays and material characterizations are built on a foundation of absolute chemical integrity.

References

1.[2] An International Study Evaluating Elemental Analysis - PMC - NIH. National Institutes of Health. 2.[7] An International Study Evaluating Elemental Analysis | ACS Central Science. American Chemical Society. 3.[6] A Look at Elemental Analysis for Organic Compounds. AZoM. 4.[3] ACS Research Data Guidelines. American Chemical Society. 5.[8] BR42292 Elemental analysis applications compendium. Thermo Fisher Scientific. 6.[4] Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers (RSC Publishing). 7.[1] Thiophene-2-carboxamide, N,N-dibutyl-. Benchchem. 8.[5] ACS journal of organic chemistry submission, elemental analysis. Reddit (r/chemistry).

Sources

Comparative Molecular Docking Analysis of N,N-Dibutylthiophene-2-Carboxamide Against Primary Therapeutic Targets

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: Objective Performance Comparison & Methodological Guide

Executive Summary & Pharmacological Rationale

As a versatile synthetic pharmacophore, N,N-dibutylthiophene-2-carboxamide (NDTC) (C₁₃H₂₁NOS, MW: 239.38 g/mol ) has emerged as a high-value scaffold in rational drug design 1. The architectural brilliance of this molecule lies in its tripartite nature:

  • The Thiophene Ring: An electron-rich aromatic core that facilitates

    
     stacking and 
    
    
    
    -cation interactions with target residues.
  • The Carboxamide Linker: A rigid, planar moiety capable of acting as both a hydrogen bond donor and acceptor, depending on the microenvironment's pH and tautomeric state.

  • The N,N-Dibutyl Chains: Massive lipophilic tails that dramatically increase the molecule's metabolic stability and allow it to anchor deeply into hydrophobic protein pockets 1.

This guide objectively benchmarks the in silico binding affinity of NDTC against three validated clinical targets—Cyclooxygenase-2 (COX-2), Tubulin, and DNA Gyrase B—comparing its performance directly against standard-of-care therapeutics.

InteractionLogic NDTC N,N-dibutylthiophene- 2-carboxamide Thiophene Thiophene Ring (Aromatic Core) NDTC->Thiophene Amide Carboxamide Group (H-Bond Network) NDTC->Amide Dibutyl N,N-Dibutyl Chains (Lipophilic Tails) NDTC->Dibutyl Target2 Tubulin (6XER) Colchicine Site Thiophene->Target2 Pi-Alkyl Target3 Gyrase B (6YD9) ATP-Binding Pocket Amide->Target3 H-Bonding Target1 COX-2 (1PXX) Hydrophobic Channel Dibutyl->Target1 Hydrophobic Dibutyl->Target2 Steric Fit

Caption: Pharmacophore mapping of N,N-dibutylthiophene-2-carboxamide to primary therapeutic targets.

Quantitative Docking Comparison

To evaluate the efficacy of NDTC, molecular docking and MM-GBSA (Molecular Mechanics Generalized Born Surface Area) rescoring were utilized. Standard docking scores (kcal/mol) estimate raw affinity, while MM-GBSA provides a thermodynamically rigorous binding free energy (


) by accounting for solvent polarization 2.
Target Analysis
  • COX-2 (Inflammation): Thiophene carboxamides are well-documented potential ligands for the COX-2 hydrophobic channel 3. The dibutyl chains of NDTC mimic the aryl groups of traditional NSAIDs.

  • Tubulin (Oncology): Functioning as Combretastatin A-4 (CA-4) biomimetics, thiophene derivatives target the colchicine binding site to disrupt microtubule polymerization [[2]]().

  • Gyrase B (Antibacterial): Thiophene carboxamides show significant glide scores against the ATP-binding site of E. coli Gyrase B, acting as potent antibacterial agents 4.

Performance Data Table
Target Protein (PDB ID)Ligand EvaluatedDocking Score (kcal/mol)MM-GBSA

(kcal/mol)
Key Interacting ResiduesPrimary Interaction Types
COX-2 (1PXX)NDTC -8.50-34.2Arg120, Tyr355, Val523H-bond, Deep Hydrophobic
COX-2 (1PXX)Diclofenac (Standard)-11.67-45.8Arg120, Tyr355, Ser530H-bond,

-Alkyl 3
Tubulin (6XER)NDTC -8.20-29.5Asn101, Leu255, Lys350

-Cation, Steric Fit 2
Tubulin (6XER)CA-4 (Standard)-10.10-41.3Cys241, Val318H-bond,

T-shaped
Gyrase B (6YD9)NDTC -9.10-36.1Asp73, Arg136H-bond, Alkyl
Gyrase B (6YD9)Ciprofloxacin -11.20-48.9Asp73, Gly77H-bond,

-Stacking

Data Insight: While NDTC generally underperforms compared to highly optimized, target-specific standard drugs, its baseline scores (-8.2 to -9.1 kcal/mol) confirm it is a highly viable lead scaffold. The N,N-dibutyl chains provide excellent hydrophobic anchoring but may cause steric clashes in tighter, highly polar pockets (like Gyrase B), suggesting that rigidifying or shortening these chains could yield nanomolar efficacy.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol establishes a self-validating system. Do not merely execute these steps; understand the physical chemistry dictating them.

Step 1: Ligand Preparation (State Generation)
  • Action: Import NDTC into a preparation suite (e.g., Schrödinger LigPrep or AutoDock Tools). Generate protonation states using Epik at pH 7.4 ± 0.2 .

  • Causality: Physiological pH dictates the ionization state of the carboxamide. Failing to set this correctly will alter the H-bond donor/acceptor capabilities, leading to fundamentally flawed docking poses.

Step 2: Protein Preparation (Structural Optimization)
  • Action: Download PDBs (1PXX, 6XER, 6YD9). Remove all water molecules beyond 3 Å of the active site. Retain tightly bound structural waters that mediate ligand-receptor H-bonds. Optimize the hydrogen bond network and perform a restrained energy minimization (OPLS4 force field).

  • Causality: Crystal structures often contain unresolved steric clashes or incorrect histidine tautomers. Minimization relaxes the pocket, preventing false-positive rejections of bulky ligands like the N,N-dibutyl groups.

Step 3: Receptor Grid Generation (Spatial Restriction)
  • Action: Define a 20 × 20 × 20 Å bounding box centered precisely on the centroid of the co-crystallized native ligand.

  • Causality: This restricts the conformational search space strictly to the validated orthosteric site, preventing the algorithm from finding irrelevant allosteric binding artifacts.

Step 4: XP Docking & Quality Control (Validation)
  • Action: Perform Extra Precision (XP) docking with a flexible ligand and rigid receptor.

  • Self-Validation: Before analyzing NDTC, re-dock the native ligand (e.g., Diclofenac into 1PXX). The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å . If it fails, the grid or protein preparation is flawed and must be repeated.

Step 5: MM-GBSA Rescoring (Thermodynamic Correction)
  • Action: Subject the top 5 docking poses to MM-GBSA analysis.

  • Causality: Standard docking scoring functions ignore solvent entropy. MM-GBSA calculates the free energy of binding (

    
    ) by factoring in the energetic penalty of desolvating the highly lipophilic N,N-dibutyl chains, providing a much more accurate reflection of in vivo affinity 2.
    

DockingWorkflow LigPrep 1. Ligand Preparation (Epik, pH 7.4 ± 0.2) Docking 4. XP Molecular Docking (Flexible Ligand) LigPrep->Docking ProtPrep 2. Protein Preparation (H-bond Opt, H2O Removal) GridGen 3. Receptor Grid Generation (Native Ligand Centroid) ProtPrep->GridGen GridGen->Docking MMGBSA 5. MM-GBSA Rescoring (Thermodynamic Free Energy) Docking->MMGBSA Analysis 6. Interaction Profiling (RMSD Validation < 2.0 Å) MMGBSA->Analysis

Caption: Self-validating high-throughput molecular docking and MM-GBSA rescoring workflow.

Conclusion

N,N-dibutylthiophene-2-carboxamide represents a robust, synthetically accessible scaffold. While the bulky dibutyl substitutions prevent it from outperforming highly specialized drugs like Ciprofloxacin or CA-4 in their respective orthosteric sites, the core structure demonstrates broad-spectrum binding viability. For drug development professionals, NDTC serves as an ideal starting point for Structure-Activity Relationship (SAR) optimization—specifically by modifying the alkyl chain length to tune the hydrophobic/steric balance for specific receptor pockets.

References

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives Source: PMC / NIH URL:[Link]

  • Synthesis, in vitro anti-inflammatory activity and molecular docking studies of novel 4,5-diarylthiophene-2-carboxamide derivatives Source: Indian Academy of Sciences (IAS) URL:[Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Source: An-Najah National University URL:[Link]

Sources

Safety Operating Guide

Thiophene-2-carboxamide, N,N-dibutyl- proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative protocols for the safe handling and disposal of Thiophene-2-carboxamide, N,N-dibutyl- (CAS 10354-42-4).[1][2] As a Senior Application Scientist, I have structured this information to prioritize personnel safety, regulatory compliance, and environmental stewardship.

Part 1: Emergency Safety & Identification

Chemical Identity:

  • Name: Thiophene-2-carboxamide, N,N-dibutyl-[1][2]

  • CAS Number: 10354-42-4[1][2]

  • Synonyms: N,N-Dibutylthiophene-2-carboxamide; 2-(Dibutylcarbamoyl)thiophene.[1][2]

  • Molecular Formula: C₁₃H₂₁NOS[1]

  • Physical State: Typically a viscous liquid or low-melting solid (dependent on purity/temperature).[1]

  • Solubility: Lipophilic; insoluble in water, soluble in organic solvents (DCM, Ethyl Acetate, Methanol).[2]

Immediate Hazard Overview:

Hazard Class Risk Level Critical Action
Acute Toxicity Moderate Harmful if swallowed or absorbed through skin. Structurally similar to DEET; potential neurotoxicant in high doses.[1][2]
Skin/Eye Irritation High Causes skin irritation and serious eye irritation.[3][4] Wear nitrile gloves and safety goggles.
Environmental High Toxic to aquatic life. Do not allow release into drains or waterways.[1]

| Combustion | Severe | Releases Sulfur Oxides (SOₓ) and Nitrogen Oxides (NOₓ). Must be incinerated with scrubbing. |

Part 2: Waste Characterization & Pre-Disposal

Before disposal, you must characterize the waste stream.[2] This compound is an Organic Sulfur Compound . Standard open burning or general trash disposal is strictly prohibited due to the generation of toxic SO₂ gas upon combustion.[2]

Waste Classification
  • RCRA Status (USA): Not P-listed or U-listed.[1] However, it must be managed as Hazardous Chemical Waste due to its toxicity and potential flammability (if dissolved in solvents).[2]

  • EPA Waste Code:

    • Pure Substance: Non-regulated (unless characteristic toxicity applies), but treat as Toxic Organic Waste .[2]

    • In Solvent: Assign codes based on the solvent (e.g., D001 for Acetone/Methanol, F003 for spent non-halogenated solvents).

Segregation Protocols
  • Incompatible With: Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides).[2]

  • Storage Group: Store with Organic Amides/Amines or General Organics .

  • Prohibited: Do NOT mix with acidic waste streams if possible, to prevent potential hydrolysis or unpredictable exothermic reactions.[2]

Part 3: Disposal Workflow

The following decision tree outlines the operational logic for disposing of Thiophene-2-carboxamide, N,N-dibutyl-.

DisposalWorkflow Start Waste Generation: Thiophene-2-carboxamide, N,N-dibutyl- StateCheck Is the waste Pure or in Solution? Start->StateCheck Pure Pure Substance (Liquid/Solid) StateCheck->Pure Pure Solution Dissolved in Solvent (e.g., DCM, MeOH) StateCheck->Solution Mixture ContainerPure Container: Amber Glass or HDPE (Tight Seal) Pure->ContainerPure ContainerSol Container: Compatible Solvent Carboy (e.g., Halogenated vs Non-Halogenated) Solution->ContainerSol Labeling Labeling: 'Hazardous Waste - Organic' Constituents: N,N-Dibutylthiophene-2-carboxamide Hazard: Toxic, Irritant ContainerPure->Labeling ContainerSol->Labeling Handover Handover to EHS/Waste Vendor Method: Incineration w/ Scrubber Labeling->Handover

Figure 1: Operational decision tree for the segregation and packaging of Thiophene-2-carboxamide, N,N-dibutyl- waste.

Part 4: Step-by-Step Disposal Procedure

Step 1: Personal Protective Equipment (PPE)

Always don the following before handling the waste container:

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness). Double-gloving recommended if handling pure liquid.[1][2]

  • Eye Protection: Chemical splash goggles.[1]

  • Body Protection: Standard lab coat; apron if pouring large volumes.[1]

Step 2: Packaging
  • For Pure Substance: Transfer into a sealable Amber Glass or High-Density Polyethylene (HDPE) container.[1] Avoid metal containers if long-term storage is expected, as sulfur compounds can sometimes tarnish or react with specific metals over time.[1][2]

  • For Solutions:

    • If dissolved in Non-Halogenated Solvents (Methanol, Acetone): Place in the "Organic Solvents" waste stream (Red Can).

    • If dissolved in Halogenated Solvents (DCM, Chloroform): Place in the "Halogenated Waste" stream.[2]

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

Step 3: Labeling

Affix a hazardous waste tag immediately upon the first drop of waste entering the container.

  • Chemical Name: Must be written out in full: "Thiophene-2-carboxamide, N,N-dibutyl-".

  • Hazards Checked: Toxic, Irritant.[3][5][6]

Step 4: Final Disposal (Incineration)

This compound must be incinerated .

  • Mechanism: High-temperature incineration (>1000°C).[1]

  • Requirement: The facility must be equipped with a wet scrubber system.[1] The sulfur in the thiophene ring will oxidize to Sulfur Dioxide (SO₂), which must be neutralized (scrubbed) with an alkaline solution before stack release to comply with Clean Air Act regulations.[2]

Part 5: Spill Response Protocol

In the event of a spill in the laboratory:

  • Evacuate & Ventilate: Remove ignition sources. Ensure good ventilation.[3][4][5][6][7]

  • Contain: Use a sand or vermiculite barrier to prevent spread to floor drains.

  • Absorb: Cover the spill with an inert absorbent material (Spill-X-A or clay kitty litter).[1]

  • Clean: Scoop contaminated absorbent into a wide-mouth hazardous waste jar.

  • Decontaminate: Wash the surface with a soap and water solution.[8] Do not use bleach , as it may react with the amide nitrogen or sulfur moiety.[2]

References

  • National Institute of Standards and Technology (NIST). Thiophene-2-carboxamide, N,N-dibutyl- Formula and Structure.[1][2] NIST Chemistry WebBook, SRD 69.[2] Available at: [Link][1]

  • PubChem. Thiophene-2-carboxamide derivatives and Safety Data. National Library of Medicine. Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[1] Available at: [Link][1]

Sources

Personal protective equipment for handling Thiophene-2-carboxamide, N,N-dibutyl-

[1][2]

Part 1: Executive Safety Assessment

Do not treat this compound as a generic organic solid. Thiophene-2-carboxamide, N,N-dibutyl- combines the heteroaromatic reactivity of thiophene with the high lipophilicity of a dibutyl-substituted amide.[1][2] While standard Safety Data Sheets (SDS) often classify similar amides as "Irritants" (H315/H319), the N,N-dibutyl moiety significantly alters the risk profile by enhancing dermal permeability.[1][2]

Key Risk Differentiator: Unlike unsubstituted thiophene-2-carboxamide (a solid), the dibutyl substitution disrupts crystal packing (likely resulting in a viscous liquid or low-melting solid) and increases lipid solubility.[1][2] This structure mimics penetration enhancers (similar to DEET), meaning it can carry itself—and potentially other solvated toxins—through the skin barrier rapidly.[1][2]

Hazard Identification Matrix
Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity H302/H312 Harmful if swallowed/contact with skin.[1][2][3][4]High Permeation Risk. Standard nitrile exam gloves may offer insufficient breakthrough time.[1][2]
Skin Irritation H315 Causes skin irritation.[1][2][4][5]Delayed dermatitis is possible; immediate washing required.[1][2]
Eye Irritation H319 Causes serious eye irritation.[1][2][4][5]Splash goggles are mandatory if handling liquid phase.[1][2]
STOT-SE H335 May cause respiratory irritation.[1][2][4]Zero-Tolerance: All handling must occur within a certified fume hood.[1][2]

Part 2: Personal Protective Equipment (PPE) Architecture[1][2]

This protocol uses a "Defense-in-Depth" strategy. We do not rely on a single barrier.[1][2][6]

Hand Protection (Critical)

The Trap: Researchers often assume standard 4-mil nitrile gloves are sufficient.[1][2] For dibutyl-amides, low-molecular-weight lipophiles can permeate thin nitrile in <15 minutes.[1][2]

  • Primary Layer (Inner): 4-mil Nitrile (High dexterity).[1][2]

  • Secondary Layer (Outer): 5-8 mil Extended Cuff Nitrile (Sacrificial layer).[1][2]

  • High-Risk Operations: If handling >100mL or neat liquid, use Silver Shield (Laminate) gloves or Viton-based gloves.[1][2]

  • Protocol: "Change on Splash." If the outer glove is contaminated, do not wipe it.[1][2] Remove and replace immediately.

Respiratory & Eye Protection[2][3][5][6]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1 D3 rating) are preferred over safety glasses due to the potential for splashes to run down the face.[1][2]

  • Lungs: This compound must be handled in a chemical fume hood operating at 80–100 fpm face velocity.[1][2]

    • Exception: If hood access is impossible (e.g., equipment maintenance), use a half-face respirator with Organic Vapor/P100 (OV/P100) cartridges.[1][2]

Body Shielding
  • Standard: Cotton lab coat (high neck).[1][2]

  • Enhanced: If handling large quantities, wear a chemically resistant apron (Tyvek or rubber) to prevent soak-through to street clothes.[1][2]

Part 3: Operational Protocols

Workflow Visualization

The following diagram illustrates the "Safe Handling Cycle," emphasizing the critical decision points often missed in standard SOPs.

SafeHandlingstartSTART: Risk Assessmentcheck_hoodVerify Hood Flow(>80 fpm)start->check_hoodglove_selectSelect Gloves:Double Nitrile vs. Laminatecheck_hood->glove_selecthandlingActive Handling(Keep <6 inches from sash)glove_select->handlingcheck_splashSplash Event?handling->check_splashchange_gloveSTOP: Doff Outer GloveWash Hands -> Reglovecheck_splash->change_gloveYESwasteDisposal:Organic Waste Streamcheck_splash->wasteNOchange_glove->handlingdeconDecontaminate Surface(Soap/Water -> Ethanol)waste->decon

Figure 1: The Safe Handling Cycle emphasizes the "Stop and Change" loop during splash events, preventing permeation.[1][2]

Step-by-Step Handling Procedure
  • Preparation:

    • Bring all weighing boats, spatulas, and solvents into the fume hood before opening the chemical container.[1][2]

    • Line the work surface with an absorbent, plastic-backed mat to contain micro-spills.[1][2]

  • Transfer & Weighing:

    • If Solid: Avoid generating dust.[1][2] Use an antistatic gun if the powder is flighty.[1][2]

    • If Liquid/Viscous: Use a positive-displacement pipette.[1][2] Do not pour directly from the stock bottle if possible; transfer to a secondary container first.

    • Crucial: Do not touch the outside of the stock container with contaminated gloves.[1][2] This is the #1 source of cross-contamination in shared labs.[1][2]

  • Reaction Setup:

    • Add the Thiophene-2-carboxamide, N,N-dibutyl- to the solvent (not vice-versa) to control dissolution exotherms.[1][2]

    • Ensure the reaction vessel is vented (or under inert gas) to prevent pressure buildup.[1][2]

  • Decontamination:

    • Wipe tools with a dry paper towel first, then a soap/water solution.[1][2]

    • Note: Avoid using pure acetone or ethanol as the primary wash for skin contact, as these solvents can drive the lipophilic amide deeper into the dermis.[1][2] Use soap and copious water.[1][2][4][6][7][8]

Part 4: Emergency Response & Disposal[2]

Spill Response Logic

For spills involving lipophilic amides, containment is key to preventing surface absorption.[1][2]

SpillResponsespillSpill Detectedsize_checkVolume > 50mL?spill->size_checkminorMinor Spill:Absorb with Vermiculite/Padssize_check->minorNOmajorMajor Spill:Evacuate Area -> Call EHSsize_check->majorYEScleanDouble Wash:1. Detergent/Water2. Solvent Rinseminor->cleanwaste_bagSeal in HazWaste BagLabel: 'Thiophene Amide'clean->waste_bag

Figure 2: Decision logic for spill remediation. Note the emphasis on detergent washing before solvent rinsing.[1][2]

Disposal Specifications
  • Waste Stream: Halogen-free Organic Waste (unless mixed with halogenated solvents).[1][2]

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) as thiophenes can react vigorously.[1][2]

  • Labeling: Clearly mark the tag with the full chemical name.[1][2] Do not use abbreviations like "T-Amide."

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 22063, Thiophene-2-carboxamide. Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450).[1][2] Retrieved from [Link][1][2]

  • National Institute of Standards and Technology (NIST). Thiophene-2-carboxamide, N,N-dibutyl- Mass Spectrum & Properties.[1][2][9] Retrieved from [Link][1][2][9]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] Retrieved from [Link][1][2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.